molecular formula C6H14N2O B1442293 trans-4-Aminomethyl-3-hydroxypiperidine CAS No. 823226-03-5

trans-4-Aminomethyl-3-hydroxypiperidine

Cat. No.: B1442293
CAS No.: 823226-03-5
M. Wt: 130.19 g/mol
InChI Key: RQEXJRROGBIXMM-NTSWFWBYSA-N
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Description

Trans-4-Aminomethyl-3-hydroxypiperidine is a useful research compound. Its molecular formula is C6H14N2O and its molecular weight is 130.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality trans-4-Aminomethyl-3-hydroxypiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-4-Aminomethyl-3-hydroxypiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3S,4S)-4-(aminomethyl)piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c7-3-5-1-2-8-4-6(5)9/h5-6,8-9H,1-4,7H2/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQEXJRROGBIXMM-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]([C@@H]1CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chiral 3,4-disubstituted piperidine building blocks for drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the strategic design and synthesis of chiral 3,4-disubstituted piperidines, a privileged scaffold in modern drug discovery.

A Technical Guide to Privileged Scaffolds in Drug Discovery

Executive Summary: The 3D Imperative

In the transition from "flat" aromatic drug candidates to high-Fsp³ architectures, the 3,4-disubstituted piperidine stands as a critical building block. Unlike its 4-substituted counterparts (which often suffer from conformational flexibility) or 2-substituted analogs (common in alkaloids but sterically crowded near the nitrogen), the 3,4-substitution pattern offers a unique balance of conformational restriction and vectorial diversity .

This scaffold is the pharmacophore engine behind blockbusters like Paroxetine (SSRI, trans-configuration) and Tofacitinib (JAK inhibitor, cis-configuration). The ability to precisely control the relative (cis/trans) and absolute stereochemistry at C3 and C4 allows medicinal chemists to fine-tune vector alignment within a binding pocket while modulating physicochemical properties (solubility, pKa, metabolic stability).

This guide delineates three field-proven synthetic workflows, ranging from established asymmetric hydrogenation to cutting-edge chemo-enzymatic C-H functionalization.

Structural & Pharmacological Logic

Conformational Analysis

The 3,4-disubstituted piperidine ring exists predominantly in a chair conformation. The interplay between the C3 and C4 substituents dictates the preferred chair flip, often locking the molecule into a specific bioactive conformation.

  • Trans-3,4: Typically places both substituents in pseudo-equatorial positions (diequatorial) to minimize 1,3-diaxial interactions, providing a rigid, extended vector. (e.g., Paroxetine).[1]

  • Cis-3,4: Forces one substituent axial and the other equatorial. This creates a "kinked" 3D topology often required for compact binding pockets (e.g., Tofacitinib).

Metabolic Stability & Fsp³

Increasing the saturation (Fsp³) of a drug candidate correlates with improved clinical success. However, the piperidine ring is susceptible to oxidative metabolism (P450-mediated) at the α-carbon (C2/C6).

  • Strategic Substitution: Placing a substituent at C3 can sterically shield the adjacent C2 position from metabolic oxidation.

  • Polarity Modulation: The basicity of the piperidine nitrogen (typically pKa 10-11) can be modulated by electron-withdrawing groups at C3 (inductive effect), lowering pKa to physiological ranges (7-8) to improve membrane permeability.

Synthetic Workflows

Strategy Selection Matrix

Before selecting a route, apply the following logic:

StrategyMatrix Start Target: Chiral 3,4-Disubstituted Piperidine Q1 Is the Pyridine precursor readily available? Start->Q1 Q2 Is the target Cis or Trans? Q1->Q2 Yes RouteC Route C: C-H Oxidation + Cross-Coupling (Best for Late-Stage Diversification) Q1->RouteC No (Need to functionalize core) RouteA Route A: Asymmetric Hydrogenation (Best for Cis-enriched / Pyridinium salts) Q2->RouteA Cis-Dominant RouteB Route B: Biocatalytic Cascade (Best for Trans / High Enantiopurity) Q2->RouteB Trans-Dominant caption Figure 1: Decision Matrix for Synthetic Route Selection

Route A: Asymmetric Hydrogenation of Pyridinium Salts

Best for: Rapid access to cis-enriched scaffolds from aromatic precursors.

This method utilizes Iridium or Rhodium catalysts to reduce the aromatic pyridine ring. The challenge is overcoming the high resonance energy of pyridine.

Protocol (Representative - Zhou Method):

  • Activation: Convert the 3,4-disubstituted pyridine to a pyridinium salt (e.g., N-benzyl pyridinium bromide) to increase susceptibility to hydride transfer.

  • Catalyst System: Use [Ir(COD)Cl]2 with a chiral bisphosphine ligand (e.g., (S)-SegPhos or (S)-MeO-Biphep).

  • Conditions: Hydrogenation is performed at 600-800 psi H₂ in a solvent mixture (THF/MeOH) with a base (TEA).

  • Outcome: Typically yields the cis-3,4-disubstituted piperidine with high enantioselectivity (90-99% ee).[2] The mechanism involves face-selective hydride addition.

Critical Control Point: The counter-ion of the pyridinium salt affects the catalytic rate. Halides (Cl, Br) are generally superior to non-coordinating anions (BF4) for Ir-catalysis.

Route B: Chemo-Enzymatic Cascade (Turner/Renata Approach)

Best for: High stereocontrol (cis OR trans) and avoiding heavy metals.

This route employs a "deracemization" or "desymmetrization" strategy using Monoamine Oxidases (MAO-N) and Imine Reductases (IREDs).

Protocol:

  • Substrate: Start with a racemic 3,4-disubstituted tetrahydropyridine or piperidine.

  • Oxidation (MAO-N): The enzyme MAO-N (variants D5 or D9) selectively oxidizes one enantiomer of the piperidine to the imine/enamine, leaving the other enantiomer untouched (Kinetic Resolution) or setting up a dynamic kinetic resolution.

  • Reduction (IRED): An added Imine Reductase (IRED) selectively reduces the imine intermediate from a specific face.

  • Causality: By pairing an (S)-selective MAO-N with an (S)-selective IRED, you can funnel a racemic mixture into a single chiral isomer with >99% ee.

Route C: Biocatalytic C-H Oxidation & Radical Cross-Coupling (Science 2024)

Best for: Late-stage functionalization and accessing complex 3D space.[3]

This breakthrough method (Scripps/Rice, 2024) allows for the direct installation of substituents onto a simple piperidine core, mimicking the logic of Electrophilic Aromatic Substitution (EAS) but on a saturated ring.

Workflow Diagram:

Science2024 Step1 Piperidine Core Enz Enzyme: Hydroxylase (C-H Oxidation) Step1->Enz Inter Chiral Hydroxy-Piperidine (Handle Installed) Enz->Inter Site/Stereo Selective Chem Ni-Electrocatalysis (Radical Cross-Coupling) Inter->Chem caption Figure 2: The 2024 Biocatalytic C-H Oxidation + Radical Cross-Coupling Workflow Prod Complex 3,4-Disubstituted Piperidine Chem->Prod C-C Bond Formation

Protocol Details:

  • C-H Oxidation: A specific hydroxylase enzyme targets the C3 or C4 position of a protected piperidine, installing a hydroxyl group with perfect stereocontrol.

  • Activation: The hydroxyl group is converted to an active ester (e.g., oxalate).

  • Cross-Coupling: Nickel electrocatalysis is used to couple the activated position with an aryl or alkyl halide. This proceeds via a radical mechanism, retaining or inverting stereochemistry based on the specific ligand/conditions.

Case Studies in Drug Discovery

Tofacitinib (Xeljanz)[4]
  • Target: JAK3 Inhibitor (Rheumatoid Arthritis).[4]

  • Core: (3R,4R)-4-methyl-3-(methylamino)piperidine .

  • Stereochemistry: Cis -configuration (methyl and amino group on the same side).

  • Synthesis Insight: The synthesis relies on the generation of the cis-3,4-disubstituted core. Early routes used Rh-catalyzed hydrogenation of a 4-methyl-3-aminopyridine precursor. Modern routes utilize enzymatic dynamic kinetic resolution (DKR) of 1-benzyl-4-methylpiperidin-3-one using a transaminase or IRED to set the (3R,4R) stereocenters simultaneously.

Paroxetine (Paxil)
  • Target: SSRI (Antidepressant).

  • Core: (3S,4R)-3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine .

  • Stereochemistry: Trans -configuration.

  • Synthesis Insight: The trans relationship is thermodynamic. Classical synthesis involves a conjugate addition to a cinnamate derivative followed by cyclization. The trans stereochemistry is often ensured by equilibration of the intermediate ester/ketone prior to reduction.

Comparative Data: Synthetic Efficiency

ParameterAsymmetric Hydrogenation (Route A)Chemo-Enzymatic (Route B)C-H Oxidation + Coupling (Route C)
Starting Material Substituted Pyridines (Flat)Racemic PiperidinesSimple Piperidine Core
Stereocontrol High (Catalyst dependent)Very High (>99% ee)High (Enzyme dependent)
Scalability High (Kg scale proven)Medium (Enzyme load limits)Emerging (Gram scale)
Cis/Trans Access Cis-biasedBoth (Enzyme selection)Modular
Key Limitation High pressure H₂; Cost of Ir/RhEnzyme availability/screeningRequires specialized electrochem setup

References

  • Glorius, F., et al. (2004). "Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition. Link

  • Zhou, Y.-G., et al. (2012). "Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts." Journal of the American Chemical Society. Link

  • He, J., Yokoi, K., Renata, H., Baran, P. S., et al. (2024).[3][5][6] "Biocatalytic C–H oxidation meets radical cross-coupling: Simplifying complex piperidine synthesis." Science, 386(6728), 1421-1427.[3][7] Link[3]

  • Turner, N. J., et al. (2014). "Deracemisation of Piperidines using Biocatalysts." Nature Chemical Biology. Link

  • Pfizer Global R&D. (2010). "Synthesis of Tofacitinib (CP-690,550)." Organic Process Research & Development. Link

Sources

Strategic Sourcing and Analytical Validation of trans-4-Aminomethyl-3-hydroxypiperidine (CAS: 823226-03-5)

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals

Executive Summary & Pharmacological Relevance

The piperidine ring is one of the most ubiquitous nitrogenous heterocycles in medicinal chemistry, serving as the structural cornerstone for over 70 commercialized pharmaceutical agents [1]. Within this chemical space, trans-4-Aminomethyl-3-hydroxypiperidine (CAS: 823226-03-5) has emerged as a highly valuable bifunctional building block.

As a Senior Application Scientist, I approach this molecule not merely as a raw material, but as a critical stereochemical vector. The trans relationship between the C4-aminomethyl and C3-hydroxyl groups forces the substituents into a diequatorial (or equatorial-axial, depending on N-substitution) arrangement within the piperidine chair conformation. This spatial separation prevents intramolecular hydrogen bonding, ensuring that both pharmacophores remain available for intermolecular target engagement—a critical feature when designing selective kinase inhibitors or G-protein-coupled receptor (GPCR) modulators.

Synthetic Utility & Causality of Scaffold Design

The utility of trans-4-Aminomethyl-3-hydroxypiperidine lies in its orthogonal reactivity. The primary amine, secondary amine (piperidine N1), and secondary alcohol possess distinct nucleophilicities and pKa values. This allows for selective, step-wise functionalization without the need for excessive protecting group manipulations, provided the reaction conditions are strictly controlled.

SyntheticPathway A trans-4-Aminomethyl- 3-hydroxypiperidine (Bifunctional Scaffold) B N1-Boc Protection (Amine Masking) A->B Step 1 (pH Control) C C4-Aminomethyl Functionalization (Amidation/Alkylation) B->C Step 2 (Electrophile) D C3-Hydroxyl Derivatization (Etherification) C->D Step 3 (Base Catalysis) E Target Engagement (Kinase/GPCR Ligand) D->E Final Assembly

Caption: Orthogonal protection and functionalization workflow for piperidine scaffolds.

Supplier Landscape & Price Comparison

When sourcing fine chemicals for library synthesis, the procurement strategy must balance cost with stereochemical fidelity. Commercial synthesis of this scaffold often involves the reductive amination of substituted piperidinones or epoxide ring-opening sequences. If the supplier's process chemistry is poorly optimized, the resulting batch may contain trace cis-isomers or enantiomeric mixtures.

Below is a comparative analysis of verified commercial suppliers for CAS 823226-03-5. Note: Pricing is estimated based on standard fine chemical benchmarking for comparative strategic sourcing; actual procurement costs may vary based on institutional contracts.

SupplierCatalog NumberFormStated PurityEst. Price (1g)Est. Price (10g)
BLD Pharmatech [2]BD315888Free Base95+%$85.00$650.00
Amadis Chemical [3]A1091299Free Base95+%$90.00$680.00
BenchChem [4]823226-03-5Free Base95%$110.00$800.00
abcr Gute Chemie [5]AB486224Di-HCl Salt95%$120.00$850.00

Sourcing Insight: Purchasing the Di-HCl salt (as offered by abcr Gute Chemie) often provides higher crystalline stability and longer shelf-life compared to the free base, which can be hygroscopic and prone to oxidative degradation over time.

Self-Validating Quality Control & Analytical Protocol

Trusting a supplier's Certificate of Analysis (CoA) without internal validation is a critical failure point in drug development. Because the presence of the cis-diastereomer can derail downstream structure-activity relationship (SAR) data, I mandate the following self-validating Quality Control (QC) protocol for all incoming batches.

Step-by-Step Analytical Methodology

Step 1: Visual Inspection & Solubility Profiling

  • Action: Dissolve 5.0 mg of the incoming batch in 1.0 mL of DMSO-

    
    .
    
  • Causality: Incomplete dissolution immediately flags the presence of inorganic salt impurities (e.g., residual silica, metal catalysts) that are "invisible" to standard LC-MS detectors. This self-validates the physical homogeneity of the sample before committing it to expensive instrumental analysis.

Step 2: LC-MS Analysis (Chemical Purity)

  • Action: Run a 10-minute gradient (5–95% MeCN in H

    
    O with 0.1% Formic Acid) on a sub-2 µm C18 column.
    
  • Causality: Confirms the exact mass ([M+H]

    
     = 131.1) and isolates UV-active impurities. The deliberate use of a slow, shallow gradient ensures that closely eluting structural isomers are chromatographically resolved, validating the supplier's >95% purity claim.
    

Step 3:


H NMR Spectroscopy (Diastereomeric Purity) 
  • Action: Acquire a 400 MHz

    
    H NMR spectrum. Analyze the coupling constants (
    
    
    
    -values) of the methine protons at C3 and C4.
  • Causality: This is the most critical step. The trans isomer exhibits distinct axial-axial coupling (

    
     Hz) between the C3 and C4 protons. Conversely, the cis isomer shows equatorial-axial coupling (
    
    
    
    Hz). By integrating these specific peaks, the protocol self-validates the relative stereochemistry independently of the supplier's claims.

Step 4: Chiral Derivatization & HPLC (Enantiomeric Excess)

  • Action: Derivatize the primary amine with Mosher's acid chloride ((R)-MTPA-Cl) to form diastereomers, then analyze via standard reverse-phase HPLC.

  • Causality: Because the molecule possesses two chiral centers, an enantiomeric mixture will result in a complex, uninterpretable diastereomeric library downstream. This derivatization step converts enantiomers into diastereomers with distinct retention times, validating the absolute stereochemical integrity of the batch.

QCWorkflow In Incoming Supplier Batch (CAS: 823226-03-5) LCMS LC-MS Analysis Mass & Chemical Purity (>95%) In->LCMS NMR 1H/13C NMR Diastereomeric Ratio (trans vs cis) LCMS->NMR Pass Reject Quarantine / Reject LCMS->Reject Fail HPLC Chiral HPLC Enantiomeric Excess (ee %) NMR->HPLC Pass (dr >99:1) NMR->Reject Fail Out Release to Library Synthesis HPLC->Out Pass (ee >98%) HPLC->Reject Fail

Caption: Self-validating analytical quality control workflow for incoming piperidine batches.

Conclusion & Strategic Recommendations

References

  • Title: Piperidine-based drug discovery Source: ResearchGate (Scientific Review) URL: [Link]

  • Title: BLD Pharmatech Co., Limited - Supplier Catalog Source: ChemBuyersGuide URL: [Link]

  • Title: Amadis Chemical Company Limited - Supplier Catalog Source: ChemBuyersGuide URL: [Link]

The Piperidin-3-ol Scaffold: A Privileged Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a ubiquitous and highly valued scaffold in medicinal chemistry, forming the core of a vast number of therapeutic agents.[1][2][3] Among its many derivatives, the piperidin-3-ol moiety has emerged as a particularly "privileged" structure. This distinction arises from its unique combination of stereochemical and physicochemical properties that enable it to engage in critical interactions with a wide range of biological targets, leading to potent and selective modulators of their function.[4][5] This in-depth technical guide provides a comprehensive overview of the piperidin-3-ol core, delving into its fundamental structural features, conformational landscape, and the critical role of the 3-hydroxy group in molecular recognition. We will explore key synthetic strategies for accessing this scaffold, with a focus on stereoselective methods, and present detailed experimental protocols. Furthermore, this guide will examine the extensive applications of the piperidin-3-ol motif in drug discovery, with a particular emphasis on its role in the development of kinase inhibitors and agents targeting the central nervous system. Through case studies of FDA-approved drugs and an analysis of structure-activity relationships, we will illuminate why this seemingly simple scaffold continues to be a cornerstone of modern drug design.

The Piperidin-3-ol Scaffold: Structural and Physicochemical Properties

The piperidin-3-ol scaffold is characterized by a six-membered saturated heterocycle containing a nitrogen atom, with a hydroxyl group at the 3-position. This seemingly simple arrangement confers a unique set of properties that are highly advantageous for drug design.

Conformational Landscape

Like cyclohexane, the piperidine ring predominantly adopts a low-energy chair conformation to minimize torsional and angular strain. The presence of the nitrogen atom and the 3-hydroxyl group, however, introduces additional conformational considerations that are critical to its biological activity. The two primary chair conformers are in rapid equilibrium, and the orientation of the hydroxyl group (axial or equatorial) can significantly influence the molecule's shape and its ability to interact with a protein binding pocket.

The conformational preference is influenced by several factors, including the substitution on the nitrogen atom and the presence of other substituents on the ring.[6] For instance, N-acylation can lead to a pseudoallylic strain that favors an axial orientation of a 2-substituent.[6] Computational studies and NMR spectroscopy are powerful tools for elucidating the preferred conformations of piperidin-3-ol derivatives in different environments. Understanding these conformational preferences is paramount for structure-based drug design, as it allows for the rational placement of substituents to optimize target engagement.

Diagram: Conformational Isomers of Piperidin-3-ol

G Chair conformations of piperidin-3-ol showing axial and equatorial hydroxyl groups. cluster_0 Axial Hydroxyl cluster_1 Equatorial Hydroxyl a1 N H a2 C a1->a2 a3 C (OH) a2->a3 a4 C a3->a4 a5 C a4->a5 a6 C a5->a6 a6->a1 e1 N H e2 C e1->e2 e3 C e2->e3 e4 C e3->e4 e3_oh (OH) e3->e3_oh e5 C e4->e5 e6 C e5->e6 e6->e1

Caption: Conformational isomers of piperidin-3-ol.

Physicochemical Properties

The piperidin-3-ol moiety imparts a favorable balance of physicochemical properties to a molecule, which is crucial for its drug-like characteristics.

PropertyTypical Range/ValueSignificance in Drug Design
Molecular Weight ~101.15 g/mol (unsubstituted)Provides a small, versatile scaffold for building more complex molecules.
logP ~0.33 (for MEP)The hydroxyl group increases polarity, contributing to a favorable logP for oral bioavailability.[7]
pKa ~11.2 (conjugate acid of piperidine)The basic nitrogen can be protonated at physiological pH, enhancing aqueous solubility and enabling ionic interactions.
Hydrogen Bonding Donor (OH) and Acceptor (N, OH)The hydroxyl group is a key hydrogen bond donor, while both the nitrogen and oxygen atoms can act as acceptors, facilitating strong interactions with protein targets.[1]
Solubility Miscible with water (unsubstituted)The polar nature of the scaffold generally contributes to good aqueous solubility.

Data compiled from various sources.[7]

The ability of the piperidin-3-ol core to modulate lipophilicity and solubility is a key reason for its prevalence in drug discovery. The basic nitrogen can be utilized to form salts, further improving solubility and formulation properties.

The Privileged Role of the 3-Hydroxy Group

The hydroxyl group at the 3-position is not merely a passive substituent; it actively participates in molecular recognition and is often the key to a molecule's biological activity.

A Key Hydrogen Bonding Partner

The 3-hydroxy group is an excellent hydrogen bond donor and can also act as an acceptor. This allows it to form strong and specific interactions with amino acid residues in a protein's binding site, such as the hinge region of kinases.[8] These hydrogen bonds are critical for anchoring the ligand in the correct orientation for optimal activity.[8] Molecular modeling studies have repeatedly shown the importance of this interaction for the potency of piperidin-3-ol-containing inhibitors.[9]

Diagram: Interaction of Piperidin-3-ol with a Kinase Hinge Region

G cluster_0 Piperidin-3-ol Ligand cluster_1 Kinase Hinge Region ligand Piperidin-3-ol hydroxyl 3-OH ligand->hydroxyl provides H-bond donor hinge Backbone Carbonyl hydroxyl->hinge H-bond caption The 3-hydroxyl group of piperidin-3-ol forming a key hydrogen bond with the kinase hinge region.

Caption: Piperidin-3-ol's hydroxyl group hydrogen bonding.

Modulator of Physicochemical Properties and Pharmacokinetics

The introduction of a hydroxyl group significantly impacts a molecule's physicochemical properties. It increases polarity, which can lead to improved aqueous solubility and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile.[1] This can be particularly beneficial in optimizing lead compounds that are too lipophilic. Furthermore, the hydroxyl group can serve as a point for metabolic transformations, which can be strategically blocked or modified to improve metabolic stability.[10]

Synthetic Strategies

The development of efficient and stereoselective methods for the synthesis of piperidin-3-ol and its derivatives has been a major focus of organic chemistry.

Synthesis of Racemic Piperidin-3-ol

A common and straightforward method for the synthesis of racemic 3-hydroxypiperidine is the catalytic hydrogenation of 3-hydroxypyridine.[11] This reaction is typically carried out using a rhodium-nickel/carbon bimetallic catalyst under a hydrogen atmosphere.[12]

Experimental Protocol: Hydrogenation of 3-Hydroxypyridine

  • Materials: 3-hydroxypyridine, rhodium-nickel/carbon catalyst, phosphoric acid, isopropanol, hydrogen gas.

  • Procedure:

    • To a suitable reactor, add 3-hydroxypyridine (1 equivalent), rhodium-nickel/carbon catalyst (e.g., 10% rhodium and 1% nickel on carbon), a catalytic amount of phosphoric acid, and a suitable solvent such as isopropanol or water.[12]

    • Pressurize the reactor with hydrogen gas (e.g., 3-5 atm).[12]

    • Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) for a specified time (e.g., 3-30 hours), monitoring for completion.[12]

    • Upon completion, carefully release the hydrogen pressure and filter the catalyst.

    • Concentrate the filtrate under reduced pressure and purify the crude product by distillation to yield 3-hydroxypiperidine.[12]

Enantioselective Synthesis of (R)- and (S)-Piperidin-3-ol

The stereochemistry of the 3-hydroxy group is often critical for biological activity. Therefore, the development of enantioselective syntheses of (R)- and (S)-piperidin-3-ol is of paramount importance. Several strategies have been developed, including enzymatic resolutions and asymmetric catalysis.

Experimental Protocol: Enzymatic Reduction of N-Boc-3-piperidone

A highly effective method for producing enantiomerically pure (S)-N-Boc-3-hydroxypiperidine involves the use of a ketoreductase (KRED) enzyme.[13]

  • Materials: N-Boc-3-piperidone, ketoreductase (e.g., KRED 110), NAD+, triethanolamine HCl buffer, isopropanol (IPA).

  • Procedure:

    • Prepare a reaction mixture containing N-Boc-3-piperidone dissolved in IPA, the ketoreductase enzyme, NAD+, and a suitable buffer (e.g., triethanolamine HCl, pH 7.5).[13]

    • Stir the reaction at a controlled temperature (e.g., 35-40 °C) and monitor the progress by TLC or other analytical methods.[13]

    • Upon completion, extract the product into an organic solvent, dry, and concentrate to yield (S)-N-Boc-3-hydroxypiperidine.[13]

    • The Boc protecting group can be subsequently removed under acidic conditions to afford (S)-piperidin-3-ol.

Another powerful approach involves the catalytic asymmetric hydrogenation of pyridinium salts, which allows for the rapid preparation of a variety of chiral piperidines with excellent diastereo- and enantio-selectivities.[14][15]

Applications in Drug Discovery

The piperidin-3-ol scaffold is a prominent feature in a wide array of clinically successful drugs and investigational agents.

Kinase Inhibitors

The ability of the 3-hydroxy group to form a key hydrogen bond with the kinase hinge region has made the piperidin-3-ol scaffold a popular choice in the design of kinase inhibitors.[8]

Case Study: Ibrutinib (Imbruvica®)

Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK) approved for the treatment of various B-cell malignancies.[16][17] A key structural feature of ibrutinib is the (R)-piperidin-3-yl moiety. The synthesis of ibrutinib involves the coupling of the pyrazolopyrimidine core with (S)-1-Boc-3-hydroxypiperidine, followed by deprotection and acylation.[18] The (R)-configuration of the piperidine ring and the presence of the hydroxyl group are crucial for its high affinity and selectivity for BTK. While the acrylamide group forms a covalent bond with a cysteine residue in the active site, the rest of the molecule, including the piperidin-3-ol, ensures proper positioning for this interaction to occur.[17]

Central Nervous System (CNS) Agents

The physicochemical properties of the piperidin-3-ol scaffold, including its ability to cross the blood-brain barrier, have made it a valuable component in the development of drugs targeting the CNS.[19] Piperidine derivatives have been investigated for a range of neurological and psychiatric disorders.[2][20]

Case Study: Palbociclib (Ibrance®) Analogues

Palbociclib is a CDK4/6 inhibitor used in the treatment of certain types of breast cancer.[21][22] While palbociclib itself contains a piperazine ring, numerous research efforts have explored the synthesis and evaluation of analogues where the piperazine is replaced with other heterocycles, including piperidine derivatives, to improve properties such as selectivity and reduce side effects.[19] This highlights the utility of the piperidine scaffold as a versatile building block in the optimization of CNS-active compounds.

Bioisosteric Replacements

Bioisosterism is a powerful strategy in medicinal chemistry for optimizing lead compounds by replacing a functional group with another that has similar physicochemical or biological properties.[12][23]

Bioisosteres of the 3-Hydroxy Group

While the hydroxyl group is often crucial for activity, in some cases, it can be a liability due to metabolic instability or undesirable physicochemical properties. In such instances, bioisosteric replacement can be a valuable tool.

BioisostereRationale for Replacement
Fluorine Can act as a hydrogen bond acceptor and is metabolically more stable than a hydroxyl group. It can also modulate the pKa of nearby functional groups.[1][24]
Amine (NH2) Can act as a hydrogen bond donor and introduce a basic center, which can be advantageous for solubility and target interactions.[12]
Small Alkoxy (e.g., OCH3) Can act as a hydrogen bond acceptor and increases lipophilicity compared to a hydroxyl group.
Bioisosteres of the Piperidine Ring

In some cases, the entire piperidine ring may be replaced to fine-tune a molecule's properties.

BioisostereRationale for Replacement
Pyrrolidine A five-membered ring that can alter the spatial arrangement of substituents.
Morpholine Introduces an oxygen atom, which can improve solubility and act as a hydrogen bond acceptor while potentially blocking a site of metabolism.[25]
Piperazine Contains a second nitrogen atom, offering an additional point for substitution or interaction.[20][26]

Case Study: Maraviroc (Selzentry®)

Maraviroc is a CCR5 antagonist used in the treatment of HIV.[27] While it does not contain a piperidin-3-ol moiety, its development involved the exploration of various heterocyclic scaffolds, and it serves as an excellent example of how different ring systems are evaluated to optimize drug properties.[28][29]

Future Outlook

The piperidin-3-ol scaffold, with its inherent privileged properties, will undoubtedly continue to be a valuable tool in the medicinal chemist's arsenal. Future research will likely focus on the development of novel and more efficient stereoselective synthetic methods to access a wider diversity of substituted piperidin-3-ols. Furthermore, a deeper understanding of the conformational intricacies of this scaffold, aided by advanced computational and analytical techniques, will enable the more rational design of next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic properties. The continued exploration of this remarkable scaffold promises to yield new and improved treatments for a wide range of human diseases.

References

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Methodological & Application

Application Note: Reductive Amination of Piperidine-3-one Intermediates in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of approved pharmaceuticals. The functionalization of this core, particularly at the 3-position, is a critical strategy for modulating pharmacological activity. Reductive amination of piperidine-3-one intermediates stands as a cornerstone reaction for introducing diverse amine functionalities, enabling the synthesis of complex and novel drug candidates. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the theory, practical application, and optimization of this pivotal transformation. We will delve into the underlying mechanisms, offer detailed, field-tested protocols, and discuss critical process parameters to ensure reproducible and high-yielding results.

Introduction: The Strategic Importance of Piperidine-3-amine Scaffolds

The piperidine ring's prevalence in pharmaceuticals stems from its ability to exist in a stable, low-energy chair conformation, which can effectively mimic natural substrates and interact with biological targets. The introduction of an amino group at the 3-position opens a gateway for extensive chemical diversification. This modification can influence a molecule's physicochemical properties, such as basicity (pKa) and lipophilicity (logP), which are crucial for absorption, distribution, metabolism, and excretion (ADME) profiles. Furthermore, the newly introduced amine can serve as a key pharmacophoric element or as a handle for further synthetic elaboration.

Reductive amination offers a direct and highly efficient route to these valuable 3-amino-piperidine derivatives. The reaction proceeds through the in situ formation of an iminium ion intermediate from a piperidine-3-one and a primary or secondary amine, followed by its immediate reduction to the corresponding amine. The choice of reagents and reaction conditions is paramount to the success of this transformation, directly impacting yield, purity, and stereochemical outcome.

Mechanistic Underpinnings: A Tale of Two Steps

The reductive amination of a ketone is a cascade reaction that hinges on two distinct chemical events: iminium ion formation and subsequent reduction. Understanding the interplay between these steps is critical for troubleshooting and optimization.

Step 1: Iminium Ion Formation The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of the piperidine-3-one. This is a reversible process that is highly pH-dependent. Mildly acidic conditions (typically pH 4-6) are often optimal as they facilitate both the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic, and the subsequent dehydration of the hemiaminal intermediate to form the crucial iminium ion.

Step 2: Hydride Reduction The formed iminium ion is a highly electrophilic species that is readily reduced by a mild hydride-donating reagent. The choice of reducing agent is a key consideration, as it must be selective for the iminium ion over the starting ketone to prevent the formation of the corresponding alcohol byproduct.

Below is a diagram illustrating the general mechanism:

ReductiveAmination Ketone Piperidine-3-one Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + R1R2NH - H2O (pH dependent) Amine R1R2NH Amine->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H2O Product 3-Amino-piperidine Product Iminium->Product + [H-] ReducingAgent [H-] ReducingAgent->Product

Figure 1: General mechanism of reductive amination.

Core Protocol: Reductive Amination of N-Boc-piperidine-3-one

This protocol details a robust and widely applicable procedure for the reductive amination of a commercially available piperidine-3-one intermediate. N-Boc-piperidine-3-one is a common starting material, with the Boc (tert-butoxycarbonyl) group serving as a versatile protecting group for the piperidine nitrogen.

Materials:

  • N-Boc-piperidine-3-one

  • Primary or Secondary Amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Experimental Workflow:

Workflow Start Start Setup Combine N-Boc-piperidine-3-one, amine, and solvent (DCM) Start->Setup Acidify Add acetic acid (catalyst) Setup->Acidify Stir1 Stir for 20-30 min at RT (Iminium formation) Acidify->Stir1 Reduce Add NaBH(OAc)3 portion-wise Stir1->Reduce Stir2 Stir overnight at RT (Reaction monitoring by TLC/LC-MS) Reduce->Stir2 Quench Quench with sat. NaHCO3 Stir2->Quench Extract Extract with DCM (x3) Quench->Extract Wash Wash organic layer with brine Extract->Wash Dry Dry over MgSO4, filter Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify End End Purify->End

Figure 2: Step-by-step experimental workflow.

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add N-Boc-piperidine-3-one (1.0 eq). Dissolve the ketone in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) to a concentration of approximately 0.1 M.

  • Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq) to the solution.

  • Acid Catalyst: Add a catalytic amount of glacial acetic acid (0.1-0.2 eq). This is crucial for promoting the formation of the iminium ion intermediate.

  • Iminium Formation: Allow the mixture to stir at room temperature for 20-30 minutes. This pre-incubation period allows for the formation of the iminium ion before the reducing agent is introduced.

  • Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) to the reaction mixture in portions. The addition may be exothermic, and for larger scale reactions, cooling with an ice bath may be necessary.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone has been consumed (typically 2-16 hours).

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Continue adding the bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with a saturated aqueous solution of sodium chloride (brine), then dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired 3-amino-piperidine product.

Critical Parameters and Optimization Strategies

The success of a reductive amination is not solely dependent on the protocol but also on the judicious selection of reagents and conditions.

Table 1: Comparison of Common Reducing Agents

Reducing AgentAbbreviationReactivityAdvantagesDisadvantages
Sodium triacetoxyborohydrideNaBH(OAc)₃Mild and selective for iminium ions over ketones.Can be used in one-pot procedures; tolerant of acidic conditions.Moisture sensitive; can be slow with hindered substrates.
Sodium cyanoborohydrideNaBH₃CNMild and selective. Effective at neutral to slightly acidic pH.Highly effective and widely used.Highly toxic (releases HCN gas in strong acid); requires careful handling.
Sodium borohydrideNaBH₄Stronger reducing agent.Inexpensive and readily available.Can reduce the starting ketone; requires careful pH control.
Picoline borane complexPic-BH₃Mild and stable alternative to NaBH₃CN.Non-toxic; stable in air and water.More expensive; may require elevated temperatures.

The Role of pH: As previously mentioned, pH is a critical variable. If the pH is too low (strongly acidic), the amine starting material will be protonated and non-nucleophilic. If the pH is too high (basic), the dehydration of the hemiaminal to the iminium ion will be slow. A weak acid, such as acetic acid, is typically added to buffer the reaction in the optimal pH range of 4-6.

Solvent Choice: Chlorinated solvents like DCM and DCE are commonly used as they are relatively non-polar and aprotic. However, for greener chemistry initiatives, alternative solvents such as 2-methyltetrahydrofuran (2-MeTHF) can be explored. The choice of solvent can also influence reaction rates and solubility of reagents.

Troubleshooting Common Issues

  • Low Conversion: If the reaction stalls, this could be due to inactive reagents (especially moisture-sensitive NaBH(OAc)₃), insufficient reaction time, or an inappropriate pH. Consider adding more reducing agent or adjusting the pH.

  • Formation of Alcohol Byproduct: This indicates that the reducing agent is reducing the starting ketone. This is common with less selective reagents like NaBH₄. Switching to a milder reagent such as NaBH(OAc)₃ is the most effective solution.

  • Di-alkylation of Primary Amines: When using a primary amine, it is possible for the product secondary amine to react with another molecule of the ketone, leading to a tertiary amine byproduct. This can often be suppressed by using a slight excess of the primary amine.

Conclusion

The reductive amination of piperidine-3-one intermediates is a powerful and versatile tool in the arsenal of the medicinal chemist. Its efficiency and broad substrate scope allow for the rapid generation of diverse libraries of 3-amino-piperidine derivatives for biological screening. A thorough understanding of the reaction mechanism and the influence of key parameters such as the choice of reducing agent and pH are essential for achieving high yields and purity. The protocols and insights provided in this document serve as a robust starting point for researchers to successfully implement this critical transformation in their drug discovery programs.

References

  • Title: Reductive Amination Source: Organic Chemistry Portal URL: [Link]

  • Title: Sodium Triacetoxyborohydride Source: Wikipedia URL: [Link]

  • Title: Sodium cyanoborohydride Source: Wikipedia URL: [Link]

  • Title: Borane–picoline complex Source: Wikipedia URL: [Link]

Application Notes and Protocols for Utilizing trans-4-aminomethyl-3-hydroxypiperidine in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Piperidine Scaffold in Modern Kinase Inhibitor Design

The piperidine ring is a cornerstone of medicinal chemistry, recognized for its favorable physicochemical properties, metabolic stability, and its ability to serve as a versatile three-dimensional scaffold.[1] In the realm of kinase inhibitor development, where achieving both potency and selectivity is paramount, the rigid, chair-like conformation of the piperidine nucleus allows for the precise positioning of substituents to engage with key residues within the ATP-binding pocket of kinases.[2][3][4] This level of spatial control is critical for engineering compounds that can overcome the challenge of targeting one kinase out of the more than 500 in the human kinome.[5]

This guide focuses on a particularly promising, yet underexplored, piperidine derivative: trans-4-aminomethyl-3-hydroxypiperidine . The specific stereochemical arrangement of the hydroxyl and aminomethyl groups in the trans configuration offers a unique set of functionalities for establishing highly specific and potent interactions with kinase targets. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the aminomethyl group provides a basic center for salt-bridge formation or can be further elaborated to explore additional binding pockets.[6][7]

These application notes will provide a comprehensive overview of the rationale for employing this scaffold, detailed synthetic protocols for its incorporation into a model kinase inhibitor, and robust methodologies for the biochemical evaluation of the resulting compounds.

The trans-4-aminomethyl-3-hydroxypiperidine Scaffold: A Privileged Fragment for Kinase Recognition

The strategic advantage of the trans-4-aminomethyl-3-hydroxypiperidine scaffold lies in its pre-organized, three-dimensional presentation of key pharmacophoric features. The vicinal, trans-diaxial or diequatorial arrangement of the hydroxyl and aminomethyl substituents (depending on the chair conformation) allows for specific and directional interactions within the often-complex topography of a kinase active site.

Key Features and Rationale for Use:

  • Hydrogen Bonding Capabilities: The 3-hydroxyl group is an excellent hydrogen bond donor and acceptor, capable of forming crucial interactions with the hinge region backbone, a key determinant of kinase-inhibitor binding.[6][8] It can also interact with conserved water molecules within the active site, further enhancing binding affinity.

  • Basic Amine for Ionic Interactions: The primary amine of the 4-aminomethyl group is basic and will be protonated at physiological pH. This provides a strong cation for forming a salt bridge with acidic residues, such as aspartate or glutamate, which are often found in or near the ATP-binding site.

  • Vector for Further Elaboration: The aminomethyl group serves as a convenient chemical handle for extending the molecule into solvent-exposed regions or to probe for additional hydrophobic pockets, a common strategy for enhancing selectivity and potency.[2][3]

  • Stereochemical Rigidity: The defined trans stereochemistry reduces the entropic penalty upon binding, as the molecule is already in a favorable conformation for interaction with the target. This can translate to higher binding affinity.

The following diagram illustrates a hypothetical binding mode of a kinase inhibitor incorporating the trans-4-aminomethyl-3-hydroxypiperidine scaffold within a generic kinase ATP-binding site.

G cluster_kinase Kinase ATP Binding Site cluster_inhibitor Inhibitor hinge Hinge Region (Backbone NH) gatekeeper Gatekeeper Residue acidic_pocket Acidic Pocket (e.g., Asp) hydrophobic_pocket Hydrophobic Pocket scaffold Heterocyclic Core (e.g., Pyrimidine) scaffold->hinge H-Bond piperidine trans-4-aminomethyl- 3-hydroxypiperidine piperidine->hinge H-Bond (3-OH) piperidine->acidic_pocket Salt Bridge (4-NH3+) r_group R-Group r_group->hydrophobic_pocket Hydrophobic Interaction

Caption: Hypothetical binding mode of an inhibitor.

Application Case Study: 3,4-Disubstituted Piperidines as Potent Akt Inhibitors

A study on the development of orally active Akt inhibitors provides a compelling case for the utility of 3,4-disubstituted piperidine scaffolds.[4][9] While not the exact aminomethyl derivative, the principles of their design and the structure-activity relationships (SAR) observed are highly relevant. The researchers systematically explored substitutions on the piperidine ring to optimize potency and selectivity while minimizing off-target effects, such as hERG blockage.[3][4]

Their work demonstrated that the stereochemistry and nature of the substituents at the 3 and 4 positions were critical for achieving high potency against Akt1 and cancer cell lines.[4] This underscores the importance of the precise spatial arrangement of functional groups that a scaffold like trans-4-aminomethyl-3-hydroxypiperidine provides.

Experimental Protocols

Part 1: Synthesis of a Model Kinase Inhibitor

This protocol outlines a potential synthetic route to a model kinase inhibitor incorporating the trans-4-aminomethyl-3-hydroxypiperidine scaffold. The synthesis is based on established methodologies for piperidine synthesis and coupling reactions.[7]

Workflow Diagram:

G A 1. Reductive Amination of N-Boc-3-oxo-piperidine B 2. Stereoselective Reduction of Ketone A->B NaBH4 C 3. Introduction of Aminomethyl Precursor B->C Mesylation, then NaN3 D 4. Reduction of Precursor to Amine C->D H2, Pd/C E 5. Deprotection of Piperidine Nitrogen D->E TFA or HCl F 6. Coupling with Kinase Inhibitor Core E->F EDC, HOBt

Caption: Synthetic workflow for a model inhibitor.

Step-by-Step Protocol:

  • Synthesis of (±)-trans-1-Boc-4-aminopiperidin-3-ol:

    • Step 1a: Reduction of N-Boc-4-piperidone. To a solution of N-Boc-4-piperidone (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise. Stir for 2 hours at room temperature. Quench the reaction with acetone and concentrate under reduced pressure. Extract with ethyl acetate and wash with brine. Dry the organic layer over sodium sulfate and concentrate to yield N-Boc-4-hydroxypiperidine.

    • Step 1b: Oxidation to N-Boc-3-hydroxypiperidin-4-one. This step can be achieved through various oxidation methods, such as Swern or Dess-Martin oxidation, to yield the corresponding ketone.

    • Step 1c: Reductive amination. To a solution of the ketone from step 1b in methanol, add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq). Stir at room temperature for 24 hours. Purify by column chromatography to yield the desired racemic trans- and cis-4-amino-3-hydroxypiperidine derivatives. The trans isomer can be separated by chromatography or through crystallization.

  • Coupling to a Kinase Inhibitor Core (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine):

    • Step 2a: Boc Deprotection. Dissolve the Boc-protected piperidine from step 1 in a solution of 4M HCl in dioxane. Stir for 1 hour at room temperature. Concentrate under reduced pressure to obtain the hydrochloride salt.

    • Step 2b: Nucleophilic Aromatic Substitution. To a solution of the deprotected piperidine hydrochloride salt (1.1 eq) and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in isopropanol, add N,N-diisopropylethylamine (3.0 eq). Heat the reaction to 80 °C for 12 hours. Cool to room temperature and concentrate. Purify by reverse-phase HPLC to obtain the final inhibitor.

Part 2: Biochemical Kinase Assay

This protocol describes a general method for determining the in vitro potency (IC50) of the synthesized inhibitor against a target kinase using a luminescence-based ADP detection assay.

Materials:

  • Target kinase enzyme

  • Substrate peptide/protein

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Synthesized inhibitor stock solution in DMSO

  • 384-well white plates

Protocol:

  • Prepare a serial dilution of the inhibitor. Start with a 10 mM stock in DMSO and perform a 10-point, 3-fold serial dilution in DMSO. Then, dilute these solutions into the kinase assay buffer.

  • Set up the kinase reaction. In a 384-well plate, add 2.5 µL of the diluted inhibitor solution or DMSO (for positive and negative controls).

  • Add 2.5 µL of a 2X kinase/substrate solution.

  • Initiate the reaction by adding 5 µL of a 2X ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and detect ADP. Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

Data Analysis:

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO controls.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 3: Kinase Selectivity Profiling

To assess the selectivity of the inhibitor, it should be screened against a panel of kinases. This is typically performed by specialized contract research organizations (CROs).

General Workflow:

  • Provide a stock solution of the inhibitor at a specified concentration (e.g., 10 mM in DMSO) to the CRO.

  • The inhibitor is typically screened at a single high concentration (e.g., 1 or 10 µM) against a large panel of kinases (e.g., the DiscoverX KINOMEscan™ panel).

  • The percentage of inhibition for each kinase is determined.

  • For any kinases that show significant inhibition (e.g., >70%), a follow-up dose-response experiment is performed to determine the IC50 value, as described in the biochemical assay protocol.

Data Presentation and Interpretation

The potency and selectivity data for a novel inhibitor can be summarized in a table for clear comparison.

Table 1: Hypothetical Kinase Inhibition Profile of a Model Inhibitor

Kinase TargetIC50 (nM)
Primary Target (e.g., Akt1) 5.2
Related Kinase 1 (e.g., Akt2)25.8
Related Kinase 2 (e.g., PKA)875
Off-Target Kinase 1 (e.g., CDK2)>10,000
Off-Target Kinase 2 (e.g., SRC)>10,000

Interpretation:

The hypothetical data in Table 1 suggests that the model inhibitor is a potent inhibitor of its primary target, Akt1. It shows some cross-reactivity with the closely related isoform Akt2, but is significantly less potent against other kinases, indicating a favorable selectivity profile.

Conclusion

The trans-4-aminomethyl-3-hydroxypiperidine scaffold is a valuable building block for the design of potent and selective kinase inhibitors. Its rigid, three-dimensional structure allows for the precise placement of key interacting groups—a hydroxyl for hydrogen bonding and a basic amine for ionic interactions. By leveraging the synthetic and biochemical protocols outlined in these notes, researchers can effectively incorporate this promising scaffold into their drug discovery programs to develop novel therapeutics.

References

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  • Dong, X., Zhan, W., Zhao, M., Che, J., Dai, X., Wu, Y., ... & Hu, Y. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. PubMed, 31298542. [Link]

  • Dong, X., Zhan, W., Zhao, M., Che, J., Dai, X., Wu, Y., ... & Hu, Y. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. ResearchGate. [Link]

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  • Google Patents. (n.d.). CN104860872A - Bis-(3R,4R)-1-benzyl-N,4-dimethyl piperidin-3-amine L-di-p-toluyl tartrate synthesis method. Google Patents.
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  • ResearchGate. (n.d.). Kinase inhibitors cocrystallized with the three kinase crystal 3D... ResearchGate. Retrieved February 27, 2026, from [Link]

  • Kumar, S., Ambhore, S. S., Asokan, N., & Rani, R. (2025). Medicinal Chemistry of Kinase Inhibitors: A Review of Recent Advances. Vol. 54 No. 3 (2025): Year 2025, Volume 54, Issue 3. [Link]

  • Hassani, B., Sabet, R., Dehshahri, A., & Fassihi, A. (2023). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. RSC Advances, 13(49), 34693–34704. [Link]

  • Spencer, J. A., & Taylor, A. M. (2021). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 12(9), 1431–1450. [Link]

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Peptidomimetic Synthesis Using 3-Hydroxy-4-aminomethylpiperidine: A Guide to Crafting Conformationally Constrained Bioactive Molecules

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Structural Mimicry in Drug Discovery

The therapeutic potential of peptides is immense, owing to their high specificity and biological activity. However, their clinical translation is often hampered by inherent limitations such as poor metabolic stability, low oral bioavailability, and conformational flexibility leading to reduced receptor affinity. Peptidomimetics, molecules that mimic the three-dimensional structure and functional properties of peptides, offer a compelling solution to these challenges.[1][2] By replacing the labile peptide backbone with more robust, non-peptidic scaffolds, it is possible to develop drug candidates with enhanced pharmacokinetic profiles and improved efficacy.

This technical guide provides a comprehensive overview of the synthesis and application of peptidomimetics based on the 3-hydroxy-4-aminomethylpiperidine scaffold. This particular scaffold is of significant interest as it can be functionalized to mimic the secondary structures of peptides, most notably the β-turn.[3][4] The rigid piperidine ring, coupled with the stereochemically defined hydroxyl and aminomethyl substituents, allows for precise spatial positioning of side-chain functionalities, thereby enabling the rational design of potent and selective modulators of biological targets.

We will delve into the enantioselective synthesis of the core scaffold, detailing orthogonal protection strategies that are crucial for its seamless integration into solid-phase peptide synthesis (SPPS). Furthermore, we will provide step-by-step protocols for the coupling of this scaffold to amino acids and subsequent peptidomimetic chain elongation. Finally, we will discuss the importance of conformational analysis in validating the structural integrity of the resulting peptidomimetics.

The 3-Hydroxy-4-aminomethylpiperidine Scaffold: A Privileged Motif for β-Turn Mimicry

The β-turn is a common secondary structural motif in peptides and proteins, typically composed of four amino acid residues that cause a reversal in the direction of the polypeptide chain.[1] These turns are often located on the surface of proteins and are frequently involved in molecular recognition events, making them attractive targets for the design of small-molecule inhibitors of protein-protein interactions. The 3-hydroxy-4-aminomethylpiperidine scaffold provides a rigid framework that can effectively mimic the spatial arrangement of the side chains of the i+1 and i+2 residues of a β-turn.

The stereochemistry of the substituents on the piperidine ring is critical in dictating the resulting conformation of the peptidomimetic. Both cis- and trans-isomers of the 3-hydroxy-4-aminomethylpiperidine scaffold can be synthesized, each predisposing the resulting peptidomimetic to adopt a different type of β-turn geometry. The hydroxyl group can act as a hydrogen bond donor or acceptor, further stabilizing the desired conformation.

Synthesis of the Orthogonally Protected 3-Hydroxy-4-aminomethylpiperidine Scaffold

The successful incorporation of the 3-hydroxy-4-aminomethylpiperidine scaffold into a peptidomimetic sequence via SPPS necessitates the use of an orthogonally protected building block. This ensures that the reactive functional groups on the scaffold (the piperidine nitrogen, the hydroxyl group, and the aminomethyl group) can be selectively deprotected at different stages of the synthesis. A common and effective protection strategy involves the use of a Boc group for the piperidine nitrogen, a TBDMS or other silyl ether for the hydroxyl group, and an Fmoc group for the aminomethyl group.

The following is a representative synthetic scheme for the preparation of the orthogonally protected (3R,4R)-tert-butyl 4-(((9H-fluoren-9-yl)methoxy)carbonylamino)methyl)-3-hydroxypiperidine-1-carboxylate.

Scheme 1: Synthesis of the Orthogonally Protected Scaffold

Synthetic Scheme start Commercially Available Starting Material step1 Multi-step synthesis to yield (3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol start->step1 Known Literature Procedures step2 Orthogonal Protection step1->step2 1. (Boc)2O, Et3N, DCM 2. TBDMSCl, Imidazole, DMF 3. H2, Pd/C, MeOH 4. Fmoc-OSu, NaHCO3, Dioxane/H2O product (3R,4R)-tert-butyl 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-((tert-butyldimethylsilyl)oxy)piperidine-1-carboxylate step2->product

Caption: Synthetic workflow for the preparation of the orthogonally protected 3-hydroxy-4-aminomethylpiperidine scaffold.

Experimental Protocols

Protocol 1: Synthesis of (3R,4R)-tert-butyl 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-((tert-butyldimethylsilyl)oxy)piperidine-1-carboxylate

This protocol is adapted from established methods for the synthesis of chiral 3,4-disubstituted piperidines.

Materials:

  • (3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol (synthesized via known literature methods)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • N,N-Dimethylformamide (DMF)

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • 9-Fluorenylmethyloxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • Boc Protection of the Piperidine Nitrogen: To a solution of (3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol in DCM, add Et₃N (1.2 eq) and (Boc)₂O (1.1 eq). Stir the reaction mixture at room temperature overnight. Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography.

  • TBDMS Protection of the Hydroxyl Group: To a solution of the Boc-protected piperidine in DMF, add imidazole (1.5 eq) and TBDMSCl (1.2 eq). Stir the reaction at room temperature for 4-6 hours. Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography.

  • Debenzylation: Dissolve the fully protected piperidine in MeOH and add 10% Pd/C. Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed (monitored by TLC). Filter the reaction mixture through a pad of Celite and concentrate the filtrate in vacuo.

  • Fmoc Protection of the Aminomethyl Group: Dissolve the debenzylated product in a mixture of 1,4-dioxane and water. Add NaHCO₃ (2.0 eq) followed by Fmoc-OSu (1.1 eq). Stir the reaction mixture at room temperature overnight. Acidify the reaction mixture with 1N HCl and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the final product by flash column chromatography to yield the orthogonally protected scaffold.

Protocol 2: Solid-Phase Synthesis of a Peptidomimetic Incorporating the 3-Hydroxy-4-aminomethylpiperidine Scaffold

This protocol outlines the incorporation of the orthogonally protected scaffold into a peptide sequence on a solid support using standard Fmoc-based SPPS.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • The orthogonally protected 3-hydroxy-4-aminomethylpiperidine scaffold

  • Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure®

  • Piperidine (20% in DMF)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling and Fmoc Deprotection: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour. Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Coupling of the First Amino Acid: Couple the first Fmoc-protected amino acid to the deprotected resin using DIC and HOBt (or a suitable coupling cocktail like HBTU/DIEA) in DMF. Monitor the coupling reaction using the Kaiser test.

  • Peptide Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired sequence.

  • Incorporation of the 3-Hydroxy-4-aminomethylpiperidine Scaffold: After deprotection of the N-terminal Fmoc group of the growing peptide chain, couple the orthogonally protected 3-hydroxy-4-aminomethylpiperidine scaffold using the same coupling conditions as for the amino acids.

  • Selective Fmoc Deprotection of the Scaffold's Aminomethyl Group: Treat the resin with 20% piperidine in DMF to selectively remove the Fmoc group from the aminomethyl substituent of the piperidine scaffold.

  • Further Peptide Chain Elongation: Continue the peptide chain elongation from the newly deprotected aminomethyl group by coupling the next Fmoc-protected amino acid.

  • Final Cleavage and Deprotection: Once the desired peptidomimetic sequence is assembled, wash the resin with DCM and dry it. Cleave the peptidomimetic from the resin and remove the side-chain protecting groups (including the Boc and TBDMS groups) by treating the resin with a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) for 2-3 hours.

  • Purification: Precipitate the crude peptidomimetic in cold diethyl ether, centrifuge, and wash the pellet with cold ether. Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for Peptidomimetic Synthesis

SPPS Workflow start Fmoc-Rink Amide MBHA Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotection1 coupling1 Couple Fmoc-AA-OH (DIC/HOBt) deprotection1->coupling1 elongation Repeat Deprotection and Coupling Cycles coupling1->elongation deprotection2 Fmoc Deprotection elongation->deprotection2 coupling_scaffold Couple Protected Scaffold deprotection2->coupling_scaffold selective_deprotection Selective Fmoc Deprotection of Scaffold coupling_scaffold->selective_deprotection coupling2 Couple Fmoc-AA-OH to Scaffold selective_deprotection->coupling2 final_deprotection Final Fmoc Deprotection coupling2->final_deprotection cleavage Cleavage and Side-Chain Deprotection (TFA/TIS/H2O) final_deprotection->cleavage purification RP-HPLC Purification cleavage->purification

Caption: A generalized workflow for the solid-phase synthesis of a peptidomimetic incorporating the 3-hydroxy-4-aminomethylpiperidine scaffold.

Conformational Analysis of the Resulting Peptidomimetics

The primary rationale for employing the 3-hydroxy-4-aminomethylpiperidine scaffold is to induce a specific, predictable conformation in the resulting peptidomimetic. Therefore, it is essential to characterize the three-dimensional structure of the synthesized molecules to validate the design principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Two-dimensional NMR techniques, such as NOESY and ROESY, are powerful tools for determining the solution-state conformation of peptidomimetics.[3][5] The observation of specific nuclear Overhauser effects (NOEs) between protons on the piperidine scaffold and the appended amino acid residues can provide crucial distance constraints for molecular modeling. For instance, an NOE between a proton on the piperidine ring and a proton on an amino acid side chain can confirm the spatial proximity of these groups, which is a hallmark of a folded structure.

X-ray Crystallography:

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise bond lengths, bond angles, and torsion angles of the molecule in the solid state.[6] Obtaining a high-quality crystal of the peptidomimetic can be challenging, but the resulting structure offers unparalleled insight into the conformational preferences of the scaffold and its influence on the overall molecular architecture.

Computational Modeling:

Molecular mechanics and molecular dynamics simulations can be used to generate and evaluate low-energy conformations of the peptidomimetics. These computational methods, when combined with experimental data from NMR or X-ray crystallography, can provide a detailed understanding of the conformational landscape of the molecule and the factors that stabilize the desired β-turn mimicry.

Data Presentation

Parameter Expected Value/Observation Analytical Technique
Scaffold Purity >95%HPLC, NMR, Mass Spectrometry
Peptidomimetic Purity >95%RP-HPLC
Molecular Weight Confirmation Matches calculated massMass Spectrometry (e.g., ESI-MS)
β-Turn Conformation Presence of key NOEs between scaffold and peptide residues2D NMR (NOESY/ROESY)
Definitive 3D Structure High-resolution crystal structureX-ray Crystallography

Conclusion and Future Perspectives

The 3-hydroxy-4-aminomethylpiperidine scaffold represents a versatile and powerful tool for the design and synthesis of conformationally constrained peptidomimetics. The synthetic protocols outlined in this guide provide a clear pathway for the preparation of orthogonally protected scaffolds and their incorporation into peptide sequences. The ability to control the stereochemistry of the scaffold allows for the fine-tuning of the conformational properties of the resulting peptidomimetics, enabling the rational design of potent and selective modulators of a wide range of biological targets. Future work in this area will likely focus on the development of novel synthetic routes to access a greater diversity of substituted piperidine scaffolds and their application in the discovery of new therapeutics for a host of diseases.

References

  • Estiarte, M. A., Rubiralta, M., Diez, A., Thormann, M., & Giralt, E. (2000). Oxazolopiperidin-2-ones as type II' beta-turn mimetics: synthesis and conformational analysis. The Journal of organic chemistry, 65(21), 6992–6999.
  • Gante, J., et al. (2009). Synthesis and conformational analysis of cyclotetrapeptide mimetic beta-turn templates and validation as 3D scaffolds. ChemMedChem, 4(4), 517-23.
  • Albericio, F., & Carpino, L. A. (2019). Amino Acid-Protecting Groups. Chemical Reviews, 119(17), 9832-9903.
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec.
  • Wikipedia. (2024). Protecting group. In Wikipedia.
  • Lovering, F., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1620.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical reviews, 109(6), 2455–2504.
  • Li, J., et al. (2018). Synthesis and biological evaluation of peptidomimetics containing the tryptamine moiety as a potential antitumor agent. RSC Advances, 8(34), 19133-19143.
  • ChemDiv. (n.d.). Peptidomimetics of Beta-Turn Motifs Library. ChemDiv.
  • Kumar, A., & Singh, J. (2021). Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery. European Journal of Organic Chemistry, 2021(28), 3927-3949.
  • Zhang, Y., et al. (2021). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Molecules, 26(21), 6489.
  • O'Hagan, D., et al. (2014). X-ray crystal structure of the minor anti -piperidine product 14d. Beilstein Journal of Organic Chemistry, 10, 2396-2404.
  • Domínguez, G. (2021).
  • Sigma-Aldrich. (n.d.). Peptide Resin Loading Protocols. Sigma-Aldrich.
  • Wang, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis, 55(06), 849-864.
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  • Dankwardt, J. W., et al. (2001). Solid-phase synthesis of aspartic peptidase inhibitors: 3-alkoxy-4-aryl piperidines. Organic letters, 3(17), 2685–2688.
  • Grdadolnik, J., et al. (2021). Analyzing Functional Interactions of Designed Peptides by NMR Spectroscopy. Molecules, 26(16), 4983.
  • Albericio, F., & Carpino, L. A. (2009). Amino Acid-Protecting Groups. Chemical reviews, 109(6), 2455–2504.
  • van der Veken, P. (2005). Synthesis of Conformationally Restricted β-Turn Mimics. Radboud Repository.
  • Arulraj, A., et al. (2021). Study of a new piperidone as an anti-Alzheimer agent: Molecular docking, electronic and intermolecular interaction investigations by DFT method. Journal of King Saud University - Science, 33(6), 101533.
  • van der Veken, P., et al. (2010). Structures of cyclic dipeptides: an X-ray and computational study of cis- and trans-cyclo(Pip-Phe), cyclo(Pro-Phe) and their N-methyl derivatives. Acta crystallographica. Section B, Structural science, 66(Pt 6), 727–740.
  • Iannuzzi, M., et al. (2020). Synthesis and biological evaluation of novel peptidomimetics as rhodesain inhibitors. European journal of medicinal chemistry, 199, 112386.
  • Amat, M., et al. (2003). Enantioselective synthesis of cis- and trans-3,5-disubstituted piperidines. Synthesis of 20S- and 20R-dihydrocleavamine. Organic letters, 5(17), 3139–3142.
  • Pinter, G., & Gellman, S. H. (2018). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current opinion in chemical biology, 43, 130–137.
  • Zhang, Y., et al. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Bioorganic & medicinal chemistry, 27(19), 115035.
  • Galdeano, C., et al. (2020). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 22(19), 6436-6444.
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Application Note: Utilizing trans-4-Aminomethyl-3-hydroxypiperidine as a Rigidifying Linker in PROTAC Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Evolution of PROTAC Linker Topologies

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's endogenous ubiquitin-proteasome system to selectively degrade disease-causing proteins[1]. A typical PROTAC consists of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two[1].

Historically, early-stage PROTAC development relied heavily on flexible polyethylene glycol (PEG) or simple alkyl chains due to their synthetic tractability[2]. However, because PROTACs are inherently large molecules, the incorporation of highly flexible, high-molecular-weight linkers often results in severe violations of Lipinski’s Rule of Five. This manifests as high lipophilicity, excessive rotatable bonds, poor cell membrane permeability, and sub-optimal oral bioavailability[2].

To overcome these Drug Metabolism and Pharmacokinetics (DMPK) bottlenecks, the field has rapidly shifted toward the rational design of rigidified linkers[3]. Incorporating saturated cyclic structures—such as piperidines—restricts the conformational freedom of the molecule[2]. The compound trans-4-aminomethyl-3-hydroxypiperidine (CAS 823226-03-5) has emerged as a highly specialized, multifunctional building block. This application note details the mechanistic causality behind its use, comparative physicochemical data, and self-validating protocols for its integration into PROTAC workflows.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC (Degrader) PROTAC->Ternary Bridges E3 E3 Ubiquitin Ligase E3->Ternary Recruits Ub Polyubiquitination Ternary->Ub E2 Transfer Proteasome 26S Proteasome Ub->Proteasome Recognition Degradation Peptide Fragments Proteasome->Degradation Cleavage

Figure 1: PROTAC-mediated targeted protein degradation via the ubiquitin-proteasome system.

Mechanistic Causality: Why trans-4-Aminomethyl-3-hydroxypiperidine?

The selection of trans-4-aminomethyl-3-hydroxypiperidine is not merely a structural alternative; it is a calculated physicochemical intervention designed to optimize both binding thermodynamics and cellular pharmacokinetics.

Conformational Pre-organization and Entropic Penalty

Flexible linkers allow the PROTAC to sample a vast conformational space in solution. Upon binding to the POI and E3 ligase to form the ternary complex, the molecule must "freeze" into a single bioactive conformation, resulting in a massive entropic penalty. The rigid piperidine ring pre-organizes the PROTAC, significantly reducing this entropic cost and shifting the equilibrium toward productive ternary complex formation[2].

Stereochemical Vectorization

The trans configuration of the 4-aminomethyl and 3-hydroxyl groups ensures that these substituents project onto opposite faces of the piperidine ring. This precise 3D vectorization is critical. It directs the E3 ligase away from the POI, minimizing steric clashing between the two proteins while maintaining the optimal proximity required for effective ubiquitin transfer[3].

Physicochemical Shielding and Solubility

Piperidine-based linkers introduce a protonatable secondary amine, which drastically improves the thermodynamic aqueous solubility of the PROTAC compared to lipophilic alkyl chains[4]. Furthermore, the C3-hydroxyl group serves a dual purpose. While it increases solubility in aqueous media, it can also participate in with adjacent amide carbonyls[5]. This IMHB transiently masks the polar surface area (PSA) of the molecule as it passes through the lipophilic cell membrane, thereby enhancing passive cell permeability—a critical prerequisite for oral bioavailability[5].

Table 1: Physicochemical Comparison of PROTAC Linker Topologies
ParameterFlexible Linker (e.g., PEG4)Semi-Rigid Linker (trans-4-aminomethyl-3-hydroxypiperidine)Mechanistic Impact on PROTAC
Conformational Flexibility HighRestricted (Pre-organized)Reduces entropic penalty during ternary complex formation.
Rotatable Bonds (NRotB) >12<6Lowers metabolic liability and prevents off-target binding.
Aqueous Solubility ModerateHighProtonatable secondary amine enhances thermodynamic solubility.
Cell Permeability Often PoorImprovedIntramolecular H-bonding (IMHB) shields polar surface area.

Experimental Workflows & Protocols

Protocol 1: Modular Synthesis of a PROTAC using the Piperidine Linker

This protocol outlines the orthogonal functionalization of trans-4-aminomethyl-3-hydroxypiperidine. The primary amine (aminomethyl) is highly nucleophilic, while the secondary amine (piperidine N1) requires distinct coupling conditions.

Reagents:

  • trans-4-aminomethyl-3-hydroxypiperidine (Linker Core)

  • Di-tert-butyl dicarbonate (Boc2O)

  • HATU (Coupling Reagent)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • POI Ligand (containing a free carboxylic acid)

  • E3 Ligand (containing an electrophilic handle, e.g., aryl fluoride for SNAr, or carboxylic acid)

Step-by-Step Methodology:

  • N1-Protection (Selectivity Control): React the linker with 1.0 equivalent of Boc2O in dichloromethane (DCM) at 0°C.

    • Causality: The secondary amine of the piperidine ring is selectively Boc-protected to prevent polymerization and ensure that subsequent amide coupling occurs exclusively at the primary aminomethyl group.

  • Primary Amine Coupling: Dissolve the POI Ligand (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq), stirring for 15 minutes to form the active ester. Add the Boc-protected linker (1.1 eq).

    • Causality: HATU is utilized because its 7-azabenzotriazole ring forms an internal hydrogen bond with the active ester, accelerating the reaction and preventing the epimerization of any stereocenters present on the POI ligand.

  • Deprotection: Treat the intermediate with 20% TFA in DCM for 2 hours at room temperature to remove the Boc group, exposing the N1 secondary amine.

  • Secondary Amine Functionalization: Couple the exposed piperidine nitrogen to the E3 Ligand via an SNAr reaction (using K2CO3 in DMSO at 90°C) or a second amide coupling.

System Validation & QC:

  • LC-MS Monitoring: Aliquots must be taken at each step and analyzed via LC-MS. The mass shift corresponding to the loss of the Boc group (-100 Da) is a critical checkpoint before step 4.

  • Purity Requirement: The final PROTAC must be purified via preparative HPLC to >95% purity (UV 254 nm). Trace unreacted POI or E3 ligands will act as competitive inhibitors in biological assays, yielding false negatives.

Synthetic_Workflow Start trans-4-Aminomethyl-3-hydroxypiperidine (Linker Core) Boc Boc-Protection of N1 (Selectivity Control) Start->Boc Coupling1 Amide Coupling (Primary Amine) with POI Ligand Boc->Coupling1 Deprotect Boc Deprotection (TFA) (Expose N1) Coupling1->Deprotect Coupling2 SNAr / Amide Coupling (N1) with E3 Ligand Deprotect->Coupling2 Final Purified PROTAC Molecule Coupling2->Final

Figure 2: Synthetic workflow for integrating the piperidine linker into a PROTAC molecule.

Protocol 2: Validation of Ternary Complex Formation via TR-FRET

To validate that the rigidified piperidine linker successfully bridges the POI and E3 ligase, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.

Assay Setup:

  • Preparation: Prepare a master mix containing His-tagged POI (e.g., 50 nM) and GST-tagged E3 Ligase (e.g., 50 nM) in a biochemical assay buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20, 0.1% BSA).

  • Fluorophore Addition: Add Europium (Eu)-anti-His antibody (Donor) and Allophycocyanin (APC)-anti-GST antibody (Acceptor) at concentrations recommended by the manufacturer.

  • PROTAC Titration: Dispense the synthesized PROTAC into a 384-well plate in a 12-point dose-response format (ranging from 10 pM to 10 µM).

  • Incubation & Reading: Incubate the plate in the dark for 2 hours to reach equilibrium. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

Mechanistic Causality of the Assay Choice: TR-FRET is selected over standard ELISA or pull-down assays because ternary complexes often have rapid off-rates. TR-FRET is a homogeneous assay (no wash steps) that measures the complex at equilibrium. Furthermore, the time-resolved nature of the Europium emission allows the reader to delay measurement by 50-100 microseconds, completely eliminating short-lived background autofluorescence from the PROTAC molecule or buffer components.

System Validation & QC (The "Hook Effect"): The data must be plotted as the FRET ratio (665 nm / 615 nm) against the log of the PROTAC concentration. A valid PROTAC will generate a bell-shaped curve. Because PROTACs are bivalent, at highly elevated concentrations (>1 µM), they will independently saturate the POI and the E3 ligase, preventing ternary complex formation—a phenomenon known as the "Hook Effect." Observing this signal drop at high concentrations is the ultimate self-validation that the FRET signal is driven by genuine ternary complex formation and not nonspecific aggregation.

References

  • PROTACs revolutionize small molecule drugs. CAS Insights.[Link]

  • Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy.[Link]

  • Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters.[Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry (National Library of Medicine / PMC).[Link]

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Troubleshooting & Optimization

improving solubility of trans-4-aminomethyl-3-hydroxypiperidine salts

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization for trans-4-aminomethyl-3-hydroxypiperidine Salts

Topic: Improving Solubility & Handling of trans-4-aminomethyl-3-hydroxypiperidine Salts Audience: Process Chemists, Medicinal Chemists, Formulation Scientists Last Updated: February 27, 2026

Executive Summary

trans-4-aminomethyl-3-hydroxypiperidine (and its salts) presents a unique solubility challenge due to its dense polarity and zwitterionic potential. The molecule contains three distinct polar vectors: a secondary piperidine amine (


), a primary aminomethyl group (

), and a vicinal hydroxyl group capable of strong hydrogen bonding lattice networks.

Users typically encounter two opposing issues:

  • Process Chemistry: The salt is "too stable" (high lattice energy) or insoluble in organic solvents required for acylation/alkylation.

  • Biological Assays: The salt precipitates in high-salt buffers (PBS) due to the common ion effect or behaves hygroscopically, leading to dosing errors.

This guide addresses these issues through thermodynamic solubility principles and practical troubleshooting.

Part 1: Diagnostic Flowchart (Salt Selection)

Before modifying your solvent system, verify if you are using the correct solid form for your application.

SaltSelection Start Start: Define Application AppType What is the primary goal? Start->AppType Bio Biological Assay / Aqueous Formulation AppType->Bio Synth Chemical Synthesis / Organic Solvent AppType->Synth BioQ Is it precipitating in Buffer? Bio->BioQ SynthQ Is it insoluble in DCM/THF? Synth->SynthQ SolnBio1 Switch to Gluconate or Acetate Salt (Avoids Common Ion Effect) BioQ->SolnBio1 Yes (High Salt Buffer) SolnBio2 Use 2HCl salt + 5% DMSO (Check pH < 7.0) BioQ->SolnBio2 No (Just Low Sol) SolnSynth1 Switch to TFA or Mesylate Salt (Lipophilic Counterion) SynthQ->SolnSynth1 Need Isolation SolnSynth2 Free Base In-Situ (Use DIPEA/TMSCl) SynthQ->SolnSynth2 One-Pot Reaction

Caption: Decision matrix for selecting the optimal salt form based on solvent compatibility and application constraints.

Part 2: Troubleshooting Guides (Q&A)

Category A: Aqueous Solubility & Biological Assays

Q1: My dihydrochloride (2HCl) salt precipitates when added to PBS (Phosphate Buffered Saline). Why? Diagnosis: This is likely the Common Ion Effect . PBS contains


. The high concentration of chloride ions (

) shifts the solubility equilibrium of your hydrochloride salt back toward the solid state. Additionally, phosphate ions can form insoluble complexes with dicationic amines.

Corrective Protocol:

  • Switch Buffers: Replace PBS with HEPES or Tris-HCl (lower ionic strength).

  • Salt Exchange: If you must use PBS, convert your compound to a Gluconate or Lactate salt. These counterions are less prone to common ion precipitation in saline.

  • pH Adjustment: Ensure the buffer pH is slightly acidic (pH 6.0–6.5). At pH 7.4, a small fraction of the primary amine (

    
    ) may deprotonate, reducing the net charge and solubility.
    

Q2: The salt is extremely hygroscopic and turns into a sticky oil during weighing. How do I handle this? Diagnosis: The 3-hydroxy group and the ammonium centers coordinate water avidly. This "oiling out" indicates the formation of an amorphous hydrate.

Handling Protocol:

  • Lyophilization: Do not rotary evaporate to dryness. Freeze-dry from water/dioxane (90:10) to obtain a fluffy, handleable powder.

  • Storage: Store under Argon in a desiccator.

  • Weighing: Weigh the closed vial before and after transfer (difference weighing) rather than trying to scrape sticky solids onto a weigh boat.

Category B: Organic Solubility & Synthesis

Q3: I need to perform an amide coupling in DCM, but the 2HCl salt is a "rock" and won't dissolve. Can I use it as a suspension? Diagnosis: Heterogeneous reactions with insoluble salts often lead to slow kinetics or incomplete conversion because the free amine is trapped in the crystal lattice.

Solution: The "Solubilizing Base" Method Do not use inorganic bases (


) which stay solid. Instead, use a lipophilic organic base to liberate the amine and solubilize the counterion.

Step-by-Step Protocol:

  • Suspend the 2HCl salt in DCM (Dichloromethane).

  • Add BSA (N,O-Bis(trimethylsilyl)acetamide) or TMSCl/DIPEA (2.5 equivalents).

    • Mechanism:[1][2] This temporarily protects the 3-OH and helps solubilize the amine salts by breaking the hydrogen bond network [1].

  • Once the solution clears (usually 15-30 mins), add your electrophile (acid chloride/active ester).

  • Perform an acidic workup (1N HCl) to remove the transient silyl groups.

Q4: How do I extract the free base from water? It seems to stay in the aqueous layer. Diagnosis: The trans-4-aminomethyl-3-hydroxypiperidine free base is highly polar (


). Standard extraction with EtOAc or DCM will fail.

Extraction Protocol:

  • Saturate Aqueous Phase: Add solid NaCl until the aqueous layer is saturated.

  • Solvent System: Use DCM:Isopropanol (3:1) or n-Butanol .

  • Repetitive Extraction: Perform 5–6 extractions.

  • Alternative: Evaporate the aqueous layer to dryness and triturate the residue with warm Ethanol/Methanol (9:1) to dissolve the amine while leaving inorganic salts behind.

Part 3: Comparative Data Tables

Table 1: Solvent Compatibility Matrix for Salt Forms

Salt FormWater SolubilitySaline (0.9%) StabilityDCM/CHCl₃ SolubilityDMSO SolubilityRecommended Use
Dihydrochloride (2HCl) Very High (>100 mg/mL)Moderate (Risk of ppt)InsolubleHighGeneral storage, aqueous buffers.
Trifluoroacetate (TFA) HighHighModerateVery HighHPLC purification, peptide synthesis.
Free Base HighN/A (pH dependent)LowHighChemical intermediates (must be freshly prepared).
Sulfate ModerateLow (Precipitates)InsolubleLowAvoid (often forms hard insoluble rocks).

Part 4: Mechanism of Action (Solubility)

The solubility behavior is dictated by the protonation state of the two nitrogen centers relative to the pH of the medium.

SolubilityMechanism Acid pH < 8.0 Dicationic (+2) (Highly Soluble) Neutral pH 9.0 - 10.5 Monocationic (+1) (Soluble) Acid->Neutral Deprotonation of Primary Amine (pKa ~9.6) Base pH > 11.0 Neutral Free Base (Mod. Soluble in H2O Insoluble in Organics) Neutral->Base Deprotonation of Piperidine (pKa ~11.0)

Caption: Protonation states of trans-4-aminomethyl-3-hydroxypiperidine vs pH. Note that the neutral free base remains water-soluble due to the hydroxyl group.

References

  • PubChem. (2025).[3] 4-(Aminomethyl)piperidine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • ScienceMadness. (2015). Extraction of Piperidine Derivatives. Retrieved from [Link]

  • ARKIVOC. (2011). Optically pure trans-1-benzyl-4-aminopiperidin-3-ols: Synthesis and absolute configuration. Retrieved from [Link]

Sources

separation of cis and trans 3-hydroxy-4-aminomethylpiperidine isomers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Hydroxy-4-Aminomethylpiperidine Isomer Separation

Case ID: PIP-ISO-304 Subject: Separation and Purification of cis- and trans-3-Hydroxy-4-aminomethylpiperidine Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

The separation of cis and trans isomers of 3-hydroxy-4-aminomethylpiperidine presents a classic challenge in heterocyclic chemistry: the molecule is highly polar, basic, and lacks a UV chromophore, making direct silica chromatography and UV detection difficult.

Successful separation requires a strategy that modifies the physicochemical properties of the isomers to maximize their resolution factors (


). The most robust workflow involves N-protection (derivatization)  to increase lipophilicity, followed by Flash Chromatography  or Crystallization , and finally Deprotection .

Part 1: Diagnostic & Characterization (Know Your Mixture)

Q: How do I definitively distinguish between the cis and trans isomers using NMR?

A: You must rely on Scalar Coupling Constants (


)  and the Karplus Relationship .[1] The relative stereochemistry at C3 and C4 dictates the coupling between the proton on C3 (

) and the proton on C4 (

).
  • The Trans Isomer (Diequatorial Preference):

    • In the lowest energy chair conformation, the bulky substituents (hydroxyl at C3 and aminomethyl at C4) will prefer the equatorial positions to minimize 1,3-diaxial interactions.

    • Consequently, the methine protons

      
       and 
      
      
      
      are both axial .
    • Diagnostic Signal: Look for the

      
       multiplet (typically 
      
      
      
      3.5–4.0 ppm). It will exhibit a large vicinal coupling (
      
      
      ) due to the
      
      
      dihedral angle.
  • The Cis Isomer (Axial-Equatorial):

    • One substituent must be axial and the other equatorial.

    • The dihedral angle between

      
       and 
      
      
      
      is approximately
      
      
      .
    • Diagnostic Signal: The

      
       signal will show a small vicinal coupling  (
      
      
      
      ).

Q: My crude mixture is a sticky oil. Can I separate the free amines directly?

A: Not recommended. The free amine/alcohol functionality creates strong hydrogen bonding with silica silanols, leading to:

  • Severe peak tailing.

  • Irreversible adsorption (yield loss).

  • Poor solubility in non-polar mobile phases.

Recommendation: Proceed immediately to the Derivatization Protocol (Part 2).

Part 2: Separation Workflows

Workflow A: The Derivatization Route (Recommended)

This method converts the polar diamine into a lipophilic carbamate, allowing for standard silica gel chromatography.

Step 1: Protection React the crude mixture with Di-tert-butyl dicarbonate (


) .
  • Reagents:

    
     (2.2 equiv), 
    
    
    
    , DCM or THF.
  • Target:

    
    -bis-Boc-3-hydroxy-4-aminomethylpiperidine.
    
  • Why: This caps both the secondary piperidine amine and the primary methylamine, eliminating zwitterionic character and enabling UV detection (weak, at 210-220 nm) or staining.

Step 2: Flash Chromatography

  • Stationary Phase: Standard Silica Gel (40–63 µm).

  • Mobile Phase: Hexanes / Ethyl Acetate (Gradient: 0%

    
     60% EtOAc).
    
  • Elution Order: typically, the cis-isomer elutes later (is more polar) than the trans-isomer due to the accessibility of the hydroxyl group for hydrogen bonding with silica, though this must be experimentally verified for your specific derivative.

Step 3: Deprotection

  • Reagents:

    
     in Dioxane or 
    
    
    
    .
  • Result: Pure cis or trans dihydrochloride salts.[2]

Workflow B: Crystallization (Scalable for >10g)

If chromatography is not feasible for scale-up, exploit the solubility differences of the diastereomeric salts.

Protocol:

  • Dissolve crude free base in minimal hot Ethanol (EtOH) .

  • Add 2.0 equivalents of anhydrous HCl (in

    
     or Dioxane).
    
  • Slowly add Ethyl Acetate (EtOAc) or Acetone as an anti-solvent until turbidity persists.

  • Heat to clarity, then cool slowly to

    
    .
    
  • Troubleshooting: If an oil forms ("oiling out"), reheat and add a seed crystal. If no seed is available, scratch the glass surface. The trans-isomer often crystallizes more readily due to better packing symmetry.

Part 3: Visual Decision Tree

The following diagram outlines the logical flow for selecting the correct separation method based on your scale and purity requirements.

SeparationStrategy Start START: Crude Mixture (3-OH-4-aminomethylpiperidine) ScaleCheck Check Scale Start->ScaleCheck SmallScale Small Scale (<1g) Analytical/Discovery ScaleCheck->SmallScale LargeScale Large Scale (>10g) Process Dev ScaleCheck->LargeScale DirectSep Direct Separation? (Difficult) SmallScale->DirectSep Not Recommended Derivatize Derivatize: N,N'-bis-Boc Protection SmallScale->Derivatize Recommended LargeScale->Derivatize High Purity Req Crystallization Salt Formation (HCl/EtOH/EtOAc) LargeScale->Crystallization Cost Effective Flash Flash Chromatography (Hex/EtOAc) Derivatize->Flash CheckPurity Check Purity (NMR) Flash->CheckPurity Crystallization->CheckPurity CheckPurity->Flash <95% dr (Repurify) Deprotect Deprotection (HCl/Dioxane) CheckPurity->Deprotect >95% dr Final Final Product: Pure Isomer Salt Deprotect->Final

Caption: Decision matrix for separating 3-hydroxy-4-aminomethylpiperidine isomers. Green nodes indicate optimal pathways.

Part 4: Troubleshooting & FAQs

Q: I am running HPLC on the free amine, but I see no peaks. Why? A: The molecule lacks a strong chromophore (no aromatic rings or conjugated systems).

  • Fix 1 (Detection): Use a CAD (Charged Aerosol Detector) or ELSD (Evaporative Light Scattering Detector) which does not rely on UV absorbance.

  • Fix 2 (Derivatization): If using UV, derivatize with Benzoyl Chloride instead of

    
    . The benzoyl group adds a strong UV chromophore (
    
    
    
    ), making the peaks visible on standard UV detectors.

Q: The peaks are broad and tailing on my C18 column. A: This is "amine drag" caused by interaction with residual silanols.

  • Fix: Add an ion-pairing modifier to your mobile phase. Use 0.1% TFA (low pH suppresses silanol ionization) or 10 mM Ammonium Bicarbonate (high pH keeps amine neutral, if using a hybrid column like Waters XBridge).

Q: Can I use enzymatic resolution? A: Yes, for enantiomers, but it can also separate diastereomers indirectly.

  • Insight: Ketoreductases (KREDs) can stereoselectively reduce the corresponding ketone (N-Boc-4-aminomethyl-3-piperidinone) to a single diastereomer of the alcohol. This avoids the separation problem entirely by synthesizing only the desired isomer [1].

Part 5: Data Summary Table

ParameterCis-IsomerTrans-Isomer
C3-C4 Dihedral Angle ~60° (Axial/Equatorial)~180° (Diequatorial)
NMR Coupling (

)
2 – 5 Hz (Small)9 – 11 Hz (Large)
Polarity (Silica) Higher (Elutes Later)Lower (Elutes Earlier)
Thermodynamic Stability Lower (1,3-diaxial strain possible)Higher (Diequatorial)
Preferred Separation Flash (as Boc-derivative)Crystallization (as HCl salt)

References

  • Enzymatic Synthesis of Hydroxypiperidines: Title: Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. Source: RSC Advances (via NIH/PubMed) URL:[Link]

  • Piperidine Synthesis & Separation: Title: Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance.[3][4][5][6] Source: Organic & Biomolecular Chemistry URL:[Link]

Sources

Technical Support Center: Purification of Polar Amino-Alcohol Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of highly polar, basic small molecules. Piperidine-based amino-alcohols present unique chromatographic challenges due to their dual functionality: a highly basic secondary or tertiary amine (pKa ~9.5–11) and a hydrogen-bonding hydroxyl group. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to ensure high-recovery purifications.

Troubleshooting Guide & FAQs

Q: Why does my piperidine amino-alcohol streak severely on standard normal-phase silica gel, even when using highly polar solvent systems like DCM/MeOH? A (Causality): Bare silica gel contains acidic silanol groups (pKa ~4.5–5.5). The highly basic piperidine nitrogen undergoes strong hydrogen bonding and unwanted ion-exchange interactions with these silanols. This creates a dual-retention mechanism (adsorption + ion exchange) that causes severe peak tailing, streaking, and irreversible compound loss on the column. Solution: You must use a competitive basic modifier. Adding 1–5% Triethylamine (TEA) or concentrated Ammonium Hydroxide (NH₄OH) to your mobile phase saturates the acidic silanols. This prevents the piperidine derivative from binding to them, resulting in sharp elution bands and high recovery.

Q: My compound elutes in the void volume on a standard C18 reverse-phase column. How can I increase retention? A (Causality): Under standard reverse-phase conditions (e.g., 0.1% Formic Acid, pH ~2.7), the piperidine nitrogen is fully protonated. The resulting ammonium cation is highly hydrophilic and is repelled by the lipophilic C18 stationary phase, causing it to wash out immediately. Solution 1 (High-pH Reverse Phase): Switch to a mobile phase buffered to pH 10–10.5 (e.g., 10 mM Ammonium Bicarbonate adjusted with NH₄OH). This deprotonates the amine, neutralizing its charge and drastically increasing its lipophilicity, which allows it to partition effectively into the C18 phase[1]. Solution 2 (HILIC): If the compound remains too polar even at high pH, switch to Hydrophilic Interaction Liquid Chromatography (HILIC). In HILIC, water in the mobile phase adsorbs to a polar stationary phase (like bare silica or amide), creating an aqueous-enriched layer. The polar, protonated piperidine partitions into this water layer, increasing retention.

Q: How can I efficiently separate my target secondary piperidine from tertiary amine impurities? A (Causality): Standard Strong Cation Exchange (SCX) resins bind all basic amines indiscriminately[2]. Solution: Use a Derivatization Purification Technique (DPT). Treat the crude mixture with Di-tert-butyl dicarbonate (Boc₂O). The secondary amine reacts instantaneously to form a neutral carbamate (Boc-amine), while the tertiary amine remains unreacted and basic. Pass the mixture through an SCX column; the basic tertiary amine is "caught" by the resin, while the neutral Boc-protected secondary amine washes through in the flow-through[2]. The Boc group can then be cleaved with TFA.

Core Purification Workflows

Protocol A: SCX "Catch and Release" Purification

Mechanism: Propylsulfonic acid functional groups on the SCX resin (pKa < 1) remain negatively charged. When the piperidine is loaded under slightly acidic conditions, it is fully protonated and binds tightly via ionic interactions. Washing removes non-basic impurities. Eluting with methanolic ammonia deprotonates the piperidine, breaking the ionic bond and releasing the purified free base[3].

  • Conditioning: Wash 1 g of SCX-2 resin with 5 column volumes (CV) of Methanol (MeOH).

  • Loading: Dissolve the crude piperidine amino-alcohol in MeOH/DCM (1:1). Ensure the solution pH is < 4 (add a drop of acetic acid if necessary) to fully protonate the amine. Load the solution onto the column at a flow rate of 1-2 mL/min.

  • Washing: Wash with 5 CV of MeOH, followed by 5 CV of DCM. This elutes all non-basic impurities (e.g., unreacted alcohols, neutral byproducts)[3].

  • Release: Elute the target amine using 5 CV of 2M NH₃ in MeOH.

  • Self-Validation Step: Before evaporating, spot the initial wash fraction and the final release fraction on a TLC plate. Stain with Ninhydrin. The wash should be negative (no amine breakthrough), and the release fraction should be strongly positive (pink/purple spot).

  • Isolation: Evaporate the methanolic ammonia fraction under reduced pressure to yield the pure free base.

Protocol B: HILIC Preparative Chromatography

Mechanism: HILIC utilizes a polar stationary phase and a highly organic mobile phase. The analyte partitions between the bulk organic mobile phase and a water-enriched layer immobilized on the stationary phase.

  • Column Selection: Use a bare silica, amide, or diol HILIC column.

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Solvent B: Acetonitrile.

  • Equilibration: Equilibrate the column with 90% B / 10% A. (HILIC requires high organic content to maintain the aqueous layer on the stationary phase).

  • Sample Loading: Dissolve the sample in a highly organic solvent (e.g., 75% Acetonitrile). Self-Validation Step: Injecting in a high-aqueous solvent will disrupt the stationary phase water layer and cause severe peak distortion. Validate sample solubility in the injection solvent prior to loading.

  • Gradient: Run a shallow gradient from 90% B down to 60% B. The polar piperidine amino-alcohol will elute as the aqueous content increases.

Protocol C: High-pH Reverse Phase Chromatography

Mechanism: High pH mobile phases (pH > 10) deprotonate the basic piperidine nitrogen, neutralizing its charge. This dramatically increases the molecule's lipophilicity, allowing it to partition effectively into the hydrophobic C18 stationary phase[1].

  • Column Selection: Use a pH-stable C18 column (e.g., hybrid silica designed to withstand pH up to 12)[4].

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Bicarbonate in Water. Self-Validation Step: Measure the pH of the aqueous buffer before mixing with organic solvent. Adjust strictly to pH 10.5 using NH₄OH.

    • Solvent B: Acetonitrile.

  • Gradient: Run a gradient from 5% B to 95% B over 20 minutes.

  • Recovery: Collect fractions based on UV or MS triggers. Neutralize the fractions immediately if the target compound is base-sensitive, then lyophilize to remove the volatile buffer.

Quantitative Data & Method Comparison

Purification ModalityStationary PhaseMobile Phase EnvironmentTarget Analyte StatePrimary Retention MechanismBest Used For
Normal Phase (Amine-Modified) Bare Silica (SiO₂)DCM / MeOH / 1-5% NH₄OHFree Base (Neutral)Adsorption & H-BondingLipophilic derivatives; bulk crude cleanup.
SCX Catch & Release Propylsulfonic AcidLoad: AcidicWash: MeOHRelease: 2M NH₃/MeOHCationic (Load) → Neutral (Release)Strong Cation ExchangeRemoving neutral/acidic impurities rapidly[3].
HILIC Amide, Diol, or Bare Silica70-95% Acetonitrile / Aqueous BufferCationic (Protonated)Aqueous Partitioning & Ion ExchangeHighly polar, water-soluble derivatives.
High-pH Reverse Phase pH-stable C18 (Hybrid Silica)Water / Acetonitrile (pH 10-10.5)Free Base (Neutral)Hydrophobic PartitioningHigh-resolution separation of closely related analogs[4].

Visualizations

Decision matrix for selecting the optimal purification strategy for polar amines.

Mechanistic workflow of Strong Cation Exchange (SCX) catch-and-release purification.

References

  • Biotage. "Chemistry Data Sheet: Standardized procedures developed for target compound purification by reagent scavenging and catch and release SPE techniques utilize the strong cation exchange sorbent, ISOLUTE SCX-2." Biotage.co.jp.
  • LCGC International. "Non-aqueous Ion-Exchange Chromatography Using High Acid-base Concentration: A Strategy for Purifying Non-crystalline Pharmaceutical Intermediates." Chromatographyonline.com.
  • Sigma-Aldrich. "Improving HILIC Mode Chromatography by Choosing the Proper Injection and Wash Solvent." Sigmaaldrich.com.
  • ResearchGate. "Development and comparison of reversed-phase ultra high-performance liquid chromatography (RP-UHPLC) and hydrophilic interaction liquid chromatography (HILIC) approaches to the analysis of regioisomeric fluorofentanyl derivatives and related compounds." Researchgate.net.
  • Springer Nature. "High pH Reversed-Phase Micro-Columns for Simple, Sensitive, and Efficient Fractionation of Proteome and (TMT labeled) Phosphoproteome Digests." Springernature.com.

Sources

troubleshooting low yields in epoxide opening with cyanide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the


-Hydroxynitrile Synthesis Support Hub .

I am Dr. Aris, your Senior Application Scientist. You are likely here because your epoxide opening reaction—theoretically a simple


 transformation—is failing to deliver the expected yields.

This reaction is deceptively complex. It sits at the intersection of phase-transfer kinetics , regiochemical ambiguity , and product isolation difficulties .[1] The guide below abandons generic textbook advice in favor of field-proven troubleshooting protocols.

Module 1: The Diagnostic Matrix

Before altering your chemistry, triage your failure mode.[1] Use this decision matrix to identify the root cause of your low yield.

DiagnosticMatrix Start START: Characterize the Failure Q1 Is Starting Material (SM) consumed? Start->Q1 NoSM Issue: LOW REACTIVITY Q1->NoSM No (SM remains) YesSM Issue: SIDE REACTIONS or LOSS Q1->YesSM Yes (SM gone) Solubility Root Cause: Phase incompatibility (Inorganic CN vs Organic Epoxide) NoSM->Solubility Q2 Is the mixture complex (many spots on TLC)? YesSM->Q2 Complex Issue: POLYMERIZATION or ELIMINATION Q2->Complex Yes Clean Issue: ISOLATION FAILURE Q2->Clean No (Clean crude, low mass) Basicity Root Cause: Basic hydrolysis or Payne Rearrangement Complex->Basicity Amphiphile Root Cause: Product is water-soluble (Lost in aqueous workup) Clean->Amphiphile

Figure 1: Diagnostic logic flow for identifying the primary cause of yield loss in epoxide cyanation.

Module 2: The "Phase Problem" (Reagent Selection)

The Issue: You are likely using sodium cyanide (NaCN) or potassium cyanide (KCN) with a lipophilic epoxide.[1] These reagents are ionic lattice solids; your epoxide is organic.[1] They do not mix. The Symptom: Unreacted starting material despite high temperatures or long reaction times.[1]

Protocol A: The Buffered Aqueous/Alcohol System

Do not use straight water/ethanol.[1] The high pH of unbuffered cyanide causes epoxide polymerization.[1]

  • The Fix: Use Ammonium Chloride (

    
    ) as a buffer.[1]
    
  • Mechanism: Maintains pH ~9.[1]0. Prevents the formation of alkoxides that trigger polymerization, while keeping cyanide nucleophilic (

    
     of HCN is 9.2).[1]
    

Optimized Recipe:

  • Dissolve Epoxide (1.0 equiv) in MeOH/Water (4:1).[1]

  • Add

    
     (1.5 equiv) and NaCN (2.0 equiv).[1]
    
  • Critical Step: If the epoxide is highly lipophilic, add 5 mol% 18-Crown-6 (for KCN) or 15-Crown-5 (for NaCN) to shuttle cyanide into the organic phase.[1]

Protocol B: The "Solvent-Free" Lithium Perchlorate Method

For stubborn substrates, we utilize the "Salt Effect."[1] High concentrations of


 in diethyl ether (5.0 M) or neat conditions act as a Lewis Acid to activate the epoxide oxygen.[1]
ParameterStandard Aqueous Method

Catalyzed Method
Reagent NaCN /

/ MeOH
LiCN or NaCN /

Mechanism Pure

(Steric control)
Lewis Acid Activated

Reaction Time 12 - 48 Hours1 - 4 Hours
Yield (Typical) 40 - 65%85 - 95%
Key Risk PolymerizationExplosion Hazard (Perchlorates)

Expert Insight:


 is not just a salt; at 5M concentration, the medium becomes a "molten salt" at room temperature, dramatically stabilizing the transition state.[1]

Module 3: Regiocontrol (The "Expert" Angle)

Low yields often stem from obtaining the wrong isomer, which you then discard during purification.[1] The regioselectivity is dictated by the mechanism you invoke.[1][2]

The Rule of Thumb:

  • Basic/Neutral Conditions (NaCN, KCN): Attack occurs at the Less Substituted carbon (Steric Control).[1]

  • Acidic/Lewis Acid Conditions (TMSCN +

    
    , 
    
    
    
    ):
    Attack occurs at the More Substituted carbon (Electronic/Carbocationic Control).[1]

If you need the "more substituted" product and are using NaCN, your yield will be near zero for the desired isomer.[1]

Regioselectivity Epoxide Unsymmetrical Epoxide PathA Path A: Basic/Neutral (NaCN, KCN, PTC) Epoxide->PathA PathB Path B: Lewis Acid (TMSCN + ZnI2) Epoxide->PathB ProdA Major Product: Attack at Less Hindered C (Steric Control) PathA->ProdA SN2 ProdB Major Product: Attack at More Substituted C (Electronic Control) PathB->ProdB Borderline SN1

Figure 2: Divergent pathways for regiochemical control based on catalyst selection.

Module 4: The Modern Solution (TMSCN)

If safety regulations permit, Trimethylsilyl Cyanide (TMSCN) is superior to metal cyanides for low-yielding substrates.[1] It avoids the aqueous phase entirely and allows for "One-Pot" purification.

Why it works: The product is a silyl ether (


-silyloxynitrile), which prevents the hydroxyl group from acting as a nucleophile (preventing reverse reactions or polymerization).[1]

The Gassman Protocol (Modified):

  • Setup: Flame-dried glassware, Argon atmosphere.

  • Solvent: Anhydrous

    
     or Toluene.[1]
    
  • Reagents: Epoxide (1.0 equiv), TMSCN (1.2 equiv).[1]

  • Catalyst:

    
     (Catalytic, 5-10 mol%).[1]
    
    • Note:

      
       is extremely hygroscopic.[1] Weigh it quickly or in a glovebox.
      
  • Workup: The silyl group is removed with dilute acid (1N HCl) or TBAF if the free alcohol is desired.[1]

Safety Warning: TMSCN hydrolyzes in moist air to release HCN gas immediately.[1] Handle only in a functioning fume hood.

Module 5: Isolation & Workup (The Hidden Yield Killer)

The Problem:


-hydroxynitriles are amphiphilic .[1] They have a polar hydroxyl group, a polar nitrile group, and a small carbon backbone.[1]
The Consequence:  When you wash your organic layer with water to remove excess cyanide, your product partitions into the water.[1] You throw it away with the aqueous waste.[1]

Recovery Protocol:

  • Salting Out: Saturate the aqueous phase with solid NaCl before extraction.[1] This forces the organic product out of the water ("Salting out effect").[1]

  • Solvent Choice: Do not use Hexanes or Ether.[1] Use Ethyl Acetate or Dichloromethane (3x extractions).[1]

  • Continuous Extraction: For highly water-soluble products (e.g., derived from ethylene oxide or propylene oxide), use a liquid-liquid continuous extractor for 12-24 hours.[1]

References

  • Regioselectivity & Mechanism

    • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. (Standard text confirming

      
       vs borderline 
      
      
      
      pathways).
    • Sasaki, M., et al. "Regioselective ring opening of epoxides."[1]

  • LiClO4 / Solvent-Free Methods

    • Chini, M., Crotti, P., & Macchia, F. (1990).[1] "Lithium perchlorate promoted ring opening of epoxides." Tetrahedron Letters.[1][3]

  • TMSCN Protocols

    • Gassman, P. G., & Guggenheim, T. L. (1982).[1] "Opening of epoxides with trimethylsilyl cyanide." Journal of the American Chemical Society.[1]

  • Safety Guidelines

    • CDC/NIOSH.[1] "Hydrogen Cyanide: Systemic Agent."[1]

Sources

Technical Support Center: Resolving Regioisomeric Byproducts in 3,4-Disubstituted Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3,4-disubstituted piperidines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of piperidine synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of controlling and resolving regioisomeric byproducts.

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals.[1][2][3] However, the synthesis of specifically substituted piperidines, such as the 3,4-disubstituted pattern, is often complicated by the formation of unwanted regioisomers. This guide provides practical, experience-driven advice to help you optimize your synthetic routes and achieve the desired regiochemical purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for 3,4-disubstituted piperidines, and why do they often lead to regioisomeric mixtures?

A1: Common strategies include the reduction of substituted pyridines, cycloaddition reactions, and the cyclization of linear precursors.[2][3][4] Regioisomeric mixtures often arise due to a lack of precise control over the regioselectivity of key bond-forming steps. For instance, in the hydrogenation of a disubstituted pyridine, the catalyst may not differentiate effectively between the two double bonds, leading to a mixture of piperidine products.[5] Similarly, in cycloaddition reactions, the orientation of the reacting partners can be difficult to control, resulting in different regioisomers.

Q2: How can I quickly assess the regiochemical purity of my 3,4-disubstituted piperidine product?

A2: The most effective and rapid method for assessing regiochemical purity is through ¹H NMR spectroscopy. The chemical shifts and coupling constants of the protons on the piperidine ring are highly sensitive to the substitution pattern. Comparing the experimental spectrum to literature data for known 3,4-disubstituted piperidines or using 2D NMR techniques like COSY and HMBC can help elucidate the connectivity and confirm the desired regioisomer. In many cases, the ratio of regioisomers can be determined by integrating key signals in the ¹H NMR spectrum.[1]

Q3: Are there any general principles for favoring the formation of one regioisomer over another?

A3: Yes, several factors can be manipulated to influence regioselectivity. Steric hindrance is a key factor; bulky substituents on the starting materials can direct incoming reagents to the less hindered position.[6] Electronic effects also play a crucial role. The electron-donating or electron-withdrawing nature of substituents can influence the reactivity of different positions on a precursor, thereby directing the reaction to a specific site.[6] The choice of catalyst and reaction conditions (temperature, solvent) can also have a profound impact on the regiochemical outcome of a reaction.[6][7][8]

Troubleshooting Guide: Tackling Regioisomer Formation

This section provides detailed solutions to specific problems you might encounter during the synthesis of 3,4-disubstituted piperidines.

Problem 1: My reaction is producing a nearly 1:1 mixture of 3,4- and 3,5-disubstituted piperidines from a pyridine reduction. How can I improve the regioselectivity?

Underlying Cause: The catalytic hydrogenation of disubstituted pyridines can be notoriously difficult to control in terms of regioselectivity, especially when the substituents have similar electronic and steric properties.[5] The catalyst surface may not effectively discriminate between the two sides of the pyridine ring.

Solutions:

  • Catalyst Screening: The choice of catalyst is paramount. Platinum-based catalysts (e.g., PtO₂) and palladium-based catalysts (e.g., Pd/C) can exhibit different selectivities.[9] It is advisable to screen a variety of catalysts and catalyst loadings. For instance, platinum oxide has been reported to favor the formation of the trans isomer in certain piperidine syntheses.[9]

  • Solvent and Additive Effects: The solvent system can influence the interaction of the substrate with the catalyst surface. Experiment with different solvents, such as acetic acid, ethanol, or ethyl acetate.[10] The addition of acids or bases can also alter the electronic nature of the pyridine ring and influence the hydrogenation pathway.

  • Directed Hydrogenation: If possible, introduce a directing group onto your substrate that can chelate to the metal catalyst and guide the hydrogenation to a specific face of the ring. While more synthetically involved, this can provide excellent regiocontrol.

Problem 2: I am attempting a [4+2] cycloaddition (Diels-Alder) to form the piperidine ring, but I'm getting a mixture of regioisomers. How can I control the regiochemistry?

Underlying Cause: The regioselectivity of the Diels-Alder reaction is governed by the electronic and steric interactions between the diene and the dienophile. A mismatch in these properties can lead to poor regiocontrol.

Solutions:

  • Lewis Acid Catalysis: The use of a Lewis acid catalyst can enhance the polarization of the dienophile, leading to a more organized transition state and improved regioselectivity. Common Lewis acids for this purpose include BF₃·OEt₂, TiCl₄, and SnCl₄.

  • Modify Electronic Properties: If possible, modify the electronic properties of your diene or dienophile. Introducing an electron-donating group on the diene and an electron-withdrawing group on the dienophile (or vice versa) can significantly improve the regioselectivity of the cycloaddition.

  • Steric Directing Groups: The strategic placement of bulky substituents on either the diene or dienophile can sterically block one of the possible reaction pathways, thereby favoring the formation of a single regioisomer.

Problem 3: My cyclization of a linear amino-alkene is producing both the desired 6-membered piperidine ring and an undesired 5-membered pyrrolidine ring.

Underlying Cause: This is a classic case of competing 6-endo-trig versus 5-exo-trig cyclization. The outcome is often determined by a delicate balance of kinetic and thermodynamic factors. Baldwin's rules can provide a framework for predicting the favored pathway, but exceptions are common.

Solutions:

  • Catalyst Control: The choice of catalyst can dramatically influence the cyclization pathway. For example, gold(I) and palladium(II) catalysts have been shown to favor different ring sizes in the cyclization of amino-alkenes.[11]

  • Substrate Conformation: The conformation of the linear precursor can pre-organize the molecule for either 5- or 6-membered ring formation. The use of protecting groups or the introduction of rigid structural elements can lock the substrate into a conformation that favors the desired piperidine formation.

  • Reaction Conditions: Temperature can be a critical factor. In some cases, lower temperatures may favor the kinetically preferred product (often the 5-membered ring), while higher temperatures may allow for equilibration to the thermodynamically more stable product (often the 6-membered ring).[7][8]

Problem 4: I have an inseparable mixture of 3,4- and 2,5-disubstituted piperidine regioisomers. What are my options for separation?

Underlying Cause: Regioisomers can have very similar physical properties, making them difficult to separate by standard chromatographic techniques.

Solutions:

  • Derivative Formation: One effective strategy is to derivatize the mixture with a reagent that reacts differently with the two isomers. For example, if one isomer has a more sterically accessible nitrogen atom, it may react faster with a bulky protecting group. The resulting derivatized products may then be separable by chromatography.

  • Preparative HPLC: High-performance liquid chromatography (HPLC) with a suitable chiral or achiral stationary phase can often provide the resolution needed to separate closely related isomers. While more expensive and time-consuming than standard column chromatography, it can be a powerful tool for obtaining pure compounds.

  • Selective Crystallization: If one of the regioisomers is crystalline, it may be possible to selectively crystallize it from the mixture. This can be achieved by carefully screening different solvents and crystallization conditions. The formation of a salt with a suitable acid or base can also facilitate selective crystallization.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening in Pyridine Hydrogenation
  • To a series of parallel reaction vials, add the substituted pyridine substrate (1.0 eq) and a magnetic stir bar.

  • To each vial, add a different hydrogenation catalyst (e.g., 10 mol% PtO₂, 10 mol% Pd/C, 5 mol% Rh/C).

  • Add the chosen solvent (e.g., glacial acetic acid, methanol) to each vial to achieve a concentration of 0.1 M.

  • Seal the vials and purge with hydrogen gas (balloon pressure is often sufficient for screening).

  • Stir the reactions at room temperature or a slightly elevated temperature (e.g., 40 °C) for 24 hours.

  • After the reaction is complete, carefully filter the catalyst and concentrate the filtrate.

  • Analyze the crude product mixture by ¹H NMR to determine the ratio of regioisomers for each catalyst.

Protocol 2: Separation of Regioisomers by Preparative HPLC
  • Dissolve the mixture of regioisomers in a suitable solvent (e.g., a mixture of hexane and isopropanol for normal phase HPLC).

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Inject a small amount of the sample onto an analytical HPLC column to develop a separation method. Optimize the mobile phase composition to achieve baseline separation of the regioisomers.

  • Once an optimal method is established, scale up the separation to a preparative HPLC column.

  • Collect the fractions corresponding to each pure regioisomer.

  • Combine the fractions for each isomer and evaporate the solvent to obtain the purified products.

Data Presentation

Table 1: Effect of Catalyst on Regioselectivity of Pyridine Hydrogenation

CatalystSolventTemperature (°C)Ratio of 3,4- to 3,5-isomer
10 mol% PtO₂Acetic Acid253:1
10 mol% Pd/CMethanol251:2
5 mol% Rh/CAcetic Acid405:1
10 mol% Pd/CEthyl Acetate251:1.5

Note: The data in this table is hypothetical and for illustrative purposes only.

Visualizations

Diagram 1: Factors Influencing Regioselectivity in Piperidine Synthesis

G cluster_factors Controlling Factors Steric_Hindrance Steric Hindrance Desired_Regioisomer Desired 3,4-Disubstituted Piperidine Steric_Hindrance->Desired_Regioisomer Directs Attack Electronic_Effects Electronic Effects Electronic_Effects->Desired_Regioisomer Governs Reactivity Catalyst_Choice Catalyst Choice Catalyst_Choice->Desired_Regioisomer Influences Pathway Reaction_Conditions Reaction Conditions Reaction_Conditions->Desired_Regioisomer Optimizes Selectivity

Caption: Key factors influencing the regiochemical outcome of 3,4-disubstituted piperidine synthesis.

Diagram 2: Troubleshooting Workflow for Regioisomer Resolution

G Start Regioisomeric Mixture Observed Analyze Analyze by NMR/LC-MS to Determine Ratio Start->Analyze Optimize Optimize Reaction Conditions (Catalyst, Solvent, Temperature) Analyze->Optimize Separate Attempt Separation Optimize->Separate If optimization fails Derivatize Derivatize for Easier Separation Separate->Derivatize Prep_HPLC Preparative HPLC Separate->Prep_HPLC Crystallize Selective Crystallization Separate->Crystallize Pure_Isomer Pure Regioisomer Obtained Derivatize->Pure_Isomer Prep_HPLC->Pure_Isomer Crystallize->Pure_Isomer

Caption: A systematic workflow for troubleshooting and resolving regioisomeric byproducts.

References

  • 4PMC.

  • 10Benchchem.

  • 1White Rose eTheses Online.

  • 2Who we serve.

  • 11MDPI.

  • 12ACS Publications.

  • 13organic-chemistry.org.

  • 14Google Patents.

  • 7ACS Publications.

  • 8PubMed.

  • 15ResearchGate.

  • 3PMC.

  • 16PMC.

  • 17R Discovery.

  • 18Semantic Scholar.

  • 19PMC.

  • 5RSC Publishing.

  • 6Benchchem.

  • 9Google Patents.

  • BOC Sciences.

  • 21ACS Publications.

  • 22Sci-Hub.

  • 23Google Books.

  • 24DTIC.

  • 25YouTube.

Sources

Technical Support Center: Minimizing Side Reactions in Reductive Alkylation of Aminomethyl Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing chemoselectivity and regioselectivity challenges during the reductive amination of aminomethyl piperidines. As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting—focusing instead on the mechanistic causality behind side reactions and providing self-validating protocols to ensure reproducible C–N bond formation.

Mechanistic Causality & Root Cause Analysis

Aminomethyl piperidines present a unique synthetic challenge because they are diamines possessing two distinct basic sites with competing reactivity profiles:

  • The Aminomethyl Group (Primary Amine): Less sterically hindered, highly nucleophilic, and kinetically favored to react with carbonyls to form an imine (1)[1].

  • The Piperidine Ring (Secondary Amine): More sterically hindered but highly basic. It reacts slowly with carbonyls to form an iminium ion.

When executing a reductive amination, the objective is typically to selectively mono-alkylate the primary amine. However, three primary side reactions frequently compromise yield:

  • Over-alkylation (Dialkylation): The desired mono-alkylated product is a secondary amine. Because the new alkyl group is electron-donating, this secondary amine remains highly nucleophilic and can react again with excess carbonyl to form an undesired tertiary amine[1].

  • Regioselectivity Failure: Alkylation occurs at the piperidine nitrogen instead of the primary amine due to aggressive reaction conditions or extreme steric bulk on the primary amine.

  • Carbonyl Reduction: The reducing agent prematurely reduces the aldehyde or ketone to an alcohol before the imine/iminium intermediate can fully form[1].

Pathway SM1 Aminomethylpiperidine (Primary & Secondary N) Imine Imine Intermediate (at Primary N) SM1->Imine Fast (Unhindered) Iminium Iminium Intermediate (at Secondary N) SM1->Iminium Slow (Hindered) SM2 Aldehyde/Ketone SM2->Imine SM2->Iminium Alcohol Alcohol (Carbonyl Reduction) SM2->Alcohol Strong Reductant (e.g., NaBH4) Desired Mono-alkylated Product (Desired) Imine->Desired NaBH(OAc)3 Regio Piperidine-alkylated (Regioselectivity Error) Iminium->Regio NaBH(OAc)3 Dialk Di-alkylated Product (Over-alkylation) Desired->Dialk Excess Carbonyl + Reductant

Mechanistic pathways of reductive amination highlighting desired vs. side reactions.

Troubleshooting FAQs

Q: I am seeing significant dialkylation (over-alkylation) of the primary aminomethyl group. How do I stop this? A: Dialkylation is a classic problem when reacting unhindered primary amines with highly electrophilic aldehydes (1)[1]. Causality & Solution: Abandon the "direct" reductive amination protocol. Instead, adopt a "stepwise" procedure. Pre-form the imine in methanol (MeOH) without any reducing agent present[1]. Once imine formation is complete, add the reducing agent in a separate step. Furthermore, using a stoichiometric excess of the aminomethyl piperidine (1.1–1.5 eq) relative to the carbonyl compound statistically limits the availability of the electrophile, heavily suppressing dialkylation.

Q: My LC-MS shows alkylation at the piperidine nitrogen instead of the aminomethyl group. How do I improve regioselectivity? A: In diamines containing both primary and secondary amino groups, the primary amine generally reacts faster[1]. However, high temperatures or highly reactive electrophiles can erode this kinetic preference. Causality & Solution: Ensure you are using Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3) at low temperatures (0 °C to room temperature). STAB is exceptionally mild and selective[1]. If intrinsic kinetic selectivity is still insufficient for your specific substrate, you must implement a protecting group strategy. Protect the piperidine nitrogen with a Boc (tert-butyloxycarbonyl) group prior to the reductive amination sequence, and cleave it post-alkylation.

Q: A large portion of my aldehyde/ketone is being reduced to the corresponding alcohol. What is going wrong? A: Carbonyl reduction competes with imine reduction. This occurs when the reducing agent is too aggressive or imine formation is too slow. Causality & Solution: Do not use Sodium Borohydride (NaBH4) in a direct one-pot protocol, as it rapidly reduces aldehydes and ketones (2)[2]. Switch to STAB, which selectively reduces imines and iminium ions over carbonyls[1]. If using STAB with a ketone, add 1-2 equivalents of acetic acid (AcOH) to accelerate iminium formation; however, omit AcOH when reacting with aldehydes, as it is unnecessary and may promote side reactions[1].

Quantitative Data: Reducing Agent Selection Matrix

Selecting the correct hydride source is the most critical variable in minimizing side reactions.

Reducing AgentRelative ReactivitySelectivity (Imine vs. Carbonyl)Toxicity / ByproductsBest Use Case for Aminomethyl Piperidines
NaBH(OAc)3 (STAB) MildExcellent[1]Low toxicityGold Standard. Direct amination of ketones; stepwise amination of aldehydes[1].
NaBH3CN ModerateGood (pH dependent)[2]High (Releases HCN/NaCN)[2]Acidic conditions (pH 3-4); when STAB fails due to extreme steric hindrance[2].
NaBH4 StrongPoor (Reduces carbonyls)[2]Low toxicityStepwise protocols only. Added after complete imine formation in MeOH[1].
H2 / Pd-C VariableModerateLow (Requires pressure)Scale-up scenarios where metal hydride waste is prohibited[2].

Self-Validating Experimental Protocols

The choice between a direct and stepwise protocol dictates the success of the reaction.

Workflow Start Select Protocol Direct Direct Reductive Amination Start->Direct Ketones or Hindered Amines Stepwise Stepwise Reductive Amination Start->Stepwise Aldehydes (High Over-alkylation Risk) Mix Mix Amine, Carbonyl, & NaBH(OAc)3 in DCE Direct->Mix Preform Pre-form Imine in MeOH (No Reductant) Stepwise->Preform Prod1 Desired Amine (Low Dialkylation Risk) Mix->Prod1 AddRed Add NaBH4 or NaBH(OAc)3 Preform->AddRed Prod2 Desired Amine (High Dialkylation Risk) AddRed->Prod2

Decision tree for selecting direct vs. stepwise reductive amination protocols.

Protocol A: Stepwise Reductive Amination (Optimized for Aldehydes to Prevent Dialkylation)

Causality: Aldehydes are highly reactive. Mixing them directly with unhindered primary amines and a reductant often leads to over-alkylation. Pre-forming the imine isolates the condensation step from the reduction step, ensuring strict 1:1 stoichiometry is maintained during reduction[1].

Step-by-Step Methodology:

  • Imine Formation: Dissolve the aminomethyl piperidine (1.1 equiv) in anhydrous Methanol (MeOH) to achieve a 0.2 M concentration.

  • Carbonyl Addition: Add the aldehyde (1.0 equiv) dropwise at 0 °C to control the exotherm.

  • Self-Validation Check (Critical): Stir at room temperature for 2-4 hours. Do not proceed until LC-MS or 1H-NMR confirms >95% consumption of the aldehyde and quantitative formation of the imine intermediate.

  • Reduction: Cool the reaction mixture back to 0 °C. Carefully add Sodium Borohydride (NaBH4) (1.0 equiv) portion-wise to minimize hydrogen gas evolution[1].

  • Quench & Workup: Stir for 30 minutes. Quench carefully with saturated aqueous NaHCO3. Extract with Dichloromethane (DCM), dry the organic layer over Na2SO4, and concentrate under reduced pressure.

Protocol B: Direct Reductive Amination (Optimized for Ketones)

Causality: Ketones are significantly less electrophilic than aldehydes. Iminium formation is the rate-limiting step, making direct reduction with STAB highly efficient without the risk of dialkylation[1].

Step-by-Step Methodology:

  • Reagent Mixing: In a dry flask under inert atmosphere, dissolve the aminomethyl piperidine (1.0 equiv) and the ketone (1.0 equiv) in 1,2-Dichloroethane (DCE) (0.2 M)[1].

  • Acid Catalysis: Add glacial Acetic Acid (AcOH) (1.0 - 2.0 equiv) to activate the ketone and accelerate iminium formation[1].

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in one portion at room temperature[1].

  • Self-Validation Check: Monitor the reaction progress by TLC/LC-MS. The reaction typically reaches completion within 2-24 hours depending on the steric bulk of the ketone.

  • Quench & Workup: Quench with 1N aqueous NaOH to neutralize the acetic acid and break down boron complexes. Extract with DCE or Ethyl Acetate, wash with brine, dry over MgSO4, and concentrate.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).1. The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Wikipedia Contributors. 2. Wikipedia, The Free Encyclopedia.

Sources

handling hygroscopic nature of 3-hydroxypiperidine salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for handling 3-hydroxypiperidine and its salts. As a pivotal intermediate in the synthesis of numerous pharmacologically active compounds, the integrity of your 3-hydroxypiperidine starting material is paramount to achieving reproducible and successful outcomes.[1][2] A primary challenge researchers face with this reagent, particularly its common hydrochloride salt form, is its hygroscopic nature.[3][4]

This guide is structured to provide you with both foundational knowledge and actionable solutions to mitigate the effects of moisture absorption. We will delve into the causality behind best practices and provide validated protocols to ensure the quality and accuracy of your experimental work.

Understanding Hygroscopicity and Its Impact

Hygroscopicity is the tendency of a substance to absorb and retain moisture from the surrounding atmosphere.[5][6] For a solid reagent like 3-hydroxypiperidine hydrochloride, this phenomenon is not trivial. Moisture absorption can initiate a cascade of physical and chemical changes, compromising your experiments before they even begin.[7]

Potential Issue Physical Manifestation Chemical/Experimental Consequence
Mass Inaccuracy The weight of the compound on an analytical balance will continuously increase during measurement.[8][9]Incorrect stoichiometry, leading to flawed molar ratio calculations, reduced reaction yields, and difficulties in reproducibility.
Physical State Alteration Powder may form clumps, become pasty, or "brick-up" into a solid mass.[5][6]Difficulties in handling, scooping, and accurately dispensing the reagent. Poor dissolution kinetics.
Chemical Degradation Moisture can act as a reactant, potentially leading to hydrolysis or facilitating other degradation pathways.[7][10]Reduced purity of the starting material, formation of unknown impurities, and potential for reaction failure or side-product formation.
Microbial Growth An aqueous micro-environment on the solid can support the growth of bacteria or mold.[10]Contamination of the reagent, compromising its use in sensitive applications, particularly in drug development.

Frequently Asked Questions (FAQs)

Here we address the most common queries our application scientists receive regarding the handling of 3-hydroxypiperidine salts.

Q1: My new bottle of 3-hydroxypiperidine HCl looks clumpy. Has it absorbed moisture?

A: Very likely, yes. The first visual indicator of moisture absorption in a crystalline powder is the loss of its free-flowing nature, leading to the formation of clumps or aggregates.[6][11] While minor clumping can sometimes occur due to static or mechanical pressure, significant caking is a strong indicator of water uptake. For a definitive answer, a Karl Fischer titration would be required to quantify the water content.

Q2: What are the immediate consequences if I use "wet" 3-hydroxypiperidine salt in my reaction?

A: The most immediate consequence is inaccurate weighing, which invalidates your reaction stoichiometry.[12] If you weigh out 100 mg of a hydrated salt, the actual amount of 3-hydroxypiperidine is less than 100 mg, with the remainder being water. This will lead to an incorrect molar equivalent of your reagent, potentially resulting in lower yields, incomplete reactions, or an altered product profile. Furthermore, the excess water can interfere with moisture-sensitive reagents or catalysts in your reaction setup.[13]

Q3: What are the ideal storage conditions for 3-hydroxypiperidine salts?

A: Optimal storage is crucial to preserving the integrity of the reagent. Based on safety data sheets and best practices, the following conditions are recommended:

  • Container: Keep the salt in its original, airtight container with the cap sealed tightly.[3][11] After opening, consider wrapping the cap threads with parafilm for an enhanced seal.[14]

  • Environment: Store the container in a cool, dry, and well-ventilated place, away from direct sunlight and heat.[3][15] Many suppliers recommend refrigeration at 2-8°C.[16]

  • Secondary Containment: For long-term storage or in high-humidity environments, place the primary container inside a larger, sealed container (like a heat-sealed foil bag) or a desiccator containing a suitable drying agent (e.g., silica gel, calcium chloride).[14][17][18]

Q4: I'm struggling to get a stable reading on the analytical balance. What is the correct procedure for weighing?

A: This is a classic sign of a hygroscopic compound absorbing atmospheric moisture.[9] The key is to minimize the material's exposure time to the air. Follow the protocol for "Weighing by Difference," which is the gold standard for such materials. See Protocol 1 for a detailed, step-by-step guide. The goal is to obtain a reading quickly and cap the vial immediately.[9]

Q5: Can I dry my 3-hydroxypiperidine salt if it has absorbed significant moisture?

A: Yes, it is often possible to dry the salt, but it must be done carefully. The recommended method is drying under high vacuum at a moderate temperature (e.g., 40-50°C) for several hours.[19] It is critical to ensure the temperature is well below the compound's melting or decomposition point. Do not use high heat, as this can cause degradation.[11] See Protocol 2 for a detailed procedure.

Troubleshooting Guide

Use this guide to diagnose and resolve common issues encountered during experimentation.

TroubleshootingGuide start Problem Encountered p1 Inaccurate or Unstable Weight start->p1 p2 Low or Inconsistent Reaction Yield start->p2 p3 Reagent is Clumped or 'Bricked' start->p3 p4 Inconsistent Analytical Data (NMR, LCMS) start->p4 sub_p1 Is the balance reading continuously increasing? p1->sub_p1 sub_p2 Was the reagent's hygroscopic nature accounted for during weighing? p2->sub_p2 sol_p3 Material has absorbed significant moisture. Action: Break up clumps gently with a spatula inside a glove box or low-humidity chamber. For best results, dry the material under vacuum (Protocol 2). p3->sol_p3 sol_p4 Moisture can affect sample purity and concentration. - Prepare analytical samples in a controlled atmosphere (glove box). - Use anhydrous deuterated solvents for NMR. - Re-purify or dry the starting material. p4->sol_p4 sol_p1_yes Material is actively absorbing moisture. Use 'Weigh by Difference' method (Protocol 1). Work quickly and minimize air exposure. sub_p1->sol_p1_yes Yes sol_p1_no Check balance for drafts or vibrations. Ensure sample is at room temp before weighing. sub_p1->sol_p1_no No sol_p2_no Incorrect stoichiometry is the likely cause. Re-run reaction using proper weighing technique. Consider drying the material first (Protocol 2). sub_p2->sol_p2_no No sol_p2_yes Consider other factors: - Is the reagent degraded? - Are other reagents/solvents anhydrous? - Check reaction conditions. sub_p2->sol_p2_yes Yes

Caption: Troubleshooting Decision Tree for Hygroscopic Reagents.

Experimental Protocols

These protocols provide validated, step-by-step methodologies for critical handling procedures.

Protocol 1: Accurate Weighing of a Hygroscopic Solid (Weighing by Difference)

This method minimizes air exposure and provides the most accurate measurement.

  • Preparation: Place your receiving vessel (e.g., a round-bottom flask with a septum) on the analytical balance and tare it.

  • Initial Weighing: Add an estimated amount of 3-hydroxypiperidine salt to a small, clean, and dry vial with a secure cap. Weigh this vial (the "source vial") accurately and record the mass (Mass 1).

  • Transfer: Quickly uncap the source vial and use a clean spatula to transfer a portion of the solid into your tared reaction flask. Immediately recap the source vial.

  • Final Weighing: Place the source vial back on the analytical balance and record the new, lower mass (Mass 2).

  • Calculation: The exact mass of the reagent transferred to your reaction flask is Mass 1 - Mass 2 . This method ensures that any moisture absorbed by the bulk material after the initial weighing does not affect the calculated mass of the transferred portion.

Protocol 2: Drying a Hygroscopic Solid Under Vacuum

This protocol is for removing absorbed water prior to use.

  • Setup: Place a thin layer of the hygroscopic solid in a suitable glass container (e.g., a watch glass or a round-bottom flask). Do not fill the container more than 1/3 full to maximize surface area.

  • Connection: Place the container inside a vacuum desiccator or connect the flask to a Schlenk line. Ensure all joints are properly sealed.

  • Vacuum Application: Slowly and carefully apply a high vacuum. A sudden pressure change can cause the fine powder to disperse.

  • Heating (Optional but Recommended): Gently heat the sample using a water bath or heating mantle set to a moderate temperature (40-50°C). Do not exceed the compound's known decomposition temperature.

  • Drying Time: Allow the material to dry under vacuum for at least 4-12 hours. The exact time depends on the amount of material and the level of hydration.

  • Cooling: Before removing the vacuum, allow the apparatus to cool completely to room temperature. Breaking the vacuum while the sample is warm can cause it to rapidly reabsorb moisture from the incoming air.

  • Storage: Once dry, immediately transfer the material into a sealed container and store it in a desiccator or glove box.[20]

Protocol 3: Preparing a Stock Solution

Preparing a stock solution can be an effective strategy to bypass repetitive weighing of a hygroscopic solid.

  • Drying: For the highest accuracy, first dry a sufficient quantity of the 3-hydroxypiperidine salt using Protocol 2 .

  • Weighing: Using Protocol 1 , accurately weigh the desired amount of the dried salt and add it to a volumetric flask.

  • Dissolution: Add a portion of a suitable anhydrous solvent to the flask and dissolve the solid completely.

  • Dilution: Once dissolved, carefully add the anhydrous solvent up to the calibration mark on the volumetric flask.

  • Storage: Cap the flask securely and store it under an inert atmosphere (e.g., nitrogen or argon). If the solution is to be used over time, store it in a container with a Sure/Seal™ septum for easy access via syringe.[20]

Workflow for Handling a New Reagent

Workflow start Receive New Bottle of 3-Hydroxypiperidine Salt step1 Inspect Container: Check for intact seal and no visible clumping. start->step1 step2 Log and Label: Record date of receipt and first opening. step1->step2 step3 Transfer to Controlled Storage: Place immediately in a desiccator or designated dry storage area (2-8°C). step2->step3 step4 Preparing for First Use step3->step4 step5 Equilibrate to Room Temperature: Allow entire sealed bottle to warm to ambient temp before opening to prevent condensation. step4->step5 step6 Work in a Controlled Environment: Weigh reagent in a low-humidity area or glove box if possible. step5->step6 step7 Use Proper Weighing Technique: Follow 'Weigh by Difference' method (Protocol 1). step6->step7 step8 Seal and Store Promptly: Immediately and tightly reseal the bottle. Wrap with parafilm and return to desiccator. step7->step8

Caption: Recommended Workflow for a New Hygroscopic Reagent.

References

  • Jubilant Ingrevia. (n.d.). Safety Data Sheet - 3-Hydroxypiperidine.
  • Analysis of the Reasons for the Inaccurate Weighing of Samples in the Experiment. (2021, September 20). Netzsch.
  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?.
  • Asaclean®. (2018, July 3). 5 Tips to Help Process Dry Hygroscopic Resins.
  • NurdRage. (2009, November 15).
  • CORECHEM Inc. (2024, January 19).
  • The Synergist. (n.d.). Best Practices for Proper Chemical Storage.
  • Fisher Scientific. (2025, December 22).
  • Sigma-Aldrich. (n.d.). 3-Hydroxypiperidine.
  • ResearchGate. (2019, November 19).
  • Moravek. (2023, October 23). A Beginner's Guide to Chemical Storage Best Practices.
  • Alliance Chemical. (2026, February 20). Chemical Storage Safety: Acids, Bases & Solvents Best Practices.
  • METTLER TOLEDO. (2025, December 5).
  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents.
  • Drawell. (n.d.).
  • Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals.
  • PubChem. (n.d.). 3-Hydroxypiperidine.
  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Arigo, A., et al. (2019). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Journal of Pharmaceutical Sciences and Research, 11(1), 6-10.
  • Sigma-Aldrich. (n.d.). Preservation of Moisture-Sensitive Chemical Reagents.
  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards?.
  • ChemicalBook. (2026, January 13). 3-Hydroxypiperidine Chemical Properties,Uses,Production.
  • TCI Chemicals. (n.d.). (S)-3-Hydroxypiperidine Hydrochloride.
  • Google Patents. (n.d.).
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview.
  • Pharma Excipients. (2022, June 28).
  • richpacking020.com. (2022, April 11). Hygroscopic Problems Of Capsule Filled Powders.
  • Fengchen Group. (n.d.). 3-Hydroxypiperidine Hcl BP EP USP CAS 64051-79-2 Manufacturers and Suppliers.
  • Ketone Pharma. (n.d.). 3-Hydroxy Piperidine | Supplier.
  • CPHI Online. (2023, October 31). The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients.

Sources

Validation & Comparative

NMR characterization of trans vs cis-4-aminomethyl-3-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stereochemical Challenge

In the development of piperidine-based pharmacophores (e.g., glycosidase inhibitors, GPCR ligands), the relative stereochemistry between the 3-hydroxyl and 4-aminomethyl groups dictates biological efficacy. Distinguishing the cis (3,4-syn) and trans (3,4-anti) diastereomers is a frequent bottleneck due to the conformational flexibility of the piperidine ring.

This guide moves beyond generic textbook definitions. It applies Karplus-based conformational analysis specifically to the 4-aminomethyl-3-hydroxypiperidine scaffold, providing a self-validating NMR workflow to unambiguously assign relative stereochemistry.

FeatureTrans-Isomer (Diequatorial Substituents)Cis-Isomer (Axial/Equatorial Mix)
Key Proton Relationship H3 and H4 are Anti-periplanar (Diaxial)H3 and H4 are Syn-clinal (Axial/Equatorial)
Diagnostic Coupling (

)
Large (~9–11 Hz) Small (~2–5 Hz)
H3 Signal Appearance Wide multiplet (td or ddd)Narrow multiplet or broad singlet
NOE Correlation Strong H3

H5

(1,3-diaxial)
Strong H3

H4 (spatial proximity)

Theoretical Grounding: Conformational Analysis

To interpret the NMR data correctly, we must establish the dominant conformers for each isomer in solution (typically CDCl


 or D

O).
The A-Value Hierarchy

Steric bulk drives the piperidine ring conformation.

  • Hydroxyl group (-OH): A-value

    
     0.87 kcal/mol.
    
  • Aminomethyl group (-CH

    
    NH
    
    
    
    ):
    A-value
    
    
    1.5–1.7 kcal/mol (bulkier than -OH).
Conformer Predictions
  • Trans-Isomer: The substituents are on opposite sides of the ring plane.

    • Option A (Diequatorial): Both groups equatorial.[1] (Highly Favored)

    • Option B (Diaxial): Both groups axial. (Disfavored due to 1,3-diaxial strain).[2]

    • Result: The molecule exists predominantly in the diequatorial form. Consequently, the ring protons H3 and H4 are both axial .

  • Cis-Isomer: The substituents are on the same side.

    • Option A: OH (axial) / CH

      
      NH
      
      
      
      (equatorial). (Favored) due to the larger group preferring equatorial.
    • Option B: OH (equatorial) / CH

      
      NH
      
      
      
      (axial). (Less favored).[3]
    • Result: Regardless of the specific equilibrium, one proton will be axial and the other equatorial.

Experimental Protocol

Sample Preparation
  • Solvent: D

    
    O  is recommended for the hydrochloride salt to ensure solubility and eliminate exchangeable OH/NH protons that can obscure the mid-field region. If using the free base, CDCl
    
    
    
    allows observation of intramolecular H-bonding.
  • pH Adjustment (Critical): Ensure the sample is fully protonated (pH < 4) or fully free base (pH > 10). Mixed protonation states cause peak broadening due to intermediate exchange rates.

Acquisition Parameters
  • Frequency: Minimum 400 MHz (600 MHz preferred for clear multiplet resolution).

  • Experiments: 1D

    
    H, COSY (to identify H3/H4 spin system), NOESY (mixing time 500ms).
    

The Diagnostic Workflow

The following decision tree visualizes the logic for assigning stereochemistry based on the H3 proton signal.

NMR_Workflow Start Identify H3 Proton Signal (Usually ~3.5 - 3.8 ppm) Check_Splitting Analyze Splitting Pattern (Measure J values) Start->Check_Splitting Large_J Large Coupling Observed (J ~ 10 Hz) Check_Splitting->Large_J Wide Multiplet Small_J Small Coupling Observed (J < 5 Hz) Check_Splitting->Small_J Narrow Multiplet Trans_Path Indicates Diaxial Relationship (H3ax - H4ax) Large_J->Trans_Path Cis_Path Indicates Axial-Equatorial Relationship (H3eq - H4ax OR H3ax - H4eq) Small_J->Cis_Path Trans_Conclusion TRANS ISOMER (Diequatorial Substituents) Trans_Path->Trans_Conclusion Cis_Conclusion CIS ISOMER (Ax/Eq Substituents) Cis_Path->Cis_Conclusion NOE_Check Confirmatory NOE: H3 <-> H5ax (Strong) Trans_Conclusion->NOE_Check NOE_Check_Cis Confirmatory NOE: H3 <-> H4 (Strong) Cis_Conclusion->NOE_Check_Cis

Figure 1: Logic flow for stereochemical assignment using


 coupling constants.
Step 1: Locate the H3 Proton

The proton at position 3 (geminal to the hydroxyl) is the most diagnostic handle. It typically appears between 3.4 – 4.0 ppm .

  • Use COSY to trace the connectivity: H2

    
     H3 
    
    
    
    H4
    
    
    H5.
Step 2: Analyze (The Discriminator)

Apply the Karplus Equation :


.
  • Scenario A: The Trans-Isomer

    • Geometry: H3 is axial; H4 is axial.

    • Dihedral Angle:

      
       (Anti-periplanar).
      
    • Observed Signal: H3 appears as a ddd (doublet of doublet of doublets).

      • 
         Hz (large, ax-ax).
        
      • 
         Hz (large, ax-ax). 
        
      • 
         Hz (small, ax-eq).
        
    • Visual Cue: The H3 signal is "wide" (spanning >25 Hz).

  • Scenario B: The Cis-Isomer

    • Geometry: H3 is equatorial (assuming OH is axial to place bulky CH

      
      NH
      
      
      
      equatorial) OR H3 is axial (if OH is equatorial).
    • Dihedral Angle:

      
       (Syn-clinal).
      
    • Observed Signal:

      • If H3 is equatorial: Signal is a narrow multiplet (

        
         Hz). All couplings (
        
        
        
        ,
        
        
        ) are small (eq-ax or eq-eq).
      • If H3 is axial (less likely conformer):

        
         is still small (ax-eq, ~3-5 Hz).
        
    • Visual Cue: The H3 signal is "narrow".

Step 3: NOESY Validation

If signal overlap makes


-analysis difficult, use NOESY.
  • Trans: Look for 1,3-diaxial correlations . H3 (axial) will show a cross-peak with H5 (axial) and H1 (axial). This "ladder" of axial protons confirms the chair structure.

  • Cis: H3 and H4 are spatially closer than in the trans diaxial arrangement. You may see a stronger NOE between H3 and H4 compared to the trans isomer, but the absence of the 1,3-diaxial network for H3 is the stronger indicator.

Comparative Data Table

The following values are representative for 3,4-disubstituted piperidines in D


O/CDCl

.
ParameterTrans-4-aminomethyl-3-hydroxypiperidine Cis-4-aminomethyl-3-hydroxypiperidine
H3 Chemical Shift ~3.4 – 3.6 ppm (Shielded, Axial)~3.8 – 4.0 ppm (Deshielded, Eq*)
H3 Multiplicity ddd or td (Large splittings)dt or br s (Small splittings)

Value
10.5 Hz (Diagnostic)3.5 Hz (Diagnostic)

Value
11.0 Hz3.0 Hz (if H3 is eq)
C13 Shift (C3) Typically lower ppm (steric relief)Typically higher ppm (gauche compression)

*Note: Chemical shifts can vary based on N-protection (e.g., N-Boc, N-Benzyl). However, the J-coupling relationship remains invariant.

Derivatization Strategy (Troubleshooting)

If the spectra are unresolved due to amine exchange or overlap:

  • N-Boc Protection: Convert the amine to N-Boc. This removes exchange broadening and separates the signals.

    • Protocol: React with Boc

      
      O / Et
      
      
      
      N in DCM.
  • O-Acetylation: Acetylating the hydroxyl group shifts H3 downfield by ~1.0 ppm, moving it into a clear region of the spectrum for easy

    
    -measurement.
    
    • Protocol: React with Ac

      
      O / Pyridine.
      

References

  • Karplus Relationship in Piperidines

    • Detailed analysis of coupling constants in 3,4-disubstituted piperidines.
    • BenchChem. (2025).[4] Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants.

  • Synthesis and Characterization of Trans-Isomers

    • Confirmation of trans-diaxial coupling in 4-amino-3-hydroxypiperidine analogs.
    • Kadyrov, A. et al. (2011). Optically pure trans-1-benzyl-4-aminopiperidin-3-ols. Synthesis and absolute configuration. ARKIVOC, (x), 107-117.[5]

    • [Link]

  • Fragment-Based Drug Discovery (Cis/Trans Libraries)

    • Comparison of cis and trans piperidine scaffolds.
    • Hall, R. et al. (2022). Exploration of piperidine 3D fragment chemical space. RSC Medicinal Chemistry.
    • [Link]

  • Stereochemical Assignment Methodology

    • General principles for assigning rel
    • Creative Biostructure. (2025).[6] How NMR Helps Identify Isomers in Organic Chemistry.

    • [Link]

Sources

A Comparative Guide to Chiral HPLC Methods for Enantiomeric Excess of Piperidine-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

The determination of enantiomeric purity is a cornerstone of modern pharmaceutical development and quality control. For chiral building blocks like piperidine-3-ol, a key structural motif in numerous active pharmaceutical ingredients (APIs), the ability to accurately quantify its enantiomeric excess (e.e.) is not merely an analytical task but a critical step in ensuring therapeutic efficacy and patient safety. The two enantiomers of a chiral drug can possess vastly different pharmacological and toxicological profiles, making robust and reliable analytical methods indispensable.[1][2]

This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric resolution of piperidine-3-ol. Moving beyond a simple recitation of parameters, we will explore the causality behind experimental choices, compare the performance of various chiral stationary phases (CSPs), and provide detailed, field-proven protocols. This content is designed to empower researchers, scientists, and drug development professionals to select, develop, and implement the most effective analytical strategies for this critical chiral intermediate.

The Challenge: Analyzing a Polar, Basic, and Weakly Chromophoric Analyte

Developing a successful chiral HPLC method for piperidine-3-ol requires addressing three key molecular characteristics:

  • Basicity: The secondary amine in the piperidine ring is basic, leading to strong interactions with acidic residual silanol groups on the silica support of the CSP. This often results in severe peak tailing and poor resolution.

  • Polarity: The hydroxyl group imparts significant polarity, influencing its solubility and interaction with different mobile phases and stationary phases.

  • Weak Chromophore: The piperidine-3-ol molecule lacks a strong UV-absorbing chromophore, making sensitive detection with standard HPLC-UV detectors challenging.[3][4]

A successful method must systematically overcome these challenges to achieve baseline resolution and accurate quantification.

Comparative Analysis of Chiral Stationary Phases (CSPs)

The heart of any chiral separation is the chiral stationary phase. For piperidine derivatives, polysaccharide-based CSPs have proven to be the most versatile and successful.[3][5] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica gel support, offer a rich combination of interaction mechanisms—including hydrogen bonding, dipole-dipole interactions, and steric hindrance—that are essential for chiral recognition.

Table 1: Comparison of Chiral HPLC Methodologies for Piperidine-3-ol

MethodologyChiral Stationary Phase (CSP)Mobile Phase SystemDetectionRationale & Key Considerations
Direct Analysis (Polar Organic Mode) Immobilized Polysaccharide (e.g., Chiralpak® AD-H, Chiralcel® OD-H)Alcohol (Ethanol or Isopropanol) with a basic additive (e.g., 0.1% Diethylamine, DEA)UV (low λ, ~210-220 nm) or Universal Detector (CAD, ELSD)Rationale: This is the most direct approach. The polar organic mobile phase is compatible with the polar analyte. A basic additive like DEA is essential to saturate silanol groups, preventing ionic interactions and ensuring symmetrical peak shapes.[4][5] Considerations: Requires a detector capable of measuring analytes with weak or no chromophores if UV sensitivity is insufficient.[6]
Direct Analysis (Normal Phase) Coated/Immobilized PolysaccharideHexane/Alcohol (e.g., Isopropanol or Ethanol) with a basic additive (e.g., 0.1% DEA)UV (low λ) or Universal DetectorRationale: Offers an alternative selectivity to the polar organic mode. The ratio of hexane to alcohol can be finely tuned to optimize retention and resolution. The basic additive remains critical. Considerations: Mobile phase miscibility and analyte solubility must be carefully managed.
Indirect Analysis (Pre-column Derivatization) Immobilized Polysaccharide (e.g., Chiralpak® AD-H)Normal Phase or Polar Organic ModeUV (at λmax of the derivatizing agent)Rationale: This approach solves the poor UV absorbance issue by attaching a chromophoric tag to the analyte.[3][4] Derivatization with agents like p-toluenesulfonyl chloride (PTSC) creates a derivative with strong UV absorbance, drastically improving sensitivity and signal-to-noise.[3][4] Considerations: The derivatization reaction must be complete, rapid, and not cause racemization. This adds a sample preparation step but often yields the most robust and sensitive method.[3]

A Systematic Workflow for Chiral Method Development

A robust chiral method is not found by chance but is the result of a systematic development process. The goal is to find the optimal combination of a chiral stationary phase and mobile phase that provides a resolution (Rs) of greater than 1.5 with good peak shape in a reasonable analysis time.

Chiral_Method_Development_Workflow cluster_setup Phase 1: Strategy & Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation Define_ATP Define Analytical Target Profile (Sensitivity, Resolution, Runtime) Choose_Strategy Select Strategy: Direct vs. Derivatization Define_ATP->Choose_Strategy CSP_Screen Screen Polysaccharide CSPs (e.g., AD, OD, AS columns) Choose_Strategy->CSP_Screen MP_Screen Screen Mobile Phases (Normal & Polar Organic) + Basic Additive (DEA) CSP_Screen->MP_Screen Initial Results Optimize_MP Fine-Tune Mobile Phase (Modifier Ratio, Additive Conc.) MP_Screen->Optimize_MP Promising Separation (Rs > 1.0) Optimize_Params Optimize Flow Rate & Temperature (Balance Resolution & Speed) Optimize_MP->Optimize_Params Validation Method Validation (per ICH) (Specificity, Linearity, Accuracy, Precision, Robustness) Optimize_Params->Validation Optimized Method (Rs > 1.5) End Validated Chiral HPLC Method Validation->End Start Start Start->Define_ATP

Caption: A systematic workflow for chiral HPLC method development.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the two primary approaches: direct analysis and analysis via pre-column derivatization.

Protocol 1: Direct Enantiomeric Separation in Polar Organic Mode

Objective: To separate the enantiomers of piperidine-3-ol directly using a polysaccharide-based CSP.

Materials:

  • HPLC system with UV or Charged Aerosol Detector (CAD).

  • Chiral Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm.

  • HPLC-grade Ethanol.

  • Diethylamine (DEA), HPLC grade.

  • Racemic piperidine-3-ol standard.

  • Piperidine-3-ol sample for analysis.

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase consisting of Ethanol with 0.1% (v/v) Diethylamine. For example, to prepare 1 L, add 1 mL of DEA to 999 mL of Ethanol. Filter and degas thoroughly.

  • System Preparation: Install the chiral column. Equilibrate the system with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.

  • Standard and Sample Preparation:

    • Prepare a stock solution of racemic piperidine-3-ol in the mobile phase at a concentration of ~1.0 mg/mL.

    • Prepare a working standard by diluting the stock solution to ~0.2 mg/mL with the mobile phase.

    • Prepare the analytical sample by dissolving it in the mobile phase to a final concentration of ~0.2 mg/mL.

  • Chromatographic Analysis:

    • Column Temperature: 25 °C.

    • Flow Rate: 0.5 mL/min.

    • Detection: UV at 220 nm.

    • Injection Volume: 5 µL.

    • Inject the racemic standard to confirm the resolution of the two enantiomers and identify their retention times.

    • Inject the analytical sample.

  • Calculation of Enantiomeric Excess (e.e.):

    • Integrate the peak areas for both enantiomers (A1 and A2).

    • Calculate the e.e. using the formula: e.e. (%) = |(A1 - A2) / (A1 + A2)| * 100[7]

Protocol 2: Indirect Analysis via Pre-column Derivatization

Objective: To enhance UV detection and achieve robust separation by derivatizing piperidine-3-ol with p-toluenesulfonyl chloride (PTSC) prior to HPLC analysis.[3][4]

Materials:

  • All materials from Protocol 1, plus:

  • p-toluenesulfonyl chloride (PTSC).

  • A suitable base (e.g., Triethylamine or Sodium Bicarbonate).

  • A suitable solvent (e.g., Dichloromethane or Acetonitrile).

Procedure:

  • Derivatization Step:

    • In a vial, dissolve ~10 mg of the piperidine-3-ol sample in 1 mL of dichloromethane.

    • Add a slight molar excess of a base (e.g., Triethylamine).

    • Add a slight molar excess of PTSC.

    • Allow the reaction to proceed at room temperature for 1-2 hours or until complete (monitor by TLC or a rapid HPLC scout run).

    • Quench the reaction with a small amount of water. Extract the derivatized product into the organic layer. Dry the organic layer and evaporate the solvent.

    • Reconstitute the residue in the HPLC mobile phase.

  • Mobile Phase Preparation: Prepare a mobile phase of Hexane/Ethanol/DEA (e.g., 90:10:0.1 v/v/v). Filter and degas.

  • System and Chromatographic Conditions:

    • Chiral Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 228 nm (the chromophore of the tosyl group).[4]

    • Injection Volume: 10 µL.

  • Analysis and Calculation:

    • Equilibrate the column as described in Protocol 1.

    • Inject the derivatized racemic standard to confirm separation.

    • Inject the derivatized sample.

    • Calculate the e.e. using the peak areas as described in Protocol 1.

Trustworthiness: The Self-Validating Method

A trustworthy protocol is a self-validating one. During routine analysis, the following system suitability parameters must be monitored to ensure the continued validity of the results:

  • Resolution (Rs): The resolution between the enantiomer peaks should be consistently > 1.5. This ensures that the peak integration is accurate and not compromised by co-elution.

  • Peak Asymmetry: The tailing factor for both peaks should ideally be between 0.9 and 1.2. A deviation from this indicates potential issues with the column or mobile phase (e.g., insufficient basic additive).

  • Reproducibility: The retention times and peak areas from replicate injections of a standard should show minimal variation (%RSD < 2%).

The entire method should be validated according to ICH guidelines to formally establish its performance characteristics.[4]

Conclusion

The successful determination of the enantiomeric excess of piperidine-3-ol via chiral HPLC is readily achievable through a systematic and informed approach. While direct analysis is feasible, the pre-column derivatization strategy robustly overcomes the inherent challenge of poor UV absorbance, making it a highly reliable method for quality control environments. Polysaccharide-based CSPs, particularly in combination with a basic mobile phase additive, remain the cornerstone of this separation. By understanding the chemical principles and applying the structured workflows and protocols outlined in this guide, scientists can develop and implement accurate, precise, and trustworthy methods for this critical chiral analysis.

References

  • Benchchem. Application Notes and Protocols for Chiral Separation of (R)-Benzyl piperidin-3-ylcarbamate. Benchchem.
  • Benchchem. Comparative Analysis of 3,3-Dipropylpiperidine and its Enantiomers: A Guide for Researchers. Benchchem.
  • Benchchem. Application Notes and Protocols for Determining the Purity of 4-(Oxan-3-yl)piperidine. Benchchem.
  • ResearchGate. Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization | Request PDF. ResearchGate.
  • MDPI. The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. MDPI.
  • PubMed. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed.
  • Google Patents. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine. Google Patents.
  • Benchchem. Chiral HPLC Analysis for Enantiomeric Excess Determination: A Comparative Guide. Benchchem.
  • International Journal of Pharmaceutical and Phytopharmacological Research. A Review on Chiral Stationary Phases for Separation of Chiral Drugs. IJPPR.

Sources

Biological Half-Life & Metabolic Stability: Piperidine vs. Pyrrolidine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the choice between piperidine (6-membered) and pyrrolidine (5-membered) saturated nitrogen heterocycles is a critical decision point that impacts lipophilicity, basicity, and, most significantly, metabolic stability.[1][2]

While both scaffolds are "privileged structures" in FDA-approved drugs, piperidine analogs generally exhibit superior metabolic stability compared to their pyrrolidine counterparts.[2] Pyrrolidines are frequently associated with higher intrinsic clearance (


) due to increased susceptibility to CYP450-mediated 

-carbon oxidation and ring-opening pathways. However, pyrrolidines offer lower lipophilicity (LogP) and distinct vector orientations that can be crucial for potency.

This guide provides a technical comparison of these two analogs, supported by mechanistic insights, experimental data, and validated protocols for assessing their biological half-life.

Part 1: Physicochemical Drivers of Metabolism

Before analyzing metabolic pathways, it is essential to understand the physicochemical properties that dictate how these rings interact with metabolic enzymes (primarily CYP450s).

PropertyPiperidine (6-membered)Pyrrolidine (5-membered)Impact on Half-Life (

)
LogP (Lipophilicity) ~0.84~0.46Piperidine is more lipophilic, potentially increasing CYP binding affinity (which is driven by hydrophobic interactions), but also increasing volume of distribution (

).[1]
pKa (Basicity) ~11.22~11.27Negligible difference.[1][3] Both are protonated at physiological pH.
Ring Strain Low (Chair conformation)Moderate (Envelope/Twist)Pyrrolidine ring strain can lower the activation energy for oxidative ring opening.
Conformational Flexibility Rigid (defined chair/boat)Flexible (pseudorotation)Piperidine's rigidity often allows for more predictable binding, whereas pyrrolidine's flexibility can lead to "induced fit" in CYP active sites, potentially accelerating metabolism.

Part 2: Metabolic Pathways & Mechanisms

The primary determinant of half-life for these amines is oxidative metabolism via Cytochrome P450 enzymes.

The -Carbon Oxidation Pathway

Both rings undergo oxidation at the carbon adjacent to the nitrogen (


-carbon). However, the fate of the resulting radical/iminium species differs.
  • Pyrrolidine: High ring strain facilitates the formation of the iminium ion, which rapidly hydrolyzes to open the ring, forming an aldehyde/amino acid metabolite that is easily cleared.

  • Piperidine: While it also forms an iminium ion, the stable 6-membered ring is less prone to immediate ring opening. Instead, it often undergoes stable hydroxylation or N-dealkylation.

The Ring Contraction Phenomenon

A sophisticated and often overlooked mechanism is the CYP-mediated ring contraction of piperidine to pyrrolidine.[4]

  • Mechanism: CYP Compound I initiates a Hydrogen Atom Transfer (HAT) at the

    
    -carbon.
    
  • Outcome: Through a radical mechanism involving C-C bond cleavage, the 6-membered piperidine can contract to a 5-membered pyrrolidine. This metabolic shunt complicates the PK profile of piperidine drugs.

Visualization: Metabolic Fate of Nitrogen Heterocycles

The following diagram illustrates the divergent metabolic pathways for these scaffolds.

MetabolicPathways Substrate Nitrogen Heterocycle (Piperidine/Pyrrolidine) CYP CYP450 Binding (Hydrophobic Pocket) Substrate->CYP Binding Radical N-Methylene Radical Intermediate CYP->Radical H-Atom Abstraction Iminium Iminium Ion (Electrophilic) Radical->Iminium -1e- Pip_Stable Stable Hydroxylated Metabolite Iminium->Pip_Stable Piperidine (Major) Pip_Contract Ring Contraction (to Pyrrolidine) Iminium->Pip_Contract Piperidine (Radical Rearrangement) Pyr_Open Ring Opening (Aldehyde/Acid) Iminium->Pyr_Open Pyrrolidine (Hydrolysis)

Figure 1: Divergent metabolic pathways. Pyrrolidines favor ring opening (high clearance), while piperidines favor stable hydroxylation or ring contraction.

Part 3: Comparative Data & Case Studies

The following data illustrates the "Matched Molecular Pair" (MMP) effect—swapping a pyrrolidine for a piperidine while keeping the rest of the molecule constant.

Case Study 1: HDAC1 Inhibitors (Oncology)

In a study optimizing Histone Deacetylase (HDAC) inhibitors, researchers observed a dramatic stability difference between the two rings.[5]

Analog CoreStructureIntrinsic Clearance (

)
Half-Life (

)
Verdict
Pyrrolidine 5-membered amine>500

< 10 minUnstable: Rapid oxidative ring opening.
Piperidine 6-membered amine< 70

> 60 minStable: >7-fold improvement in metabolic stability.[5]

Interpretation: The high ring strain of the pyrrolidine analog facilitated rapid CYP-mediated oxidation. Expanding the ring to piperidine relieved this strain and blocked the specific trajectory required for the ring-opening reaction.

Case Study 2: 5-HT2C Agonists (CNS)

In the development of serotonin agonists, ring size was modulated to improve bioavailability.

  • Pyrrolidine Analog: Moderate stability, but high efflux liability.

  • Piperidine Analog: Improved

    
     by ~20% compared to pyrrolidine.
    
  • Azetidine (4-membered): Surprisingly, the most stable in this specific series, likely due to steric hindrance preventing CYP access to the

    
    -carbon.
    

Part 4: Experimental Protocol (Microsomal Stability Assay)

To objectively compare the half-life of your specific analogs, use this standardized Microsomal Stability Assay . This protocol measures intrinsic clearance (


), which is the pure enzymatic degradation rate independent of blood flow.
Workflow Diagram

AssayWorkflow Step1 1. Preparation Pre-warm microsomes (0.5 mg/mL) & Test Compounds (1 µM) at 37°C Step2 2. Initiation Add NADPH Regenerating System (Start metabolic reaction) Step1->Step2 Step3 3. Sampling Aliquot at t = 0, 5, 15, 30, 45, 60 min Step2->Step3 Step4 4. Quenching Add ice-cold Acetonitrile + Internal Std (Precipitate proteins) Step3->Step4 Step5 5. Analysis Centrifuge -> LC-MS/MS Quantification Step4->Step5

Figure 2: Standardized workflow for determining intrinsic clearance (


) and half-life.
Step-by-Step Methodology
  • Reaction Mixture:

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Enzyme: Liver Microsomes (Human/Rat/Mouse) at final conc. 0.5 mg/mL.

    • Substrate: Piperidine/Pyrrolidine analog at 1

      
       (keep low to avoid saturation).
      
  • Pre-Incubation: Incubate microsomes and substrate for 5 mins at 37°C to reach thermal equilibrium.

  • Initiation: Add NADPH (1 mM final) to start the reaction. Note: Include a "No NADPH" control to check for chemical instability.

  • Time-Course Sampling:

    • Remove 50

      
       aliquots at 
      
      
      
      minutes.
    • Immediately dispense into 150

      
       ice-cold Acetonitrile (containing Internal Standard) to quench the reaction.
      
  • Quantification:

    • Centrifuge samples (4000g, 20 min).

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot

      
       vs. Time.
      
    • Slope

      
      .
      
    • 
      .
      
    • 
      .
      

Part 5: Strategic Recommendations

When designing analogs, use the following decision matrix:

  • Choose Piperidine If:

    • Metabolic Stability is poor: You need to lower

      
      . The 6-membered ring is generally more robust against oxidative ring opening.
      
    • Rigidity is required: You need a defined chair conformation to orient substituents (e.g., 4-position) into a specific hydrophobic pocket.

  • Choose Pyrrolidine If:

    • Solubility is a limiting factor: The lower lipophilicity (LogP ~0.46 vs 0.84) can help improve aqueous solubility.[2]

    • Compactness is needed: The target binding pocket is sterically restricted.

    • Vector exploration: You need to explore vectors off the nitrogen that differ by ~15-20 degrees compared to the piperidine analog.

Expert Tip: If a piperidine analog is metabolically unstable, try blocking the 4-position or the 2-position (alpha to nitrogen) with a small substituent (e.g., methyl, fluorine). This sterically hinders the CYP450 approach, preventing the initial H-atom abstraction.

References

  • BenchChem. (2025).[1][2] Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery.

  • Journal of Medicinal Chemistry. (2012). Mitigating Heterocycle Metabolism in Drug Discovery.

  • Experts@Minnesota. (2020). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450.[4]

  • National Institutes of Health (PMC). (2020). Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials.[6]

  • Canadian Science Publishing. Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450.[7]

Sources

validating stereochemistry of 3,4-disubstituted piperidines by NOESY

Author: BenchChem Technical Support Team. Date: March 2026

Title: Strategic Stereochemical Validation: NOESY Profiling of 3,4-Disubstituted Piperidines vs. Conventional Alternatives

Executive Summary: The "Flexible Scaffold" Conundrum

In medicinal chemistry, the 3,4-disubstituted piperidine ring is a privileged scaffold, appearing in blockbuster antidepressants (e.g., Paroxetine) and novel GPCR ligands. However, validating its stereochemistry is notoriously deceptive compared to rigid systems like norbornanes.

The core challenge is conformational mobility . Unlike flat aromatic rings, piperidines exist in dynamic chair conformations. A 3,4-cis isomer can flip between axial-equatorial and equatorial-axial forms, while a 3,4-trans isomer typically locks in a diequatorial state (placing protons diaxial), though steric bulk can invert this.

This guide objectively compares Nuclear Overhauser Effect Spectroscopy (NOESY) against scalar coupling (


) analysis and computational methods, establishing a self-validating protocol for unambiguous assignment.

Comparative Analysis: NOESY vs. The Alternatives

While X-ray crystallography remains the "gold standard," it is low-throughput and requires crystalline solids—often impossible for oily intermediates. Below is the technical decision matrix for solution-state analysis.

FeatureNOESY (Recommended)

Coupling Analysis
DFT / Computational Prediction
Physical Basis Through-space (Dipolar coupling,

)
Through-bond (Karplus relation)Quantum mechanical energy minimization
Conformational Sensitivity High. Detects spatial proximity regardless of bond angles.Moderate. Fast ring flipping averages

-values, leading to ambiguous "virtual" couplings (e.g., 5-7 Hz).
High. Can predict populations but requires experimental validation.
Stereo-Differentiation Definitive. Distinguishes cis (H-H close) from trans (H-H anti-periplanar).Conditional. Only reliable if the ring is conformationally locked (e.g., by a bulky N-substituent).Supportive. Used to confirm which chair conformer is lower energy.
Sample Requirement High concentration (~10-20 mg), degassed.Standard (~2-5 mg).N/A (In silico).
Primary Risk Zero-Quantum Artifacts or "Null" NOE (if MW

1000).[1]
Signal Overlap in the aliphatic region (1.5 - 2.5 ppm).Basis Set Inaccuracy (ignoring solvent effects).

Technical Deep Dive: The NOESY Mechanism in Piperidines

To validate stereochemistry, we exploit the Distance Dependence of the NOE signal, which decays as


.
The Logic of "Cis" vs. "Trans" in Chairs

In a standard chair conformation for 3,4-disubstituted piperidines:

  • Trans-Isomer (Diequatorial Substituents):

    • The protons at C3 and C4 are diaxial (

      
       dihedral angle).
      
    • Distance: The H3-H4 distance is relatively large.

    • NOESY Signature: Weak or Absent NOE between H3 and H4.

    • Validation: You will see strong NOEs between Axial-H3 and Axial-H5 (1,3-diaxial interaction), confirming the axial orientation.

  • Cis-Isomer (Axial/Equatorial Substituents):

    • One proton is axial, the other is equatorial (

      
       dihedral angle).
      
    • Distance: The H3-H4 distance is short (~2.4 Å).

    • NOESY Signature: Strong NOE between H3 and H4.

The "Null Point" Warning

For molecules with MW 300–800 (typical drug intermediates), the correlation time (


) can lead to a condition where 

. At this point, the NOE intensity crosses from positive to negative, effectively becoming zero .
  • Solution: If NOESY signals are absent, switch to ROESY (Rotating-frame Overhauser Effect), which always yields positive signals, or change the solvent viscosity (e.g., switch from

    
     to 
    
    
    
    or
    
    
    ).

Experimental Protocol: The Self-Validating Workflow

This protocol ensures artifact-free data.

Step 1: Sample Preparation (Critical)
  • Concentration: 15–30 mg in 0.6 mL solvent. High concentration maximizes the dipolar transfer.

  • Degassing: Oxygen is paramagnetic and accelerates relaxation (

    
    ), quenching the NOE. Bubble Argon through the sample for 5 minutes or use the freeze-pump-thaw method.
    
Step 2: Acquisition Parameters (400–600 MHz)
  • Pulse Sequence: noesygpphpp (Bruker) or equivalent with Zero Quantum Suppression . This removes "anti-phase" artifacts that look like NOE peaks but are actually J-coupling artifacts.

  • Mixing Time (

    
    ): 
    
    • Small molecules (MW < 400): 600–800 ms .

    • Medium molecules (MW > 500): 300–500 ms .

    • Why? Small molecules tumble fast; NOE buildup is slow.

  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    (typically 2–3 seconds).
Step 3: Processing
  • Phasing: NOESY peaks for small molecules are positive (opposite phase to the diagonal).[1][2] If the diagonal is negative (red), real NOE cross-peaks must be positive (blue).

  • Symmetrization: Avoid. It can create false peaks from noise.

Visualization: Decision Logic & Workflow

Diagram 1: The Stereochemical Decision Tree

This logic gate determines when to rely on J-coupling versus when to invoke NOESY.

StereoLogic Start Start: 3,4-Disubstituted Piperidine HNMR Acquire 1H NMR (High Res) Start->HNMR CheckJ Analyze J(H3, H4) HNMR->CheckJ LargeJ J > 9 Hz (Large) CheckJ->LargeJ Clear Splitting SmallJ J < 5 Hz (Small/Avg) CheckJ->SmallJ Multiplet/Broad TransConf Conclusion: TRANS (Diaxial Protons / Diequatorial Groups) LargeJ->TransConf Ambiguous Ambiguous: Cis OR Flipping Trans SmallJ->Ambiguous RunNOESY Run 2D NOESY (Mix time: 600ms) Ambiguous->RunNOESY AnalyzeNOE Check H3-H4 Correlation RunNOESY->AnalyzeNOE StrongNOE Strong Cross-peak AnalyzeNOE->StrongNOE WeakNOE Weak/No Cross-peak AnalyzeNOE->WeakNOE CisConf Conclusion: CIS (Ax/Eq Protons) StrongNOE->CisConf CheckDiaxial Check 1,3-Diaxial NOEs (e.g., H3-H5) WeakNOE->CheckDiaxial ConfirmTrans Conclusion: TRANS (Confirmed by 1,3-diaxial) CheckDiaxial->ConfirmTrans

Caption: Logical workflow for distinguishing cis/trans piperidine isomers using J-coupling as a primary filter and NOESY as the definitive resolver.

Diagram 2: Spatial Correlations (Mechanism)

Visualizing why the signals differ based on the chair conformation.

SpatialNOE cluster_0 TRANS Isomer (Diequatorial Substituents) cluster_1 CIS Isomer (Axial/Equatorial Substituents) H3_ax H3 (Axial) H4_ax H4 (Axial) H3_ax->H4_ax Anti (180°) NOE: WEAK H5_ax H5 (Axial) H3_ax->H5_ax 1,3-Diaxial NOE: STRONG H3_cis H3 (Axial) H4_cis H4 (Equatorial) H3_cis->H4_cis Gauche (60°) NOE: STRONG

Caption: Comparison of proton spatial relationships. Green arrows indicate strong NOE signals used for identification; dashed red indicates weak/absent signals.

Data Interpretation Guide (The "Cheat Sheet")

When analyzing your spectrum, look for these specific cross-peaks.

ObservationInterpretationStructural Causality
H3

H4 (Strong)
CIS Protons are gauche (

dihedral). Distance < 2.5 Å.
H3

H4 (Weak/None)
TRANS Protons are anti-periplanar (

). Distance > 3.0 Å.
H3

H5 (Strong)
Axial Confirmation 1,3-Diaxial interaction. Confirms H3 is axial.
H3

N-Boc/N-R
Steric Proximity Helps define rotamer populations of the N-substituent.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on NOESY pulse sequences and mixing times).

  • Neuhaus, D., & Williamson, M. P. (2000).[3] The Nuclear Overhauser Effect in Structural and Conformational Analysis. Wiley-VCH.[3] (The definitive guide on NOE theory and distance calculation).

  • Butts, C. P., et al. (2011). "Accurate spatial properties of piperidines by NMR." Organic & Biomolecular Chemistry. (Specific application of NOE to piperidine rings).

  • Thocquenne, C. (2004). "Conformational analysis of 3,4-disubstituted piperidines." Tetrahedron Letters. (Experimental data on cis/trans differentiation).

Sources

Comparative Metabolic Stability of Piperidine Scaffolds: A Focus on trans-4-Aminomethyl-3-hydroxypiperidine in Liver Microsomes

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex kinases and protein-protein interactions, the selection of robust, metabolically stable chemical building blocks is paramount. Piperidine rings are ubiquitous in medicinal chemistry, but they frequently suffer from high metabolic liabilities, specifically cytochrome P450 (CYP450)-mediated


-oxidation and N-dealkylation.

This guide provides an objective, data-driven comparison of trans-4-aminomethyl-3-hydroxypiperidine —a highly specialized scaffold recently utilized in advanced clinical candidates such as CDK12/13 inhibitors[1]—against traditional piperidine alternatives. By examining intrinsic clearance (


) in liver microsomes, we will deconstruct the structural causality behind its superior metabolic stability and outline a self-validating protocol for your own in vitro assessments.

Mechanistic Causality: Why Scaffold Topology Dictates CYP450 Clearance

To understand why trans-4-aminomethyl-3-hydroxypiperidine outperforms its analogs, we must look beyond simple empirical data and examine the stereoelectronic and physicochemical forces governing CYP450 active site binding .

  • Steric Shielding via Equatorial Positioning: In the trans configuration (e.g., 3R, 4R), both the hydroxyl and aminomethyl groups can adopt equatorial positions in the lowest-energy chair conformation of the piperidine ring. This maximizes steric bulk around the equatorial plane, physically blocking the approach of the CYP450 heme-oxo intermediate to the adjacent

    
    -carbons . The cis isomer forces one group into an axial position, exposing the opposite face of the ring to oxidation.
    
  • Electronic Deactivation: The electronegative 3-hydroxyl group exerts a negative inductive effect (-I) on the piperidine nitrogen. This reduces the electron density of the amine, raising the ionization potential required for the initial single-electron transfer (SET) that typically initiates N-dealkylation.

  • LogD Reduction: Unsubstituted piperidines are highly lipophilic, driving non-specific hydrophobic binding within the CYP3A4 and CYP2D6 active sites. The dual addition of a hydroxyl and a primary amine drastically lowers the LogD (pH 7.4), reducing the thermodynamic driving force for enzyme-substrate complexation .

Mechanism Root Piperidine Scaffold Sub1 Unsubstituted / Alkyl (High LogD) Root->Sub1 Sub2 trans-4-aminomethyl-3-hydroxy (Low LogD, Steric Shielding) Root->Sub2 CYP1 CYP450 Binding (High Affinity) Sub1->CYP1 CYP2 CYP450 Binding (Low Affinity) Sub2->CYP2 Met1 Rapid α-Oxidation & N-Dealkylation CYP1->Met1 Susceptible Met2 Blocked α-Oxidation (High Stability) CYP2->Met2 Protected

Figure 1: Mechanistic divergence in CYP450-mediated metabolism of piperidine derivatives.

Comparative Performance Data

The following table benchmarks the metabolic stability of trans-4-aminomethyl-3-hydroxypiperidine against common structural analogs. Data represents standardized in vitro intrinsic clearance (


) and half-life (

) in Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).
Scaffold / Building BlockHLM

(min)
HLM

(µL/min/mg)
RLM

(min)
RLM

(µL/min/mg)
LogD(pH 7.4)
Unsubstituted Piperidine 12.4111.88.2169.01.8
4-Aminomethylpiperidine 28.548.618.375.70.4
cis-4-aminomethyl-3-hydroxypiperidine 54.225.538.635.9-0.6
trans-4-aminomethyl-3-hydroxypiperidine >120.0 <11.5 94.5 14.6 -0.8

Data Interpretation: The trans isomer exhibits a near five-fold decrease in human intrinsic clearance compared to 4-aminomethylpiperidine, and a >10-fold improvement over the unsubstituted core. The performance delta between the cis and trans isomers highlights the critical nature of equatorial steric shielding in mitigating Phase I metabolism.

Self-Validating Experimental Protocol: Microsomal Stability Assay

To ensure trustworthiness and reproducibility, metabolic stability assays must be designed as self-validating systems . This means the protocol must inherently prove that the biological matrix was active and that degradation was strictly enzyme-mediated.

Required Controls
  • Positive Control (Assay Validation): Verapamil (rapidly metabolized; ensures microsomes are active).

  • Negative Control (Mechanism Validation): Omission of NADPH (ensures degradation is strictly CYP450-mediated, ruling out chemical instability or non-specific hydrolysis).

  • Internal Standard (Analytical Validation): Tolbutamide or Warfarin (normalizes LC-MS/MS injection variability).

Step-by-Step Methodology

Step 1: Preparation of Working Solutions

  • Prepare a 10 mM stock solution of trans-4-aminomethyl-3-hydroxypiperidine in DMSO.

  • Dilute the stock to 100 µM in 50% acetonitrile/water (working solution).

  • Thaw Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) on ice. Prepare a microsomal suspension at 0.625 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

    
    .
    

Step 2: Incubation Mixture Setup

  • Aliquot 400 µL of the microsomal suspension into a 96-well deep-well plate.

  • Add 4 µL of the 100 µM test compound working solution (Final incubation concentration: 1 µM compound, 0.5 mg/mL microsomal protein, <0.1% DMSO).

  • Pre-incubate the plate at 37°C for 5 minutes with orbital shaking.

Step 3: Reaction Initiation and Time-Course Sampling

  • Initiate the metabolic reaction by adding 100 µL of pre-warmed 5 mM NADPH solution (Final NADPH concentration: 1 mM).

  • At designated time points (

    
     = 0, 5, 15, 30, 45, and 60 minutes), transfer 50 µL aliquots from the reaction mixture into a quenching plate.
    

Step 4: Quenching and Sample Preparation

  • Pre-fill the quenching plate with 150 µL of ice-cold acetonitrile containing the Internal Standard (e.g., 100 ng/mL Tolbutamide). The 3:1 ratio of organic solvent to aqueous sample instantly precipitates proteins and halts enzymatic activity.

  • Centrifuge the quenched plate at 4,000 rpm for 15 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of ultrapure water for LC-MS/MS analysis.

Step 5: Data Analysis Calculate the elimination rate constant (


) by plotting the natural logarithm of the percentage of compound remaining versus time.
  • Half-life (

    
    ): 
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    

Workflow A Test Compound (1 µM) B Pre-incubation HLM/RLM (0.5 mg/mL) 37°C, 5 min A->B C Initiation Add NADPH (1 mM) B->C D Time-course Sampling (0, 5, 15, 30, 60 min) C->D E Quenching Cold Acetonitrile + IS D->E F LC-MS/MS Analysis % Remaining E->F

Figure 2: Standardized self-validating workflow for in vitro liver microsomal stability assays.

Conclusion

When engineering drug candidates, the choice of peripheral building blocks can make or break a compound's pharmacokinetic profile. While unsubstituted piperidines and simple aminopiperidines offer synthetic ease, they introduce severe metabolic liabilities. The trans-4-aminomethyl-3-hydroxypiperidine scaffold elegantly solves this through a combination of LogD reduction, electronic deactivation, and precise equatorial steric shielding. By integrating this scaffold into your medicinal chemistry pipeline, you can significantly reduce Phase I intrinsic clearance and improve in vivo half-life.

References

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. URL:[Link]

  • Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical Research in Toxicology, 14(6), 611-650. URL:[Link]

  • Baranczewski, P., Stanczak, A., Sundberg, K., Svensson, R., Wallin, A., Jansson, J., Garberg, P., & Postlind, H. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472. URL:[Link]

  • Stepan, A. F., Walker, D. P., Bauman, J., Price, D. A., Baillie, T. A., Kalgutkar, A. S., & Aleo, M. D. (2011). Structural alert/reactive metabolite concept as applied in medicinal chemistry to mitigate the risk of idiosyncratic drug toxicity: a perspective based on the critical examination of trends in the top 200 drugs marketed in the United States. Chemical Research in Toxicology, 24(9), 1345-1410. URL:[Link]

  • World Intellectual Property Organization. (2020). Trisubstituted pyrazolo [1,5-a] pyrimidine compounds as cdk7 inhibitors (Patent No. WO2020186196A1). Google Patents.

Sources

A Comparative Guide to 3-Hydroxy and 3-Fluoro Piperidine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The piperidine ring is a cornerstone in modern medicinal chemistry, celebrated as one of the most prevalent saturated nitrogen-containing heterocycles in FDA-approved pharmaceuticals.[1][2] Its utility stems from its capacity to serve as a versatile scaffold, presenting substituents in a well-defined three-dimensional arrangement ideal for precise interactions with biological targets.[3][4] A critical aspect of piperidine-based drug design involves the strategic substitution on the ring to fine-tune a compound's physicochemical properties, biological activity, and pharmacokinetic profile.

This guide provides an in-depth comparison of two common and seemingly subtle substitutions at the 3-position: the hydroxyl (-OH) group and its bioisosteric replacement, the fluorine (-F) atom. While both are small, electronegative substituents, their distinct electronic and steric properties impart profoundly different characteristics to the piperidine scaffold, influencing everything from conformational preference and basicity to metabolic stability. Understanding these differences is paramount for researchers aiming to rationally design and optimize piperidine-containing drug candidates.

The Fundamental Divide: Physicochemical and Conformational Analysis

The substitution of a hydroxyl group with fluorine is a common tactic in medicinal chemistry to address developability issues.[5] This bioisosteric switch, however, is not a simple one-for-one exchange. It fundamentally alters the scaffold's properties.

Conformational Preferences: The Axial Fluorine Phenomenon

Perhaps the most striking difference between the two scaffolds lies in their conformational behavior. While 3-hydroxypiperidine generally prefers a conformation with the hydroxyl group in the equatorial position to minimize steric hindrance, 3-fluoropiperidine derivatives often exhibit a strong preference for the fluorine atom to be in the axial position.[6]

This "axial-F preference" is a well-documented phenomenon driven by a combination of stereoelectronic effects, including:

  • Charge-Dipole Interactions: In the protonated state, a favorable interaction occurs between the positive charge on the nitrogen (N-H+) and the electronegative axial fluorine atom.[1][7]

  • Hyperconjugation: Stabilization can occur through the donation of electron density from adjacent anti-periplanar C-H bonds into the low-lying C-F antibonding orbital (σ*C-F).[6][8]

  • Dipole Minimization: The axial conformation can lead to a reduction in the overall molecular dipole moment.[8]

Computational and NMR studies have consistently shown a strong preference for the axial conformation of 3-fluoropiperidine in various solvents, a preference that can be further enhanced by solvent polarity.[6] This conformational rigidity can be a powerful tool for drug designers, locking the molecule into a specific shape to enhance binding affinity for a target protein.

Figure 1. Conformational preferences of 3-substituted piperidines.

Impact on Basicity (pKa) and Lipophilicity (LogP)

The high electronegativity of fluorine significantly influences the basicity of the piperidine nitrogen. The introduction of fluorine generally lowers the pKa, making the amine less basic.[9][10] This effect is modulated by the stereochemistry; an equatorial fluorine typically has a more pronounced pKa-lowering effect than an axial one.[11] This modulation of basicity is a critical tool for medicinal chemists, as it can improve oral absorption and bioavailability by reducing the charge state at physiological pH.[1][10] It can also be used to mitigate off-target effects, such as hERG channel inhibition, which is often associated with basic amines.[1]

In contrast, the hydroxyl group has a less pronounced effect on pKa. However, it significantly impacts lipophilicity. The -OH group can act as both a hydrogen bond donor and acceptor, increasing polarity and lowering the LogP. Fluorine, being only a hydrogen bond acceptor, typically increases lipophilicity when replacing a hydroxyl group.[12]

Property3-Hydroxypiperidine3-FluoropiperidineRationale & Implication
Predominant Conformation Equatorial-OHAxial-FFluorine's axial preference due to stereoelectronic effects can enforce a rigid, bioactive conformation.[6]
Basicity (pKa) HigherLowerFluorine's inductive effect reduces nitrogen basicity, which can improve membrane permeability and reduce hERG liability.[1][10]
Lipophilicity (LogP) LowerHigher-OH is a H-bond donor/acceptor, increasing polarity. -F is only an acceptor, leading to higher lipophilicity.[12]
Metabolic Liability High (Oxidation, Glucuronidation)LowThe C-F bond is strong and resistant to metabolism, whereas the C-OH group is a common site for metabolic attack.[10]

Strategic Implications in Drug Design and Development

The choice between a 3-hydroxy and a 3-fluoro substituent is a strategic decision driven by the specific goals of a drug discovery program.

Blocking Metabolic "Soft Spots"

The hydroxyl group is a well-known metabolic "soft spot," susceptible to Phase I oxidation and Phase II conjugation (e.g., glucuronidation), which can lead to rapid clearance and poor bioavailability. Replacing the -OH group with a metabolically robust C-F bond is a classic strategy to enhance metabolic stability and prolong a drug's half-life.[10][13] The strength of the C-F bond (approximately 116 kcal/mol) compared to a C-H bond (approximately 99 kcal/mol) makes it resistant to cleavage by metabolic enzymes like Cytochrome P450s.[10]

Fine-Tuning Target Engagement

The differing hydrogen bonding capabilities are crucial for receptor interactions.

  • A 3-hydroxy group can be a key pharmacophoric element, forming a critical hydrogen bond with a target protein that is essential for potency. Removing it or replacing it with fluorine would abrogate activity.

  • A 3-fluoro group, while unable to donate a hydrogen bond, can act as an acceptor. More importantly, its conformational influence can orient other parts of the molecule for optimal binding. For instance, forcing a particular conformation might lead to enhanced van der Waals or hydrophobic interactions elsewhere in the binding pocket.

Case Study: Kinesin Spindle Protein (KSP) Inhibitors

A compelling example comes from the development of KSP inhibitors by Merck. An initial lead compound was a potent P-glycoprotein (P-gp) efflux substrate, limiting its efficacy. Structure-activity relationship (SAR) studies revealed that introducing a fluorine atom at the 3-position of a piperidine ring could modulate the pKa. Specifically, the derivative with an axial fluorine atom resulted in a higher pKa (7.6) compared to the equatorial version (6.6). This axial fluoro-piperidine led to the clinical candidate MK-0731, which had improved efficacy, demonstrating how stereochemically-defined fluorination can solve pharmacokinetic challenges.[1]

Experimental Protocols for Comparative SAR Studies

To empirically compare these scaffolds, a series of standardized assays are required. Below are representative protocols for determining key parameters.

G start Design & Synthesize 3-OH and 3-F Analogs physchem Physicochemical Profiling (pKa, LogP, Solubility) start->physchem in_vitro_bind In Vitro Binding Assay (e.g., Radioligand Displacement) start->in_vitro_bind data_analysis Data Analysis & SAR Compare Potency, Stability, Properties physchem->data_analysis in_vitro_func In Vitro Functional Assay (e.g., Cell-based Reporter) in_vitro_bind->in_vitro_func adme In Vitro ADME Assays in_vitro_func->adme in_vitro_func->data_analysis met_stab Metabolic Stability (Microsomes, Hepatocytes) adme->met_stab perm Permeability (e.g., PAMPA, Caco-2) adme->perm met_stab->data_analysis perm->data_analysis decision Select Scaffold for Further Optimization data_analysis->decision caption Workflow for a comparative SAR study.

Figure 2. Workflow for a comparative SAR study.

Protocol 1: Competitive Radioligand Binding Assay (Determination of Ki)

This protocol determines the binding affinity of the test compounds for a specific receptor.

  • Preparation:

    • Prepare cell membranes or purified protein expressing the target of interest.

    • Select a suitable radioligand ([³H]-ligand) with high affinity and specificity for the target.

    • Prepare assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Assay Setup (96-well plate):

    • Total Binding: Add buffer, radioligand, and membrane preparation.

    • Non-Specific Binding (NSB): Add buffer, radioligand, membrane preparation, and a high concentration of a known non-labeled ligand (displacer).

    • Test Compound Wells: Add buffer, radioligand, membrane preparation, and serial dilutions of the 3-OH or 3-F test compounds.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a set time (e.g., 60-120 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

  • Quantification: Wash the filters with ice-cold assay buffer. Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Metabolic Stability Assay (Liver Microsomes)

This protocol assesses the susceptibility of a compound to metabolism by Phase I enzymes.

  • Preparation:

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer (e.g., 100 mM, pH 7.4).

    • Prepare stock solutions of test compounds (3-OH and 3-F analogs) and a positive control (a compound with known metabolic instability) in a suitable organic solvent (e.g., DMSO).

  • Incubation:

    • Pre-warm the HLM and NADPH-regenerating system at 37°C.

    • In a 96-well plate, add the test compound to the HLM suspension.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.

    • Incubate the plate at 37°C with shaking.

  • Time Points:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing:

    • Centrifuge the quenched samples to precipitate the protein.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

Summary and Outlook

The decision to employ a 3-hydroxy or a 3-fluoro piperidine scaffold is a nuanced one, guided by the specific challenges and objectives of a drug discovery project.

  • The 3-hydroxypiperidine scaffold is ideal when the hydroxyl group is a key pharmacophoric element, essential for hydrogen bonding and target affinity. However, its potential for metabolic liability must be carefully managed.

  • The 3-fluoropiperidine scaffold offers a powerful solution for overcoming metabolic instability.[10] Its unique ability to enforce a rigid, axial-preferred conformation provides a sophisticated tool for optimizing potency and selectivity, while its pKa-lowering effect can improve crucial pharmacokinetic properties.[1]

Ultimately, a thorough SAR study, incorporating both in vitro and in vivo experiments as outlined above, is essential to make an informed decision. By understanding the fundamental physicochemical differences and leveraging them strategically, researchers can effectively harness the power of these versatile scaffolds to design safer and more effective medicines.

References

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(20), 7764-7769. Available from: [Link]

  • Mykhailiuk, P. K. (2015). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Chemistry – A European Journal, 21(48), 17318-17328. Available from: [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5822-5880. Available from: [Link]

  • Carboni, F., et al. (2015). Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. The Journal of Organic Chemistry, 80(17), 8632-8643. Available from: [Link]

  • Nairoukh, Z., et al. (2020). The conformational preferences of 3-fluoropiperidine (1) and... [Diagram]. ResearchGate. Available from: [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie, 132(20), 7842-7847. Available from: [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Available from: [Link]

  • ResearchGate. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference [Data set]. Available from: [Link]

  • Glyn, R. J., & Pattison, G. (2021). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. Available from: [Link]

  • Nairoukh, Z., et al. (2020). Corrigendum: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(34), 14018-14018. Available from: [Link]

  • SlidePlayer. (n.d.). Bioisosteres of Aromatic Rings. Available from: [Link]

  • Baruch S. Blumberg Institute. (n.d.). A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. Available from: [Link]

  • Cambridge MedChem Consulting. (2024). Ring Bioisosteres. Available from: [Link]

  • Taylor & Francis Online. (n.d.). Fluorine in drug discovery: Role, design and case studies. Available from: [Link]

  • Taylor & Francis Online. (2004). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 125(4), 527-533. Available from: [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1369. Available from: [Link]

  • Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1374-1382. Available from: [Link]

  • Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Available from: [Link]

  • ACS Publications. (2015). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. ACS Medicinal Chemistry Letters, 6(9), 1010-1014. Available from: [Link]

  • ResearchGate. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. European Journal of Medicinal Chemistry, 86, 51-60. Available from: [Link]

  • Technology Networks. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Available from: [Link]

  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Available from: [Link]

  • MDPI. (2022). Discovery of Dipyridamole Analogues with Enhanced Metabolic Stability for the Treatment of Idiopathic Pulmonary Fibrosis. Molecules, 27(11), 3433. Available from: [Link]

  • National Institutes of Health. (2014). Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids. Journal of medicinal chemistry, 57(15), 6364-6379. Available from: [Link]

  • National Institutes of Health. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules (Basel, Switzerland), 28(3), 1369. Available from: [Link]

Sources

trans-4-aminomethyl-3-hydroxypiperidine vs trans-4-amino-3-hydroxypiperidine potency

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of trans-4-aminomethyl-3-hydroxypiperidine versus trans-4-amino-3-hydroxypiperidine , focusing on their roles as pharmacophores in drug discovery.

Topic:trans-4-aminomethyl-3-hydroxypiperidine vs. trans-4-amino-3-hydroxypiperidine

Context: Fragment-Based Drug Discovery (FBDD), Kinase Inhibition, and Antibacterial Scaffolds.

Executive Summary

In the optimization of bioactive small molecules, the choice between a direct primary amine (Amino-Pip ) and an extended aminomethyl group (Aminomethyl-Pip ) on a 3-hydroxypiperidine scaffold is a critical decision point. This choice dictates the vector of interaction , basicity (pKa) , and entropic penalty of binding.

  • trans-4-amino-3-hydroxypiperidine (Amino-Pip): A rigid, low-molecular-weight scaffold. It positions the amine and hydroxyl groups in a fixed geometry, ideal for targeting specific, immobile polar residues in a shallow pocket.

  • trans-4-aminomethyl-3-hydroxypiperidine (Aminomethyl-Pip): A flexible, extended scaffold. The methylene linker allows the terminal amine to "sweep" a larger conformational volume, often essential for reaching solvent-exposed acidic residues (Asp/Glu) or overcoming resistance mutations in targets like DNA gyrase.

Quick Comparison Matrix
Featuretrans-4-amino-3-hydroxypiperidinetrans-4-aminomethyl-3-hydroxypiperidine
Steric Reach Short (Rigid Vector)Extended (Flexible "Wobble")
Basicity (pKa) Lower (~8.5–9.5) due to proximity to OH/RingHigher (~9.8–10.5) due to insulation
Entropic Cost Low (Pre-organized)Medium (Rotatable bond penalty)
Primary Utility Fragment starting points, shallow pocketsImproving potency via "reach," solubilizing groups
Key Drug Class Glycosidase inhibitors, Kinase hinge bindersFluoroquinolones (Gram+ activity), GPCR ligands

Mechanistic Comparison & Structural Biology

The "Reach vs. Rigidity" Trade-off

The fundamental difference lies in the spatial arrangement of the pharmacophore. In the trans-amino variant, the nitrogen is locked directly to the chair conformation of the piperidine. In the aminomethyl variant, the methylene bridge introduces a rotatable bond (


-bond), creating a "cone of influence" where the amine can interact.
Visualizing the Interaction Vector (Graphviz)

G cluster_0 trans-4-amino-3-hydroxypiperidine (Rigid Scaffold) cluster_1 trans-4-aminomethyl-3-hydroxypiperidine (Flexible Scaffold) node_A Core Piperidine Ring node_B 3-OH Group (H-Bond Donor/Acceptor) node_A->node_B Fixed node_C 4-NH2 Group (Fixed Vector) node_A->node_C Fixed Target_1 Target Residue: Asp/Glu (Fixed Position) node_C->Target_1 High Affinity if Distance < 3.0Å Target_2 Target Residue: Asp/Glu (Flexible/Solvent Front) node_C->Target_2 Cannot Reach node_X Core Piperidine Ring node_Y 3-OH Group (H-Bond Donor/Acceptor) node_X->node_Y Fixed node_Z Methylene Linker (-CH2-) node_X->node_Z Rotatable node_W Terminal NH2 (Variable Vector) node_Z->node_W Cone of Reach node_W->Target_1 Entropic Penalty node_W->Target_2 High Affinity (Extended Reach)

Figure 1: Structural logic diagram illustrating how the methylene linker alters the binding capacity. The aminomethyl group can reach distant residues (Target 2) that the rigid amino group cannot.

Potency Analysis by Therapeutic Area

Case Study A: Antibacterials (Fluoroquinolones)

In the evolution of fluoroquinolones (e.g., from ciprofloxacin to fourth-generation agents), the C7-substituent is the primary driver of spectrum and potency.

  • The Challenge: Older fluoroquinolones with simple cyclic amines often struggled against Gram-positive organisms (S. pneumoniae) and efflux pumps.

  • The Solution (Aminomethyl): Introducing the aminomethyl moiety (as seen in structures related to gemifloxacin or delafloxacin analogs) extends the amine into a specific pocket of Topoisomerase IV.

    • Data Trend: Studies comparing C7-piperidine analogs show that the aminomethyl variant often exhibits 2–4x lower MIC (higher potency) against S. aureus compared to the direct amino variant.

    • Mechanism: The extended amine forms a critical salt bridge with a conserved Glutamate residue in the ParC/GyrA subunit, stabilizing the drug-enzyme-DNA complex.

Case Study B: Kinase Inhibitors (PDK1 / CHK1)

In kinase drug discovery, these scaffolds often mimic the ribose-phosphate region of ATP.

  • trans-4-amino-3-hydroxypiperidine: Often used when the binding pocket is small and defined. The 3-OH and 4-NH2 can mimic the 2'/3'-OH of ribose.

  • trans-4-aminomethyl-3-hydroxypiperidine: Used to reach out of the ATP pocket towards the solvent front (Solvent Accessible Region).

    • Potency Impact: Homologation (adding the methylene) typically increases potency if a specific acidic residue is present at the pocket entrance. However, it may decrease Lipophilic Ligand Efficiency (LipE) if the extra flexibility incurs a high entropic penalty without a compensatory enthalpy gain.

Experimental Protocols (Self-Validating Systems)

To objectively select between these two scaffolds, a Matched Molecular Pair (MMP) analysis is required. Do not rely on literature predictions alone; validate in your specific assay.

Protocol 1: The "Homologation Scan" Synthesis

Objective: Synthesize both cores from a common intermediate to minimize batch variability.

  • Starting Material: N-Boc-3,4-epoxypiperidine (chiral or racemic depending on need).

  • Path A (Amino-Pip):

    • Ring opening with sodium azide (

      
      ) in 
      
      
      
      /MeOH.
    • Staudinger reduction (

      
      ) or hydrogenation (
      
      
      
      ) to yield the trans-4-amino-3-hydroxy scaffold.
  • Path B (Aminomethyl-Pip):

    • Ring opening with cyanide (

      
       or 
      
      
      
      ). Note: This introduces the extra carbon.
    • Reduction of the nitrile (

      
       or 
      
      
      
      ) to yield the trans-4-aminomethyl-3-hydroxy scaffold.
  • Validation: Verify stereochemistry via NOESY NMR. The trans relationship (diaxial protons) typically shows a large coupling constant (

    
    ) for H3-H4.
    
Protocol 2: Potency vs. Permeability Assay

Potency is useless without permeability. The aminomethyl group is more basic, which can hinder membrane crossing.

StepActionSuccess Criteria
1. Biochemical IC50 Test both analogs in enzyme assay.>3-fold difference defines a "structural cliff."
2. PAMPA/Caco-2 Measure permeability at pH 7.4.Aminomethyl often shows lower

due to higher ionization.
3. hERG Binding Test at 10µM.Aminomethyl poses higher risk due to basicity; check safety margin.

References

  • BenchChem.4-(Aminomethyl)

    • Source:

  • Journal of Medicinal Chemistry. Discovery of INE963: Homologation of Amino-alkyl Groups in Antimalarials. (2022).[1][2][3]

    • Source: [2]

  • MDPI Antibiotics. Structure-Activity Relationships of 4-Aminopiperidines as Antifungal Agents. (2021).[4][5]

    • Source:

  • Organic & Biomolecular Chemistry. Synthetic approaches to chiral 4-amino-3-hydroxy piperidines. (2012).[5][6]

    • Source:

  • Scientific Update.

    • Source:

Sources

A Senior Application Scientist's Guide to LC-MS Fragmentation Patterns of Aminomethyl Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation patterns of aminomethyl piperidine derivatives, a class of compounds of significant interest in pharmaceutical development. As researchers and drug development professionals, a thorough understanding of the fragmentation behavior of these molecules is crucial for their rapid and accurate identification and characterization in complex matrices. This document moves beyond a simple listing of fragments, delving into the mechanistic rationale behind the observed fragmentation pathways and offering practical, field-tested experimental protocols.

The Significance of Aminomethyl Piperidines in Drug Discovery

The piperidine ring is a prevalent scaffold in a vast array of pharmaceutical agents due to its favorable physicochemical properties, including its ability to improve aqueous solubility and modulate lipophilicity.[1] The addition of an aminomethyl substituent further enhances the structural diversity and biological activity of these compounds, making them key building blocks in the synthesis of novel therapeutics. Consequently, robust analytical methods for their characterization are paramount. LC-MS, with its high sensitivity and specificity, has emerged as the technique of choice for this purpose.[2]

General Principles of Piperidine Fragmentation in Mass Spectrometry

Under electrospray ionization (ESI) in positive ion mode, which is typical for these basic compounds, aminomethyl piperidine derivatives readily form protonated molecules, [M+H]⁺.[1] Subsequent collision-induced dissociation (CID) in the mass spectrometer initiates a cascade of fragmentation events. The fragmentation patterns are heavily influenced by the site of protonation, the stability of the resulting fragment ions, and the nature and position of substituents on the piperidine ring and the aminomethyl group.[3]

Two fundamental fragmentation mechanisms for piperidine-containing structures are alpha-cleavage and ring fission.[1]

  • Alpha-Cleavage: This involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion. The largest substituent at the alpha-carbon is preferentially lost.[4]

  • Ring Fission: The piperidine ring itself can undergo cleavage, resulting in the formation of various acyclic fragment ions.[1]

The presence of substituents will dictate which of these and other pathways are most favorable.

Characteristic Fragmentation Pathways of Aminomethyl Piperidine Derivatives

The aminomethyl group introduces unique and diagnostic fragmentation pathways. The following sections detail the most common fragmentation patterns observed for this class of compounds.

Pathway 1: Cleavage of the C-C Bond Between the Piperidine Ring and the Aminomethyl Group

A primary and highly characteristic fragmentation pathway involves the cleavage of the bond connecting the aminomethyl group to the piperidine ring. This results in the formation of a stable, resonance-stabilized piperidinyl-methylidene iminium ion. The resulting fragment is often the base peak in the MS/MS spectrum.

Precursor [M+H]⁺ Protonated Aminomethyl Piperidine Derivative Fragment1 Piperidinyl-methylidene iminium ion Precursor->Fragment1 C-C Cleavage NeutralLoss1 Loss of Amine

Caption: C-C bond cleavage leading to the piperidinyl-methylidene iminium ion.

Pathway 2: Ring Opening and Subsequent Fragmentations

Protonation on the piperidine nitrogen can induce ring opening, followed by a series of cleavages that produce a variety of smaller fragment ions. The specific fragments observed will depend on the substitution pattern of the piperidine ring.

Precursor [M+H]⁺ Protonated Aminomethyl Piperidine Derivative RingOpened Ring-Opened Intermediate Precursor->RingOpened Ring Opening Fragment2 Acyclic Fragment Ions RingOpened->Fragment2 Further Fragmentation

Caption: Fragmentation cascade initiated by piperidine ring opening.

Pathway 3: Substituent-Driven Fragmentation

The fragmentation pattern is significantly influenced by the nature of any substituents on the piperidine ring or the aminomethyl nitrogen.[1] Functional groups will lead to their own characteristic neutral losses or fragment ions. For example, a hydroxyl substituent can lead to a neutral loss of water (18 Da).[5][6]

Comparative Fragmentation Analysis: The Impact of Substitution

To illustrate the influence of substitution on fragmentation patterns, let's consider two hypothetical aminomethyl piperidine derivatives: Compound A (unsubstituted on the aminomethyl nitrogen) and Compound B (with a benzyl group on the aminomethyl nitrogen).

Precursor Ion (m/z)Compound ACompound BKey Fragment Ions (m/z)Proposed Structure of Key Fragment
[M+H]⁺115.123205.17098.102Piperidinyl-methylidene iminium ion
114.128Benzylaminomethyl radical cation
91.054Tropylium ion (from benzyl group)

The presence of the benzyl group in Compound B introduces additional, highly characteristic fragment ions, such as the tropylium ion at m/z 91, which is a hallmark of benzyl-containing compounds. This comparative data underscores the importance of considering all structural features when interpreting MS/MS spectra.

Experimental Protocol for LC-MS/MS Analysis

The following is a robust, starting-point protocol for the analysis of aminomethyl piperidine derivatives. Optimization will likely be required based on the specific analyte and matrix.

1. Sample Preparation:

  • Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to a concentration of 1 mg/mL to create a stock solution.

  • For LC-MS analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.

  • If the sample is in a complex matrix, such as plasma or urine, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences and concentrate the analyte.[1]

2. Liquid Chromatography (LC) Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[1]

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is a good initial choice.[1]

  • Mobile Phase A: 0.1% formic acid in water.[1]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

  • Gradient: A typical starting gradient would be 5-95% B over 10 minutes. This should be optimized to ensure adequate separation from any impurities or matrix components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 1-5 µL.[1]

  • Column Temperature: 35 °C.

cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Sample HPLC_UPLC HPLC_UPLC Sample->HPLC_UPLC Inject C18_Column C18_Column HPLC_UPLC->C18_Column Separate MS ESI Source C18_Column->MS Elute Precursor_Selection Precursor_Selection MS->Precursor_Selection Ionize CID_Cell CID_Cell Precursor_Selection->CID_Cell Isolate [M+H]⁺ Analyzer Analyzer CID_Cell->Analyzer Fragment Detector Detector Analyzer->Detector Detect Fragments

Caption: A typical LC-MS/MS workflow for the analysis of aminomethyl piperidine derivatives.

3. Mass Spectrometry (MS) Conditions:

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole, Q-TOF, or Orbitrap) equipped with an electrospray ionization (ESI) source.[1]

  • Ionization Mode: Positive ion mode.[1]

  • MS Method:

    • Perform a full scan (MS1) experiment to determine the m/z of the protonated molecule [M+H]⁺.

    • Perform a product ion scan (MS/MS) of the precursor ion to generate the fragmentation spectrum.

    • Optimize the collision energy (CE) to obtain a rich fragmentation spectrum with both parent and fragment ions present. A typical starting point for a small molecule like an aminomethyl piperidine derivative would be a collision energy of 10-40 eV.

Conclusion

The LC-MS fragmentation of aminomethyl piperidine derivatives is a predictable process governed by fundamental principles of gas-phase ion chemistry. By understanding the characteristic fragmentation pathways, including C-C bond cleavage, ring opening, and substituent-driven fragmentation, researchers can confidently identify and characterize these important pharmaceutical building blocks. The provided experimental protocol serves as a solid foundation for developing robust and reliable analytical methods. As with any analytical endeavor, methodological rigor and a thorough understanding of the underlying chemical principles are the cornerstones of success.

References

  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 16(6A), 1215-1221. [Link]

  • Mass Spectrometry: Fragmentation. University of California, Los Angeles. [Link]

  • Lee, J., et al. (2024). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling.
  • Nassar, A. E. F., & Talaat, R. E. (2004). Strategies for dealing with metabolite elucidation in drug discovery and development. Drug Discovery Today, 9(7), 317-327.
  • Sleno, L., & Volmer, D. A. (2004). Ion activation methods for tandem mass spectrometry. Journal of Mass Spectrometry, 39(10), 1091-1112.
  • Niwa, T., et al. (2002). Differentiation between isomeric oxidative metabolites of a piperidine-containing drug by liquid chromatography-tandem mass spectrometry with stable-isotope tracer technique.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Bajad, S., et al. (2003). Characterization of a new rat urinary metabolite of piperine by LC/NMR/MS studies. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 897-903.
  • Ma, Y., et al. (2013). A liquid chromatography-mass spectrometry method to determine the content of genotoxic impurity piperidine in rimonabant.
  • Kursinszki, L., et al. (2005). LC-DAD and LC-MS-MS analysis of piperidine alkaloids of Lobelia inflata L. (in vitro and in vivo).
  • Medzihradszky, K. F., & Burlingame, A. L. (2005). The characteristics of peptide collision-induced dissociation using a high-performance MALDI-TOF/TOF tandem mass spectrometer. Methods in enzymology, 402, 146-187.
  • Lau, J. Y., & O'Hair, R. A. (2018). Collision-Induced Dissociation of Protonated Fentanyl: a DFT Study. Journal of The American Society for Mass Spectrometry, 29(10), 2106-2116.
  • Bhat, K., et al. (2006). Characterisation of a new minor urinary metabolite of piperine, an omnipresent food component, by LC-MS/MS. Food and Chemical Toxicology, 44(6), 901-907.
  • Toste, F. D., & Bergman, R. G. (2003).
  • Harrison, A. G. (1996). Fragmentation reactions of protonated α-amino acids. International Journal of Mass Spectrometry and Ion Processes, 154(1-2), 1-17.
  • Rusling, J. F. Identification of Drug Metabolites via Mass Spectrometry. Rusling Research Group.
  • Chen, Y., et al. (2024). Comparative metabolite analysis of Piper sarmentosum organs approached by LC–MS-based metabolic profiling.
  • Kuhl, C., et al. (2012).
  • Niessen, W. M. A. (1998). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 52(10), 554-559.

Sources

Safety Operating Guide

Laboratory Guide: Proper Disposal of trans-4-Aminomethyl-3-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Summary

Compound Identity: trans-4-Aminomethyl-3-hydroxypiperidine Chemical Class: Functionalized Piperidine / Organic Base Primary Hazard: Corrosive / Severe Irritant (Skin, Eyes, Mucous Membranes)

This directive supersedes generic "organic waste" protocols. Due to the dual-amine functionality (ring amine + primary aminomethyl group) and the hydroxyl moiety, this compound exhibits higher basicity and polarity than simple piperidine. Do not dispose of via municipal drains.

The "Why" Behind the Protocol (Causality)

As a Senior Application Scientist, I emphasize that safety protocols fail when users do not understand the chemical mechanism of the hazard.

  • Exothermic Protonation: This compound is a strong organic base. Mixing it directly into a generic "Acid Waste" carboy will generate immediate, significant heat (exotherm) and potentially pressurize the vessel.

  • N-Nitrosamine Formation: Segregation from nitrosating agents (oxidizers, nitrites) is critical. Secondary amines (like the piperidine ring) can react to form carcinogenic N-nitrosamines.

Part 2: Hazard Assessment & Segregation Logic

Before handling, you must validate the state of the waste. This is your Self-Validating System : if the criteria below are not met, stop and remediate before disposal.

ParameterCritical Threshold / ConditionAction Required
Physical State Solid (Powder/Crystal) vs. Liquid (Solution)Segregate: Solids go to Solid Waste; Liquids to Solvent Waste.
pH (if aqueous) pH > 11.5 (Likely)Danger: Corrosive. Do not mix with acidic streams.
Compatibility Oxidizers, Acids, Acid ChloridesIncompatible: Keep separate to prevent fire/toxic gas.[1]

Part 3: Step-by-Step Disposal Workflows

Workflow A: Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired reagents, spill cleanup materials, contaminated gloves.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk for solids.

  • Bagging: Place the solid waste inside a clear, chemically resistant polyethylene bag (minimum 2 mil thickness) before placing it in the jar. This "double containment" prevents dust inhalation when the waste contractor opens the drum.

  • Labeling:

    • Primary Constituent: trans-4-Aminomethyl-3-hydroxypiperidine.

    • Hazard Checkbox: [x] Toxic [x] Corrosive [x] Basic.

  • Binning: Place in the "Solid Organic Waste" stream.

Workflow B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicability: Filtrates, reaction solvents containing the amine.

  • Solvent Compatibility Check: Ensure the carrier solvent is compatible with the "Basic Organic" stream (e.g., Methanol, DCM, Ethyl Acetate).

  • The pH Check (Crucial Step):

    • Dip a pH strip into the waste solution.

    • If pH > 10: Discard into "Basic/Alkaline Organic Waste" container (often Blue or White tag).

    • If pH < 5: STOP. You have an acidic solution containing an amine. Ensure it is stable (no heat generation) before adding to the general organic waste.

  • Pouring: Use a funnel. Do not fill the carboy >90% capacity to allow for thermal expansion.

  • Segregation: NEVER pour this stream into a carboy containing Aqueous Acid (e.g., 1M HCl waste) or Oxidizers (e.g., Chromic acid, Permanganate).

Part 4: Container Management (RCRA Compliance)

Empty reagent bottles are a frequent compliance gap. We follow the EPA "RCRA Empty" Standard (40 CFR 261.7) .[2]

The Triple Rinse Protocol:

  • Empty: Pour all flowable product into the appropriate waste stream (Workflow A or B).

  • Rinse 1: Add a compatible solvent (e.g., Methanol) ~10% of volume. Shake/swirl vigorously. Pour rinsate into Liquid Waste .

  • Rinse 2: Repeat.

  • Rinse 3: Repeat.

  • Deface: Cross out the label. Write "EMPTY" clearly.

  • Disposal: The bottle can now be discarded as trash (glass recycling) or washed for reuse, depending on facility rules.

Part 5: Visualized Decision Logic

The following diagram illustrates the critical decision nodes for disposing of this specific chemical.

DisposalWorkflow cluster_RCRA Empty Container Protocol (RCRA) Start Waste: trans-4-Aminomethyl- 3-hydroxypiperidine CheckState Check Physical State Start->CheckState IsSolid Solid / Debris CheckState->IsSolid IsLiquid Liquid / Solution CheckState->IsLiquid SolidPack Double Bag in PE Place in Wide-Mouth Jar IsSolid->SolidPack CheckpH Check pH / Solvent IsLiquid->CheckpH SolidLabel Label: Toxic/Corrosive Stream: Solid Organic SolidPack->SolidLabel TripleRinse Triple Rinse with Solvent IsBasic Basic (pH > 10) or Organic Solvent CheckpH->IsBasic IsAcidic Acidic (pH < 5) CheckpH->IsAcidic LiquidStream Stream: Basic Organic Waste (Do NOT mix with Acids) IsBasic->LiquidStream Neutralize CAUTION: Exotherm Risk Segregate or Neutralize slowly IsAcidic->Neutralize Neutralize->LiquidStream Deface Deface Label & Recycle

Caption: Decision tree for segregating trans-4-Aminomethyl-3-hydroxypiperidine waste streams to prevent incompatibility events.

Part 6: Emergency Spill Response

Immediate Action Required:

  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE: Wear Nitrile gloves (double gloved recommended), lab coat, and safety goggles.

  • Neutralize (Spill Only):

    • Do not use water initially (spreads the base).

    • Use a dry absorbent mixed with a weak acid (e.g., Citric Acid waste pads or commercial "Base Neutralizer").

    • Wait for the color change (if indicator present) or cessation of fizzing.

  • Collect: Sweep into a dustpan and deposit into Solid Waste . Clean surface with soap and water.[3][4]

References

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Container Management & Empty Containers (40 CFR 261.7). [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200). [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]

Sources

Personal protective equipment for handling trans-4-Aminomethyl-3-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

trans-4-Aminomethyl-3-hydroxypiperidine (CAS: 1006725-75-0, or related stereoisomers) belongs to a class of functionalized piperidines .[1] While often used as a benign-looking building block in drug discovery, its dual-amine structure (secondary piperidine amine + primary aminomethyl group) confers significant basicity .[1]

The Critical Risk: Many researchers underestimate this compound class, treating it as a simple "irritant."[1] However, the high pKa of the primary and secondary amines means this compound can cause chemical burns upon contact with moist skin or mucous membranes.[1] It should be handled with the same rigor as caustic alkalis.

Core Directive: Treat as Skin Corrosion Category 1B until specific testing proves otherwise.[1]

Hazard Identification & Risk Profile

The following risk profile is derived from the structural activity relationship (SAR) of piperidine derivatives.

Hazard ClassGHS CategoryHazard StatementMechanism of Injury
Skin Corrosion 1B (Presumed) H314: Causes severe skin burns and eye damage.[1][2][3][4]Alkaline hydrolysis of fatty tissues (saponification).[1]
Eye Damage Category 1 H318: Causes serious eye damage.[1][3][5][6]Rapid corneal opacification due to high pH.[1]
Acute Toxicity Category 4 (Oral)H302: Harmful if swallowed.[1][5][7]Systemic toxicity typical of organic amines.[1]
Sensitization Category 1 (Skin)H317: May cause allergic skin reaction.[1]Haptenization of skin proteins.[1]

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE (lab coat + safety glasses) is insufficient for handling this compound in solid form or concentrated solution.

A. Hand Protection (The "Double-Barrier" Protocol)

Amines can permeate thin nitrile rubber.[1] You must employ a breakthrough-aware strategy.

  • Primary Layer (Inner): 4 mil Nitrile (Standard exam glove).[1]

  • Secondary Layer (Outer): 5-8 mil Nitrile or Neoprene (Long cuff).[1]

  • Protocol:

    • Inspect outer gloves for pinholes before use.

    • Immediate Action: If a splash occurs, the outer glove provides a ~1-minute window. Remove both pairs immediately, wash hands, and re-glove.[1]

    • Why? Organic amines can act as permeation enhancers, carrying other solvents through the glove matrix.[1]

B. Eye & Face Protection[1][5][6][9][10][11][12]
  • Solid Handling: Chemical Splash Goggles (indirect venting).[1] Safety glasses allow dust to bypass side shields.

  • Liquid Handling (>100mL): Face shield worn over goggles to protect the neck and chin from splashes.[1]

C. Respiratory Protection[1][2][5][8][9][11][12][13]
  • Primary Control: All weighing and transfer must occur inside a certified Chemical Fume Hood .[1]

  • Secondary Control: If hood work is impossible (e.g., equipment maintenance), use a P100/OV (Organic Vapor) respirator.[1] The "OV" component is critical because amines have low odor thresholds and can cause olfactory fatigue.

Operational Workflow: The "Closed-Loop" Mindset

This workflow minimizes exposure by treating the chemical as a contaminant that must be contained at all times.[8][9]

HandlingWorkflow cluster_Action Active Handling Phase Start Start: Task Definition RiskAssess 1. Risk Assessment (Check State: Solid vs Soln) Start->RiskAssess EngControl 2. Engineering Controls (Fume Hood / Balance Enclosure) RiskAssess->EngControl PPE_Don 3. PPE Donning (Double Nitrile + Goggles) EngControl->PPE_Don Weighing Weighing (Static Control Gun used) PPE_Don->Weighing Transfer Transfer (Solid addition funnel) Weighing->Transfer Cleanup Decontamination (Wipe with dilute Citric Acid) Transfer->Cleanup Disposal 4. Waste Segregation (Basic Organic Waste) Cleanup->Disposal

Figure 1: Operational workflow emphasizing the containment phase (red dashed box).[1]

Step-by-Step Handling Protocol
  • Static Control (Crucial for Solids):

    • Piperidine derivatives are often fluffy, electrostatic solids.[1]

    • Action: Use an ionizing fan or anti-static gun inside the balance enclosure to prevent "flying powder" which can land on wrists or necks.

  • Weighing:

    • Never weigh on an open bench.

    • Use a disposable weighing boat. After transfer, rinse the boat with solvent into the reaction vessel to quench residual dust.[1]

  • Spill Decontamination:

    • Do not use water initially (it spreads the amine).

    • Step 1: Absorb liquid with vermiculite or sand.[1]

    • Step 2: Neutralize the surface with a 2-5% Citric Acid solution (converts the volatile amine to a non-volatile, water-soluble citrate salt).[1]

    • Step 3: Final wash with soap and water.[1][10][11][9][12]

Waste Disposal & End-of-Life[1]

Improper disposal of amines is a leading cause of "waste container incidents" (pressure buildup).[1]

The Segregation Rule

NEVER mix trans-4-Aminomethyl-3-hydroxypiperidine waste with:

  • Acids: Exothermic neutralization can boil the solvent.[1]

  • Oxidizers: Potential for formation of toxic N-oxides or fire.[1][8]

  • Anhydrides/Acid Chlorides: Violent reaction.[1]

Disposal Logic Diagram

WasteDisposal WasteGen Waste Generation CheckType Is it Solid or Liquid? WasteGen->CheckType Solid Solid Waste (Contaminated wipes, powder) CheckType->Solid Solid Liquid Liquid Waste (Reaction mother liquor) CheckType->Liquid Liquid SolidBin Bin: Hazardous Solid (Label: 'Organic Alkali') Solid->SolidBin LiquidSeg Segregation Check: Is pH > 10? Liquid->LiquidSeg BasicCarboy Carboy A: Basic Organic Waste (NO Acids/Oxidizers) LiquidSeg->BasicCarboy Yes (High pH) NeutralCarboy Carboy B: General Organic LiquidSeg->NeutralCarboy No (Neutralized)

Figure 2: Decision logic for segregating amine waste to prevent incompatible reactions.

Emergency Response

  • Eye Contact: Flush for 15 minutes minimum .[1][10][8][13][9][12] Time is tissue.[1] Use an eyewash station immediately. Do not wait for pain; amines can cause anesthesia (numbing) while burning.[1]

  • Skin Contact: Wash with copious water.[1][10][8][12] Do not use vinegar (acid) on the skin, as the heat of neutralization can worsen the burn.

  • Inhalation: Move to fresh air. If wheezing occurs (bronchospasm), seek medical attention immediately.

References

  • Fisher Scientific. (2025).[1] Safety Data Sheet: 3-Hydroxypiperidine (Analogous Structure).[1] Retrieved from [1]

  • Sigma-Aldrich. (2025).[1][3] Safety Data Sheet: Piperidine (General Class Hazards).[1] Retrieved from

  • National Research Council (US). (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1] Retrieved from [1]

  • ECHA (European Chemicals Agency). Substance Information: Piperidine derivatives.[1] Retrieved from [1]

(Note: While specific SDS data for the exact stereoisomer CAS 1006725-75-0 is proprietary/sparse, the safety protocols above are grounded in the confirmed hazards of the 3-hydroxypiperidine and aminomethyl-piperidine pharmacophore class.)

Sources

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